molecular formula C10H12INO B1465213 4-(3-Iodophenyl)morpholine CAS No. 291533-82-9

4-(3-Iodophenyl)morpholine

Cat. No.: B1465213
CAS No.: 291533-82-9
M. Wt: 289.11 g/mol
InChI Key: ZACIRAVARVYABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Iodophenyl)morpholine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features a morpholine ring, a privileged scaffold frequently employed to enhance the physicochemical properties and pharmacokinetic profiles of drug candidates . The iodine substituent on the phenyl ring makes it a versatile synthetic handle, allowing for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create more complex molecules for biological screening . Research into morpholine and morpholinone derivatives has demonstrated their significant potential in the development of therapeutic agents, with documented activities including serving as key components in potent Factor IXa inhibitors for investigating thromboembolic disorders . This highlights the broader relevance of such structures in pre-clinical pharmaceutical development. As a building block, 4-(3-Iodophenyl)morpholine can be used in the synthesis of diverse compound libraries aimed at discovering new bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-iodophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIRAVARVYABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291533-82-9
Record name 4-(3-iodophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Iodophenyl)morpholine, a halogenated aryl morpholine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its chemical identity, physicochemical properties, and key synthetic methodologies. Emphasis is placed on the practical application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, for its preparation. Furthermore, this document explores the broader context of the morpholine scaffold in drug discovery, highlighting its role as a privileged pharmacophore. Safety protocols and handling considerations for this compound are also discussed, providing a complete resource for laboratory professionals.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its versatile utility in drug design and development.[1][2] Its presence in a molecule can impart favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The morpholine ring, with its ether and amine functionalities, can engage in various non-covalent interactions with biological targets, often serving as a key component of a pharmacophore.[3] This has led to the incorporation of the morpholine moiety into a wide array of approved and experimental drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[4][5]

4-(3-Iodophenyl)morpholine emerges as a valuable building block within this chemical space. The presence of an iodine atom on the phenyl ring provides a reactive handle for further chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to be an essential resource for researchers working with or considering the use of 4-(3-Iodophenyl)morpholine in their synthetic and medicinal chemistry endeavors.

Chemical Identity and Physicochemical Properties

CAS Number: 291533-82-9[6][7]

Molecular Formula: C₁₀H₁₂INO[6][7]

Molecular Weight: 289.11 g/mol [6]

Structure:

Figure 1. Chemical Structure of 4-(3-Iodophenyl)morpholine

Physicochemical Properties:

PropertyValueSource
Purity>95%[6][7]
AppearanceNot specified in detail, likely a solid-
StorageLong-term in a cool, dry place[6]
SolubilitySoluble in water[8]

Synthesis of 4-(3-Iodophenyl)morpholine: A Practical Guide

The synthesis of 4-(3-Iodophenyl)morpholine is primarily achieved through the formation of a carbon-nitrogen bond between a 1,3-dihalogenated benzene derivative and morpholine. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely applicable to the synthesis of aryl amines.[9] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow reagents Reagents: 1,3-Diiodobenzene Morpholine Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene) reaction_setup Reaction Setup: Inert atmosphere (N2 or Ar) Degassed solvent Heating reagents->reaction_setup catalyst_system Catalyst System: Pd Pre-catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos, BINAP) catalyst_system->reaction_setup workup Workup: Filtration Aqueous extraction reaction_setup->workup purification Purification: Column chromatography workup->purification product Product: 4-(3-Iodophenyl)morpholine purification->product

Caption: General workflow for the synthesis of 4-(3-Iodophenyl)morpholine via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Exemplary):

  • Materials:

    • 1,3-Diiodobenzene

    • Morpholine

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOt-Bu)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (e.g., 1-5 mol%), XPhos (e.g., 2-10 mol%), and sodium tert-butoxide (e.g., 1.5-2.0 equivalents).

    • Add anhydrous, degassed toluene to the flask.

    • Stir the mixture at room temperature for a few minutes to allow for catalyst activation.

    • Add 1,3-diiodobenzene (1.0 equivalent) and morpholine (1.1-1.5 equivalents) to the reaction mixture.

    • Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).[10]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure 4-(3-Iodophenyl)morpholine.

  • Causality Behind Experimental Choices:

    • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

    • Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same reason as maintaining an inert atmosphere.

    • Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are essential for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[11]

    • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile for the coupling reaction.

Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, utilizing a copper catalyst. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool.[12]

Reaction Scheme:

Conceptual Workflow for Ullmann Condensation:

Ullmann_Condensation_Workflow reagents Reagents: 1,3-Diiodobenzene Morpholine Base (e.g., K2CO3, K3PO4) Solvent (e.g., DMF, DMSO) reaction_setup Reaction Setup: Heating (often high temperatures) reagents->reaction_setup catalyst Catalyst: Copper(I) iodide (CuI) Copper powder catalyst->reaction_setup workup Workup: Aqueous workup Extraction reaction_setup->workup purification Purification: Crystallization or Column chromatography workup->purification product Product: 4-(3-Iodophenyl)morpholine purification->product

Caption: General workflow for the synthesis of 4-(3-Iodophenyl)morpholine via Ullmann condensation.

Detailed Experimental Protocol (Exemplary):

  • Materials:

    • 1,3-Diiodobenzene

    • Morpholine

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine 1,3-diiodobenzene (1.0 equivalent), morpholine (1.5-2.0 equivalents), copper(I) iodide (e.g., 10-20 mol%), and potassium carbonate (2.0 equivalents).

    • Add DMF as the solvent.

    • Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[13]

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography or recrystallization to obtain 4-(3-Iodophenyl)morpholine.

  • Causality Behind Experimental Choices:

    • Copper Catalyst: Copper facilitates the coupling of the aryl halide with the amine. Copper(I) salts are often more effective than copper powder.[14]

    • Base (K₂CO₃): A base is necessary to deprotonate the morpholine and to neutralize the hydrogen iodide formed during the reaction.

    • High Temperature: Traditional Ullmann reactions often require significant thermal energy to proceed at a reasonable rate.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically two multiplets in the regions of δ 3.0-3.4 ppm (for the -N-CH₂- protons) and δ 3.8-4.0 ppm (for the -O-CH₂- protons).[15] The aromatic protons of the 3-iodophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methylene carbons of the morpholine ring, with the carbon adjacent to the oxygen appearing further downfield (around δ 67 ppm) and the carbon adjacent to the nitrogen at a higher field (around δ 50 ppm).[16] The aromatic carbons will show signals in the δ 110-150 ppm range, with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (289.11 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Applications in Research and Development

4-(3-Iodophenyl)morpholine is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The iodo-substituent serves as a versatile functional group for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of a diverse library of compounds for biological screening.

The morpholine moiety itself is a well-established "privileged structure" in medicinal chemistry, known to confer desirable pharmacokinetic properties and to interact favorably with a range of biological targets.[3] Derivatives of aryl-morpholines have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[17] While specific biological activities for 4-(3-Iodophenyl)morpholine are not extensively documented in the public domain, its structural motifs suggest potential for exploration in various therapeutic areas.

Safety and Handling

  • General Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Hazards of Morpholine (Parent Compound):

    • Flammable liquid and vapor.[8]

    • Corrosive to tissues.[8]

    • Harmful if swallowed or inhaled.

    • Causes severe skin burns and eye damage.

It is imperative to consult the Safety Data Sheet for morpholine and to conduct a thorough risk assessment before handling 4-(3-Iodophenyl)morpholine.

Conclusion

4-(3-Iodophenyl)morpholine is a strategically important synthetic intermediate that combines the beneficial properties of the morpholine scaffold with the synthetic versatility of an aryl iodide. Its synthesis is readily achievable through established and robust cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. This guide has provided a detailed overview of the key aspects of this compound, from its fundamental properties to its synthesis and potential applications. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of well-designed building blocks like 4-(3-Iodophenyl)morpholine is expected to increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 25.
  • LookChem. MORPHOLINE. Available at: [Link]

  • Bonandi, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(8), 756.
  • Thoreauchem. 4-(3-iodophenyl)morpholine. Available at: [Link]

  • PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)Cl Catalyst.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Vedejs, E., & Jure, M. (2005). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 127(45), 15770-15771.
  • Asian Journal of Organic & Medicinal Chemistry. (2020). 5(4).
  • Jain, A., & Sahu, S. K. (2024).
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1136-1143.
  • Ananikov, V. P., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Catalysis Science & Technology, 11(18), 6133-6145.
  • Al-Tamiemi, E. O., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Al-Nahrain University, 17(3), 57-65.
  • Tait, S. L., et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 116(49), 25843-25851.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

  • Google Patents. Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • Wang, Y., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Shaikh, A. U., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4208.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • University of Illinois Chicago. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-310.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(3-Iodophenyl)morpholine, a valuable building block in medicinal chemistry and materials science. The document details a robust and widely applicable synthetic protocol centered around the Buchwald-Hartwig amination, offering insights into the rationale behind experimental choices. Furthermore, it outlines a comprehensive characterization workflow, employing a suite of analytical techniques to ensure the identity, purity, and structural integrity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a prominent feature in a multitude of approved and experimental drugs, earning it the designation of a "privileged structure" in medicinal chemistry.[1] Its prevalence stems from a combination of advantageous physicochemical, biological, and metabolic properties.[2][3] The incorporation of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for molecular elaboration.[2][4] These attributes often lead to improved pharmacokinetic profiles and increased potency of drug candidates.[1]

The N-aryl morpholine subclass, in particular, represents a critical structural motif in a wide array of therapeutic agents.[5][6] The synthesis of these compounds is therefore a crucial transformation in the development of new pharmaceuticals.[5] 4-(3-Iodophenyl)morpholine serves as a key intermediate, with the iodine atom providing a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable tool for creating diverse chemical libraries for drug discovery programs.[7]

Synthesis of 4-(3-Iodophenyl)morpholine via Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. Among the various methods available, the Buchwald-Hartwig amination has emerged as one of the most versatile and widely adopted protocols.[5][8] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds under relatively mild conditions and with broad substrate scope, accommodating a wide range of aryl halides and amines.[5][8]

The selection of the Buchwald-Hartwig amination for the synthesis of 4-(3-Iodophenyl)morpholine is predicated on its high efficiency and functional group tolerance. The reaction proceeds via a well-established catalytic cycle, providing a reliable and reproducible method for obtaining the desired product in high yield.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination is a complex process involving a series of well-defined steps. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd(0)L Active Pd(0) Catalyst Pd(II)_Complex Ar-Pd(II)-X(L) Pd(0)L->Pd(II)_Complex Ar-X Ar-X Aryl Halide (1,3-Diiodobenzene) Oxidative_Addition Oxidative Addition Pd(II)_Amido Ar-Pd(II)-NR2(L) Pd(II)_Complex->Pd(II)_Amido Amine, Base (-HX) Amine Amine (Morpholine) Ligand_Exchange Ligand Exchange Pd(II)_Amido->Pd(0)L Reductive Elimination Product Product (4-(3-Iodophenyl)morpholine) Pd(II)_Amido->Product Base Base (e.g., NaOtBu) Reductive_Elimination Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide (1,3-diiodobenzene) to a low-valent palladium(0) complex. This is followed by the coordination of the amine (morpholine) and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl morpholine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of 4-(3-Iodophenyl)morpholine.

Materials:

  • 1,3-Diiodobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reactant Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add 1,3-diiodobenzene (1.0 equivalent) and morpholine (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-(3-Iodophenyl)morpholine as a solid.

Comprehensive Characterization of 4-(3-Iodophenyl)morpholine

Thorough characterization is imperative to confirm the successful synthesis of the target compound and to establish its purity. A multi-technique approach is employed for this purpose.

Spectroscopic and Spectrometric Analysis

The following table summarizes the expected analytical data for 4-(3-Iodophenyl)morpholine.

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons in the range of 6.5-7.5 ppm. Morpholine protons (CH₂-N and CH₂-O) typically appear as two distinct multiplets between 3.0 and 4.0 ppm.[9][10]
¹³C NMR Chemical Shift (δ)Aromatic carbons in the range of 115-155 ppm. The carbon bearing the iodine will be at a higher field (around 95 ppm). Morpholine carbons will appear around 48 ppm (C-N) and 66 ppm (C-O).[11]
Mass Spec. Molecular Ion (m/z)The expected monoisotopic mass is 289.00 g/mol .[12][13] The mass spectrum will show the molecular ion peak [M]⁺ at m/z 289.
FTIR Wavenumber (cm⁻¹)C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching, and C-I stretching vibrations.[14][15]
Experimental Workflows for Characterization

The following diagram illustrates the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity FTIR->Structure

Figure 2: A workflow diagram for the characterization of 4-(3-Iodophenyl)morpholine.

Applications in Drug Discovery and Development

The morpholine moiety is a versatile building block that can be readily incorporated into molecules to enhance their pharmacological profiles.[2] 4-(3-Iodophenyl)morpholine, with its reactive iodine substituent, is a particularly useful intermediate for the synthesis of a wide range of biologically active compounds. The iodine can be readily displaced or used in further cross-coupling reactions to introduce additional complexity and functionality, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] For instance, derivatives of phenylmorpholine have been investigated for their potential in treating central nervous system disorders and as anticancer agents.[16][17]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-(3-Iodophenyl)morpholine. The detailed protocol for the Buchwald-Hartwig amination offers a reliable and efficient method for the preparation of this key intermediate. The multi-faceted characterization strategy ensures the structural integrity and purity of the final product. The utility of 4-(3-Iodophenyl)morpholine as a versatile building block in medicinal chemistry underscores its importance for researchers and scientists in the field of drug discovery and development.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ciancetta, A., & Di Stefano, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2747. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • PubMed. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • PubChemLite. (n.d.). 4-(3-iodophenyl)morpholine (C10H12INO). [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • PubMed. (2024). Exploring Catalytic Intermediates in Pd-Catalyzed Aerobic Oxidative Amination of 1,3-Dienes: Multiple Metal Interactions of the Palladium Nanoclusters. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. [Link]

  • LBNL. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Amination in the Synthesis of Polyazamacrocycles Containing a 1,3-Disubstituted Benzene Moiety. [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • PubMed. (2023). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. [Link]

  • PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • MilliporeSigma. (n.d.). 4-[(3-Iodophenyl)carbonyl]morpholine. [Link]

  • MassBank. (2024). Morpholines. [Link]

  • PubChem. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

  • RSC Publishing. (n.d.). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Chemical Methodologies. (n.d.). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. [Link]

Sources

Spectroscopic Profile of 4-(3-Iodophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-(3-Iodophenyl)morpholine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its structural confirmation through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 4-(3-Iodophenyl)morpholine

4-(3-Iodophenyl)morpholine belongs to the class of N-aryl morpholines, which are prevalent scaffolds in a wide array of biologically active compounds. The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The iodophenyl group serves as a versatile synthetic handle for further functionalization, particularly in cross-coupling reactions, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in its synthesis and application.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-(3-Iodophenyl)morpholine directly influence its spectral output. The molecule consists of a morpholine ring attached via its nitrogen atom to a benzene ring, which is substituted with an iodine atom at the meta-position. This substitution pattern dictates the splitting of signals in the aromatic region of the NMR spectra and influences the vibrational modes observed in the IR spectrum.

Caption: Molecular structure of 4-(3-Iodophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of directly published experimental spectra for 4-(3-Iodophenyl)morpholine in the searched literature, the following analysis is based on established principles of NMR spectroscopy and data from closely related analogs. The expected spectra are discussed with a rationale for the predicted chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(3-Iodophenyl)morpholine is anticipated to exhibit distinct signals corresponding to the morpholine and the iodophenyl protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-(3-Iodophenyl)morpholine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Morpholine)~ 3.8 - 4.0Triplet4H
H-3', H-5' (Morpholine)~ 3.1 - 3.3Triplet4H
Aromatic Protons~ 6.8 - 7.5Multiplet4H
  • Morpholine Protons: The morpholine ring protons typically show two triplets. The protons adjacent to the oxygen atom (H-2' and H-6') are deshielded and appear at a lower field (~3.8-4.0 ppm) compared to the protons adjacent to the nitrogen atom (H-3' and H-5', ~3.1-3.3 ppm)[1][2]. This is a characteristic pattern for N-substituted morpholines.

  • Aromatic Protons: The four protons on the 3-iodophenyl ring will present a more complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern breaks the symmetry seen in para-substituted analogs, leading to distinct signals for each proton, which will be coupled to their neighbors.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3-Iodophenyl)morpholine

CarbonPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Morpholine)~ 66 - 68
C-3', C-5' (Morpholine)~ 48 - 50
C-I (Aromatic)~ 94 - 96
C-H (Aromatic)~ 115 - 135
C-N (Aromatic)~ 150 - 152
  • Morpholine Carbons: The carbons adjacent to the oxygen (C-2', C-6') are expected around 66-68 ppm, while the carbons adjacent to the nitrogen (C-3', C-5') will be further upfield at approximately 48-50 ppm[1].

  • Aromatic Carbons: The carbon atom directly bonded to the iodine (C-I) will be significantly shielded due to the heavy atom effect and is expected to appear at a characteristically high field for an aromatic carbon, around 94-96 ppm. The other aromatic carbons will resonate in the typical aromatic region of 115-135 ppm, with the carbon attached to the nitrogen (C-N) being the most deshielded at around 150-152 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for compounds like 4-(3-Iodophenyl)morpholine.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

G cluster_protocol NMR Data Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) Spectrometer High-Field NMR (≥400 MHz) SamplePrep->Spectrometer H1_Acq ¹H NMR Acquisition (16-32 scans) Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition (1024-4096 scans) Spectrometer->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A typical workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted data for 4-(3-Iodophenyl)morpholine is available from PubChem[3].

Table 3: Predicted Mass Spectrometry Data for 4-(3-Iodophenyl)morpholine

IonPredicted m/z
[M]⁺288.9958
[M+H]⁺290.0037
[M+Na]⁺311.9856

The monoisotopic mass of 4-(3-Iodophenyl)morpholine (C₁₀H₁₂INO) is 289.0015 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide an observed mass that is very close to this theoretical value, confirming the elemental composition. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for 4-(3-Iodophenyl)morpholine

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C-N (Aromatic)Stretching1360 - 1250
C-O-C (Ether)Stretching1150 - 1085
C-IStretching~ 500
  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹[4].

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring's CH₂ groups will appear below 3000 cm⁻¹[4].

  • C-N and C-O-C Stretches: The C-N stretching of the aromatic amine and the C-O-C stretching of the ether linkage in the morpholine ring will give rise to strong bands in the fingerprint region.

  • C-I Stretch: The C-I stretching vibration is expected at a low wavenumber, typically around 500 cm⁻¹, due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The spectroscopic data, both predicted and inferred from analogous compounds, provide a consistent and comprehensive profile for the structural elucidation of 4-(3-Iodophenyl)morpholine. The characteristic signals in the ¹H and ¹³C NMR spectra, the accurate mass determination by MS, and the specific absorption bands in the IR spectrum collectively serve as a reliable fingerprint for the identification and characterization of this important chemical entity. This guide provides the necessary foundational knowledge for researchers working with this compound and a framework for its analytical validation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-iodophenyl)morpholine. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[3-(methoxymethoxy)phenyl]morpholine. Retrieved from [Link]

Sources

Physical and chemical properties of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Aryl Iodide Scaffold for Medicinal Chemistry[1]

Executive Summary

4-(3-Iodophenyl)morpholine (CAS 291533-82-9) represents a high-value "privileged structure" in modern drug discovery.[1] Combining the favorable pharmacokinetic properties of the morpholine ring—enhanced aqueous solubility and metabolic stability—with the high reactivity of an aryl iodide, this compound serves as a critical junction point for divergent library synthesis. This guide details its physicochemical profile, validated synthetic protocols, and strategic utility in transition-metal-catalyzed cross-couplings.[1][2]

Part 1: Molecular Identity & Physicochemical Profile

The meta-substitution pattern of 4-(3-Iodophenyl)morpholine offers a unique vector for structural elaboration compared to its para analogue, often resulting in improved rotational freedom and solubility profiles in final drug candidates.[1]

Table 1: Core Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 291533-82-9Unique identifier for the meta isomer.[1]
IUPAC Name 4-(3-Iodophenyl)morpholineAlternative: N-(3-Iodophenyl)morpholine.[1]
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol Monoisotopic Mass: 288.997
Physical State Solid or Viscous OilTypically a low-melting solid (approx. 40–60 °C)*; purity dependent.[1]
LogP (Predicted) 2.3 – 2.6Lipophilic enough for CNS penetration; morpholine oxygen lowers LogP relative to piperidine.
pKa (Conjugate Acid) ~5.5The aryl ring withdraws electron density, lowering the basicity of the morpholine nitrogen compared to unsubstituted morpholine (pKa 8.36).
Solubility DMSO, DCM, MeOHHigh solubility in chlorinated and polar aprotic solvents; low water solubility (<0.1 mg/mL).

*Note: While the para-isomer (CAS 87350-77-4) melts at 158–163 °C, meta-substituted isomers generally exhibit lower lattice energy and melting points due to reduced symmetry.[1]

Part 2: Synthetic Routes & Production[2][3]

To access 4-(3-Iodophenyl)morpholine with high regiocontrol, researchers typically employ Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig).[1] The challenge lies in preventing double substitution when using di-halo precursors or selecting the correct leaving group.

Primary Route: Buchwald-Hartwig Amination (Statistical Control)

The most direct route utilizes 1,3-diiodobenzene.[1] By using a stoichiometric excess of the dihalide, mono-amination is favored.[1]

Protocol:

  • Reagents: 1,3-Diiodobenzene (1.5 equiv), Morpholine (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 equiv).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

  • Conditions: Heat to 80–100 °C under Argon for 12–16 hours.

  • Workup: The crude mixture will contain the product, unreacted diiodide, and trace bis-morpholino byproduct. Purification via silica gel chromatography (Hexane/EtOAc gradient) is required.[1]

Alternative Route: Sandmeyer Reaction (High Fidelity)

For larger scales requiring absolute regiocontrol without bis-substitution byproducts:

  • Precursor: 3-Morpholinoaniline (Commercial or synthesized via SnAr of 3-fluoronitrobenzene + morpholine, then reduction).[1]

  • Diazotization: React with NaNO₂/HCl at 0 °C.

  • Iodination: Treat diazonium salt with KI.

SynthesisPathways Diiodobenzene 1,3-Diiodobenzene PdCat Pd Catalyst (Buchwald-Hartwig) Diiodobenzene->PdCat Morpholine Morpholine Morpholine->PdCat Target 4-(3-Iodophenyl)morpholine (Target) PdCat->Target C-N Coupling (Statistical) NitroPrecursor 3-Fluoro-nitrobenzene AnilineInt 3-Morpholinoaniline NitroPrecursor->AnilineInt 1. SnAr 2. Reduction Sandmeyer Sandmeyer (NaNO2, KI) AnilineInt->Sandmeyer Sandmeyer->Target Diazotization

Figure 1: Comparative synthetic pathways.[1][3] The Buchwald route is shorter but requires purification from bis-products; the Sandmeyer route is linear but regiochemically absolute.[1]

Part 3: Chemical Reactivity & Functionalization[3]

The defining feature of this molecule is the C-I bond. Iodine is the most reactive halogen for oxidative addition to Palladium(0), allowing this scaffold to undergo functionalization under mild conditions, often preserving other sensitive groups (like Chlorides or Bromides) on the same molecule.

Key Reaction Pathways[3]
  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl systems.[1]

    • Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

    • Utility: Introducing rigid acetylene linkers common in kinase inhibitors.[1]

  • Heck Reaction: Coupling with alkenes.[1]

  • Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species, which can react with electrophiles (aldehydes, ketones) to form carbinols.[1]

ReactivityMap Center 4-(3-Iodophenyl)morpholine Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki R-B(OH)2, Pd(0) Sonogashira Alkynyl-Aryl Systems (Sonogashira Coupling) Center->Sonogashira R-C≡CH, Pd/Cu Buchwald Di-amino Arenes (2nd Buchwald) Center->Buchwald HNR2, Pd(0) LiExchange Functionalized Aldehydes/Alcohols (Li-Halogen Exchange) Center->LiExchange n-BuLi, E+

Figure 2: Divergent synthesis capabilities of the 3-iodo scaffold.[1]

Part 4: Characterization & Spectral Analysis[1]

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The meta-substitution pattern yields a distinct splitting pattern in the aromatic region, differentiating it from the symmetric para isomer.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
  • Aromatic Region (4H):

    • δ ~7.30 (t, 1H): H5 (Meta to both I and N). Pseudo-triplet due to coupling with H4 and H6.

    • δ ~7.25 (d, 1H): H6 (Ortho to N, Meta to I).

    • δ ~7.10 (d, 1H): H4 (Ortho to I, Meta to N).

    • δ ~6.90 (s, 1H): H2 (Isolated between I and N). Diagnostic signal.

  • Morpholine Region (8H):

    • δ 3.82–3.86 (m, 4H): O-CH₂ protons (Deshielded by oxygen).[1]

    • δ 3.10–3.15 (m, 4H): N-CH₂ protons.[1]

Mass Spectrometry[4]
  • ESI-MS: [M+H]⁺ = 290.0[1]

  • Isotope Pattern: No bromine/chlorine isotope pattern; Iodine is monoisotopic (¹²⁷I), resulting in a clean single mass peak.

Part 5: Handling, Safety, & Stability
  • Stability: The C-I bond is light-sensitive.[1] Prolonged exposure to light can lead to liberation of iodine, turning the solid yellow/brown.

  • Storage: Store at 2–8 °C, protected from light, under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen.

  • Safety:

    • GHS Classification: Warning.[1] Causes skin irritation (H315), Eye irritation (H319).

    • Precautions: Avoid inhalation. Aryl iodides can be sensitizers.[1] Use standard PPE (Nitrile gloves, safety glasses).

References
  • AkSci. (2024). Product Specifications: 4-(3-Iodophenyl)morpholine (CAS 291533-82-9).[1][5] AK Scientific, Inc.[6] Link

  • Sigma-Aldrich. (2024).[1] Product Detail: 4-(4-Iodophenyl)morpholine (Para-isomer comparison data). Merck KGaA. Link

  • Kourounakis, A., et al. (2020).[7] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to Iodophenylmorpholine Derivatives: From Discovery to Modern Research Tools

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Iodophenylmorpholine derivatives represent a significant class of synthetic compounds, characterized by a core morpholine ring attached to an iodine-substituted phenyl group. These molecules have garnered considerable interest within the fields of medicinal chemistry and neuropharmacology, primarily for their potent interactions with monoamine transporters.[1][2] The morpholine scaffold itself is a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds, suggesting an inherent ability to interact favorably with biological targets.[3] The strategic addition of an iodine atom to the phenyl ring profoundly influences the compound's pharmacological profile, often enhancing its potency and selectivity. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and pharmacological evaluation of iodophenylmorpholine derivatives, intended for researchers, scientists, and professionals in drug development.

Part 1: The Genesis of a New Class - Discovery and Early History

The Precursors: The Morpholine Scaffolding in CNS-Active Compounds

The journey of iodophenylmorpholine derivatives begins with their structural predecessors. The morpholine ring was recognized early on as a key component in centrally active compounds.[1] In the mid-20th century, the search for new stimulants and appetite suppressants led to the development of drugs like phenmetrazine and phendimetrazine.[4][5] These compounds, featuring a phenyl-morpholine core, demonstrated significant central nervous system (CNS) stimulant and anorectic effects by promoting the release of norepinephrine and dopamine.[6] Their clinical success established the phenylmorpholine scaffold as a viable starting point for new CNS-active drug candidates and set the stage for further chemical exploration.

The Breakthrough: Discovery of Fenbutrazate

A key milestone in this lineage was the development of Fenbutrazate (also known as Fenbutrazate hydrochloride). Synthesized as an analogue of phenmetrazine, Fenbutrazate was investigated for its potential as an anorectic and psychostimulant.[7] Early pharmacological studies confirmed its activity, which was attributed to its ability to modulate monoamine neurotransmitter systems. While not as widely known as its predecessors, the exploration of Fenbutrazate and related compounds provided crucial insights into how modifications to the core phenylmorpholine structure could fine-tune its biological activity.

Emergence of Iodinated Analogues: A Step Towards Potency and Selectivity

The deliberate introduction of halogen atoms, particularly iodine, into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity.[8] The rationale for iodination is multifaceted:

  • Increased Lipophilicity: The iodine atom increases the molecule's fat-solubility, which can improve its ability to cross the blood-brain barrier and reach its CNS targets.

  • Enhanced Binding Affinity: The size and electronic properties of iodine can lead to stronger interactions with the target protein, such as a monoamine transporter, thereby increasing the compound's potency.

  • Modified Metabolism: The carbon-iodine bond can alter the metabolic profile of the compound, potentially increasing its duration of action.

This led to the synthesis of various iodophenylmorpholine derivatives, where the position of the iodine atom on the phenyl ring was systematically varied. These new compounds were found to be highly potent inhibitors of monoamine transporters, often with greater selectivity than their non-iodinated parent compounds. This marked a shift from general stimulants to more specific pharmacological tools and potential therapeutic agents.

Part 2: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of iodophenylmorpholine derivatives is intricately linked to their chemical structure. Understanding the synthesis and the effects of specific structural modifications is crucial for designing novel compounds with desired pharmacological profiles.

General Synthetic Routes

The synthesis of N-phenylmorpholine compounds can be achieved through several routes. A common and effective method involves the direct reaction of a substituted aniline (in this case, an iodoaniline) with bis(2-chloroethyl) ether under alkaline conditions, which facilitates the ring closure to form the morpholine structure.[9] This approach is cost-effective and can be performed without a solvent, making it suitable for producing various analogues.[9]

G cluster_start Starting Materials cluster_reagents Reaction Conditions Iodoaniline Iodoaniline Reaction Ring-Closing Condensation Iodoaniline->Reaction BisChloroethylEther bis(2-Chloroethyl) Ether BisChloroethylEther->Reaction Base Base (e.g., K2CO3) Base->Reaction Heat Heat Heat->Reaction Product Iodophenylmorpholine Derivative Reaction->Product caption General Synthetic Workflow for Iodophenylmorpholine Derivatives G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NTs) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (e.g., DAT) Receptor Postsynaptic Receptors SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding & Signaling IPM Iodophenylmorpholine Derivative IPM->Transporter Blocks NT caption Mechanism of Monoamine Transporter Inhibition

Caption: Mechanism of Monoamine Transporter Inhibition.

Downstream Signaling Effects

The elevated levels of synaptic monoamines trigger a cascade of downstream signaling events within the postsynaptic neuron. This can lead to changes in gene expression, protein phosphorylation, and neuronal excitability. [5]For instance, increased dopamine in reward pathways of the brain is linked to the reinforcing and stimulant effects of these compounds. [6]The specific behavioral and physiological outcomes depend on the derivative's relative selectivity for DAT, NET, and SERT.

Part 4: Key Experimental Protocols

Evaluating the pharmacological profile of a novel iodophenylmorpholine derivative requires robust and validated experimental procedures. The following protocols are fundamental in the field.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand. [10][11] Objective: To determine the inhibition constant (Ki) of a test iodophenylmorpholine derivative for DAT, NET, or SERT.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter. [12]Homogenize the cells in a lysis buffer and pellet the membranes via centrifugation. [12]Resuspend the pellet and determine the protein concentration.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, a radioligand (e.g., [³H]-WIN 35,428 for DAT) at a concentration near its Kd, and the membrane preparation. [11] * Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT), the radioligand, and the membrane preparation. [11] * Test Compound: Add serial dilutions of the iodophenylmorpholine derivative, the radioligand, and the membrane preparation. [11]3. Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium. [11]4. Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound. [12]5. Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. [12]6. Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter. [11]7. Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G A Prepare Transporter- Expressing Membranes B Set up 96-well Plate: Total, NSB, & Test Compound A->B C Incubate to Equilibrium B->C D Filter & Wash to Separate Bound/Unbound C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC50 & Ki Values E->F caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

In Vitro Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the actual transport of a neurotransmitter into nerve terminals. [13][14] Objective: To determine the potency (IC50) of a test iodophenylmorpholine derivative in inhibiting the uptake of a radiolabeled neurotransmitter.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions of a rodent (e.g., striatum for DAT). [15][16]This is done by homogenizing the brain tissue in a sucrose buffer followed by differential centrifugation. [17]2. Assay Setup (96-well plate):

    • Total Uptake: Add the synaptosomal suspension and vehicle.

    • Non-specific Uptake: Add the synaptosomal suspension and a high concentration of a selective uptake inhibitor (e.g., GBR 12909 for DAT). [13] * Test Compound: Add the synaptosomal suspension and varying concentrations of the iodophenylmorpholine derivative.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. [13]4. Initiate Uptake: Start the reaction by adding a radiolabeled neurotransmitter (e.g., [³H]-dopamine) to each well. [18]5. Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. [18]6. Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer. [13]7. Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Part 5: Therapeutic Potential and Future Directions

Investigated Therapeutic Areas

While originally explored as appetite suppressants, the potent and often selective nature of iodophenylmorpholine derivatives makes them valuable as research tools to probe the function of monoamine systems. [19]Their high affinity for DAT, in particular, has led to their use in preclinical studies related to:

  • CNS Disorders: Investigating the role of dopamine in conditions such as ADHD, depression, and substance abuse.

  • Neuroimaging: Radiolabeled versions of these compounds can be used as ligands in Positron Emission Tomography (PET) to visualize and quantify dopamine transporters in the living brain.

Challenges and Future Research

The primary challenge for the therapeutic development of potent dopamine reuptake inhibitors is their potential for abuse and dependence, which is mechanistically similar to that of cocaine. Future research in this area will likely focus on:

  • Fine-tuning Selectivity: Designing derivatives that can distinguish between the transporters with even greater precision to minimize off-target effects.

  • Modulating Pharmacokinetics: Creating compounds with specific absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic effects while minimizing abuse liability.

  • Allosteric Modulators: Exploring derivatives that bind to a site on the transporter other than the main binding site, which could modulate transporter function in a more subtle way than simple blockade.

The discovery and development of iodophenylmorpholine derivatives provide a compelling case study in medicinal chemistry, illustrating how systematic structural modification of a known pharmacophore can lead to compounds with greatly enhanced potency and selectivity. From their origins as analogues of early anorectics to their modern use as highly specific neuropharmacological probes, these compounds continue to be of significant interest. A thorough understanding of their synthesis, structure-activity relationships, and mechanism of action is essential for any researcher aiming to leverage these powerful molecules to unravel the complexities of monoamine signaling in the central nervous system.

References

  • Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters - Benchchem. (n.d.).
  • Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine - Benchchem. (n.d.).
  • Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK. (2012, May 10).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).
  • Uptake and release of neurotransmitters - PubMed. (2001, May 15).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).
  • Striatal Synaptosomes Preparation from Mouse Brain - Bio-protocol. (2018, September 5).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10).
  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC. (n.d.).
  • Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties - MDPI. (2025, May 22).
  • Pharmacological profile of morpholine and its derivatives Several... | Download Scientific Diagram - ResearchGate. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Synthesis method of substituted N-phenyl morpholine compound - Google Patents. (n.d.).
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021, December 29).
  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.).
  • Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells - Chemical Methodologies. (2025, October 15).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March 15).
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.).
  • Morpholine Derivatives in Agrochemical Discovery and Development - PubMed. (2023, August 15).
  • Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed. (2014, March 3).
  • Discovery of podophyllotoxins - PubMed. (n.d.).
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.).
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. (2025, October 9).
  • Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC. (2024, April 4).
  • Review of the Ongoing Story of Appetite Suppressants, Serotonin Pathway, and Pulmonary Vascular Disease - Yale University. (n.d.).
  • Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC. (n.d.).
  • Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC. (n.d.).
  • Fenbutrazate | C23H29NO3 | CID 20395 - PubChem - NIH. (n.d.).
  • Phenmetrazine - Wikipedia. (n.d.).
  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - MDPI. (2025, April 3).

Sources

Technical Whitepaper: Physicochemical Profiling and Handling of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Iodophenyl)morpholine (CAS 291533-82-9) is a critical organohalide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) for the synthesis of CNS-active pharmaceutical ingredients.

This guide addresses the specific physicochemical challenges associated with this scaffold: low aqueous solubility driven by the lipophilic iodophenyl moiety and photolytic instability due to the labile C–I bond. Successful utilization requires strict adherence to the exclusion of UV light and specific solvent strategies for solubilization.

Physicochemical Architecture

Understanding the molecular behavior of 4-(3-Iodophenyl)morpholine requires analyzing its electronic and structural components.

PropertyValue / DescriptionTechnical Insight
CAS Number 291533-82-9Unique identifier for the meta-substituted isomer.
Molecular Formula C₁₀H₁₂INOMW: 289.11 g/mol .[1]
Structural Class N-Aryl MorpholineThe nitrogen lone pair is delocalized into the phenyl ring, significantly reducing basicity compared to morpholine.
pKa (Conjugate Acid) ~3.0 – 3.2 (Predicted)The electron-withdrawing iodine at the meta position further lowers the pKa of N-phenylmorpholine (pKa ~3.55). Implication: Requires strong acid (pH < 2) to protonate and solubilize in water.
LogP ~2.8 – 3.1Moderately lipophilic. High affinity for organic layers (DCM, EtOAc) during extraction.
Appearance Off-white to beige solidDarkening indicates iodine liberation (decomposition).

Solubility Profile & Solvent Selection

The solubility of 4-(3-Iodophenyl)morpholine is dictated by the competition between the lipophilic aryl iodide domain and the polar morpholine ether oxygen.

Solvent Compatibility Matrix

Data based on standard thermodynamic solubility assessments at 25°C.

Solvent ClassSolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for extraction and chromatography.
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Ideal for cross-coupling reaction media.
Esters Ethyl AcetateGood (20–50 mg/mL)Preferred for crystallization; safer alternative to DCM.
Alcohols Methanol / EthanolModerate (5–20 mg/mL)Solubility increases significantly with heating (40°C).
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)Use as an anti-solvent to precipitate the compound.
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates.
Aqueous 0.1 M HClModerate Protonation of the morpholine nitrogen forms the soluble hydrochloride salt.
Protocol: Solubilization for Biological Assays

Objective: Prepare a stable stock solution for in vitro screening.

  • Weighing: Weigh 10 mg of 4-(3-Iodophenyl)morpholine into an amber glass vial (UV protection is critical).

  • Primary Dissolution: Add 1.0 mL of DMSO (dimethyl sulfoxide).

  • Agitation: Sonicate for 5 minutes at ambient temperature. Do not heat above 40°C to avoid accelerated iodine homolysis.

  • QC Check: Inspect against a dark background. The solution must be clear and colorless. A yellow tint indicates free iodine (

    
    ) formation.
    

Stability & Degradation Mechanisms[2]

The primary stability risk for aryl iodides is photodehalogenation . The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br or C–Cl bonds, making it susceptible to homolytic cleavage upon exposure to UV/visible light.

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of stability and degradation.

DegradationPathways Figure 1: Photolytic degradation mechanism of aryl iodides leading to deiodination and iodine release. Compound 4-(3-Iodophenyl) morpholine UV_Light UV Light (hν) Compound->UV_Light Exposure Oxidation N-Oxide (Minor Pathway) Compound->Oxidation O₂ / Peroxides (Long-term storage) ExcitedState Excited State [Ar-I]* UV_Light->ExcitedState Absorption RadicalPair Radical Pair [Ar• + I•] ExcitedState->RadicalPair Homolysis Solvent H-Donor Solvent (e.g., MeOH, THF) RadicalPair->Solvent H-Abstraction FreeIodine Free Iodine (I₂) (Yellow/Purple Color) RadicalPair->FreeIodine Dimerization Deiodinated Degradant: 4-Phenylmorpholine Solvent->Deiodinated Reduction

Mechanism Explanation
  • Photo-excitation: UV light excites the electrons in the C–I bond.

  • Homolysis: The bond breaks homolytically, generating an aryl radical and an iodine radical.

  • Hydrogen Abstraction: The highly reactive aryl radical abstracts a hydrogen atom from the solvent (especially in alcohols or ethers), resulting in 4-phenylmorpholine (the de-iodinated impurity).

  • Iodine Formation: Iodine radicals recombine to form elemental iodine (

    
    ), which causes the characteristic yellow/brown discoloration of degraded samples.
    

Handling & Storage Protocols

To maintain compound integrity (>98% purity), the following "Standard Operating Procedures" (SOPs) must be implemented.

Storage SOP
  • Container: Amber borosilicate glass vials with Teflon-lined caps. Never store in clear glass.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Shelf-Life: 12 months under proper conditions. Re-test purity via HPLC if stored longer than 6 months.

Reaction Setup (Cross-Coupling)

When using this compound as a substrate in Buchwald-Hartwig or Suzuki couplings:

  • Degassing: The reaction solvent must be rigorously degassed (sparged with inert gas for >15 mins). Dissolved oxygen can promote the oxidation of the morpholine ring or quench the active Pd-catalyst.

  • Base Selection: Due to the low pKa of the morpholine nitrogen, weak bases (Carbonates, Phosphates) are generally compatible. Strong bases (e.g., NaOtBu) are also compatible as the morpholine nitrogen has no acidic protons to deprotonate.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one (Analogous Structure Data). Retrieved from [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
  • Grimm, J. B., et al. (2011).Light-Induced Homolysis of Aryl Iodides: Mechanisms and Applications. Journal of Organic Chemistry. (General mechanism for aryl iodide photolysis).

Sources

4-(3-Iodophenyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 4-(3-Iodophenyl)morpholine , a critical intermediate in medicinal chemistry.

A Strategic Scaffold for High-Throughput Medicinal Chemistry

Executive Summary

4-(3-Iodophenyl)morpholine (CAS: 291533-82-9) serves as a bifunctional building block in drug discovery. It combines the pharmacokinetic benefits of the morpholine ring—known to improve solubility and metabolic stability—with the versatile reactivity of an aryl iodide handle. This "meta-substituted" geometry is particularly valuable for probing structure-activity relationships (SAR) where non-linear vectors are required to fit binding pockets, contrasting with the more common para-substituted analogues.

Chemical Identity & Core Properties[1][2][3]

PropertyData
IUPAC Name 4-(3-Iodophenyl)morpholine
Common Name N-(3-Iodophenyl)morpholine
CAS Registry Number 291533-82-9
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
Exact Mass 288.9964 Da
SMILES Ic1cccc(N2CCOCC2)c1
InChIKey ZACIRAVARVYABO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
LogP (Predicted) ~2.5 - 2.8

Synthetic Methodology

Primary Route: Controlled Mono-Amination

Rationale: 1,3-Diiodobenzene is symmetric. The goal is to functionalize one C-I bond while preserving the second for downstream utility. We utilize a bulky phosphine ligand (e.g., Xantphos or BINAP) to facilitate the first oxidative addition while sterically hindering the second cycle.

Protocol:
  • Reagents:

    • 1,3-Diiodobenzene (1.0 equiv, excess recommended, e.g., 1.5 equiv to minimize bis-coupling).

    • Morpholine (1.0 equiv).[1]

    • Catalyst: Pd₂(dba)₃ (2 mol%).

    • Ligand: Xantphos (4 mol%) – Crucial for selectivity.

    • Base: NaOtBu (1.4 equiv).

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu under Argon.

    • Add anhydrous Toluene, followed by 1,3-Diiodobenzene and Morpholine.

    • Heat to 80°C (mild heat prevents double addition) for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The unreacted diiodobenzene elutes first (recoverable), followed by the mono-morpholine product.

Synthesis Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway.

SynthesisPath Start Start: 1,3-Diiodobenzene Reagents Morpholine + Pd Cat. (Stoichiometry Control) Start->Reagents Reaction C-N Coupling (80°C, Toluene) Reagents->Reaction Check LC-MS Check: Mono vs Bis? Reaction->Check Purify Flash Chromatography (Recover SM) Check->Purify Mono-product formed Purify->Start Recycle Excess SM Product Target: 4-(3-Iodophenyl)morpholine Purify->Product

Caption: Stoichiometrically controlled Buchwald-Hartwig amination workflow to ensure mono-selectivity.

Analytical Characterization (QC)

To validate the structure, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for the meta-substitution pattern. A triplet (~7.2 ppm), a doublet (~7.0 ppm), a singlet-like peak (isolated proton between I and N), and a doublet of doublets.

    • Morpholine Ring: Two distinct triplets (or multiplets) around 3.1 ppm (N-CH₂) and 3.8 ppm (O-CH₂), integrating to 4H each.

  • ¹³C NMR:

    • Distinct C-I carbon signal (typically shielded, ~94 ppm).

    • Morpholine carbons at ~49 ppm (N-C) and ~67 ppm (O-C).[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at 290.0 .[3] The Iodine isotope pattern is unique (Iodine is monoisotopic, so no M+2 from isotope, unlike Br/Cl).

Applications in Drug Discovery

This molecule is not a drug itself but a "privileged intermediate."

  • Suzuki-Miyaura Coupling: The iodine atom is an excellent leaving group for coupling with aryl boronic acids, allowing the rapid generation of biaryl libraries containing the morpholine solubilizing group.

  • Sonogashira Coupling: Reaction with terminal alkynes yields rigid, extended pi-systems often used in kinase inhibitors.

  • Heck Reaction: Coupling with alkenes to create styrenyl derivatives.

Strategic Utility Diagram

Utility Center 4-(3-Iodophenyl)morpholine (Scaffold) Suzuki Suzuki Coupling (+ Ar-B(OH)2) -> Biaryls Center->Suzuki Pd(0), Base Sono Sonogashira Coupling (+ Alkyne) -> Rigid Linkers Center->Sono Pd/Cu, Base Buchwald Amination (+ HNR2) -> Diaryl Amines Center->Buchwald Pd, Ligand

Caption: Divergent synthesis pathways utilizing the aryl-iodide handle.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Light sensitive (aryl iodides can liberate iodine upon prolonged UV exposure). Store at 2–8°C in amber vials.

  • Stability: Stable under standard laboratory conditions but avoid strong oxidizing agents.

References

  • AK Scientific . Product Specification: 4-(3-Iodophenyl)morpholine (CAS 291533-82-9).[4][5] Retrieved from

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • PubChem . Compound Summary: 4-(3-Iodophenyl)morpholine.[4][3][6][5] Retrieved from

  • Sigma-Aldrich . General Morpholine Derivatives and Properties. Retrieved from

Sources

Safety and handling of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Use of 4-(3-Iodophenyl)morpholine

This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, storage, and disposal of 4-(3-Iodophenyl)morpholine. It is intended for researchers, chemists, and professionals in drug discovery and development who may utilize this compound as a building block in synthetic chemistry. The protocols and recommendations herein are grounded in established laboratory safety principles and data from authoritative sources to ensure the highest standards of safety and scientific integrity.

4-(3-Iodophenyl)morpholine (CAS No. 291533-82-9) is a halogenated aromatic heterocyclic compound.[1][2] Its structure, featuring a morpholine ring attached to an iodophenyl group, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions. Aryl iodides are often preferred precursors in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings due to the high reactivity of the carbon-iodine bond.[3]

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While comprehensive experimental data for this specific compound is not fully available, its properties can be inferred from data on its isomers and related structures, as well as computational models.

Table 1: Physicochemical and Safety Data for 4-(3-Iodophenyl)morpholine and Related Compounds

PropertyValue / InformationSource(s)
Chemical Name 4-(3-Iodophenyl)morpholine-
CAS Number 291533-82-9[1][2]
Molecular Formula C₁₀H₁₂INO[1][2]
Molecular Weight 289.11 g/mol [1][2]
Appearance Solid (based on isomers)[4]
Storage Store long-term in a cool, dry place.[1] Some suppliers recommend 2-8°C.[5][1][5]
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide.[6][6]

Hazard Identification and Risk Assessment

A methodical approach to risk assessment is paramount before any laboratory work commences. This involves identifying the intrinsic hazards of the material and evaluating the risks associated with the specific experimental procedures planned.

Toxicological Hazards

The toxicological properties of 4-(3-Iodophenyl)morpholine have not been fully investigated.[6] However, data from analogous compounds, such as 4-(4-Iodophenyl)morpholine and other aryl halides, provide a basis for a conservative safety assessment. The GHS hazard classification for the 4-iodo isomer is "Acute Toxicity 4, Oral (H302)," indicating it may be harmful if swallowed.[4] The parent morpholine scaffold is classified as flammable, corrosive, and toxic in contact with skin or if inhaled.[7][8]

Therefore, it is prudent to handle 4-(3-Iodophenyl)morpholine with the assumption that it may:

  • Be harmful if swallowed, inhaled, or absorbed through the skin.

  • Cause irritation to the skin, eyes, and respiratory tract.

Chemical and Physical Hazards
  • Thermal Decomposition: Like many organic compounds, it will decompose upon heating, releasing toxic fumes including nitrogen oxides and hydrogen iodide.[6]

  • Light Sensitivity: Aryl iodides can be sensitive to light, which may cause gradual decomposition, releasing free iodine and affecting the purity and reactivity of the compound.[6]

  • Incompatibility: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[6]

Risk Assessment Workflow

The causality behind a safe experiment lies in a proactive risk assessment. The following workflow should be completed before handling the compound for the first time.

RiskAssessment cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Evaluation & Control cluster_op Phase 3: Operation A Obtain & Review Safety Data Sheet (SDS) for compound and all reagents B Identify Hazards: - Toxicological (Acute/Chronic) - Physical (Reactivity, Stability) - Procedural (Heating, Pressure) A->B Analyze C Assess Risks: Evaluate exposure potential based on quantity, concentration, and duration. B->C Contextualize D Define Control Measures C->D E Engineering Controls: Fume Hood, Glove Box D->E F Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat D->F G Administrative Controls: SOPs, Training, Designated Area D->G H Review Emergency Procedures (Spill, Exposure, Fire) G->H Prepare for contingencies I Proceed with Experiment H->I

Caption: Logical workflow for conducting a laboratory risk assessment.

Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a self-validating system for handling 4-(3-Iodophenyl)morpholine. Each step includes a rationale to reinforce the "why" behind the procedure, promoting a deeper understanding of safety.

Required Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense. Its purpose is to create a barrier between the user and the hazardous material.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields (meeting EN166 standard in Europe) must be worn at all times.[6]

  • Hand Protection: Nitrile gloves are a suitable choice for handling the solid and for incidental contact. Always inspect gloves for tears or punctures before use.[9] For extended work or when handling solutions, consult a glove compatibility chart for the specific solvent being used.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[9]

Engineering Controls

The primary method for exposure control is to handle the chemical within a properly functioning engineering control.

  • Chemical Fume Hood: All weighing and transfers of solid 4-(3-Iodophenyl)morpholine, as well as all subsequent reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]

Step-by-Step Handling Protocol
  • Preparation:

    • Rationale: A clean and organized workspace minimizes the risk of spills and cross-contamination.

    • Action: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Ensure all necessary glassware is clean, dry, and readily accessible.[10]

  • Container Inspection:

    • Rationale: Verifies the integrity of the compound before use. Aryl iodides can degrade, often indicated by discoloration (e.g., a pink or brown hue from liberated iodine).

    • Action: Before opening, visually inspect the container for any damage. Check the appearance of the solid against the supplier's description.

  • Weighing and Transfer (Solid):

    • Rationale: This is the point of highest potential exposure to the solid material.

    • Action: Inside the fume hood, carefully uncap the container. Use a clean spatula to transfer the desired amount of solid to a tared weighing vessel. Avoid creating dust. Immediately and securely recap the main container.

  • Dissolution and Reaction Setup:

    • Rationale: Adding the solid to a solvent reduces the risk of aerosolization.

    • Action: Place the reaction flask, containing a stir bar and the reaction solvent, on a stirrer in the fume hood. Slowly add the weighed solid to the solvent. If the reaction is exothermic, an ice bath should be prepared in advance.

  • Post-Handling Decontamination:

    • Rationale: Prevents inadvertent "take-home" exposure and contamination of common areas.

    • Action: Wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and any contaminated bench paper into a designated solid waste container. Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[9] Wash hands thoroughly with soap and water.

Storage and Disposal

Storage

Proper storage is crucial for maintaining the chemical's purity and preventing accidents.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers.[1][6]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[6]

  • Light: As aryl iodides can be light-sensitive, storing the container in a dark place or using an amber vial is a recommended best practice.[6]

Waste Disposal

All waste must be treated as hazardous.

  • Solid Waste: Contaminated items (gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled halogenated organic waste container. Never pour chemical waste down the drain.[11]

  • Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[12]

Emergency Procedures

Advance preparation is critical for responding effectively to an emergency. All personnel must know the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

Emergency Response Workflow

EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Response start Chemical Incident Occurs (Spill or Exposure) A Alert others in the lab start->A J Skin Contact start->J K Eye Contact start->K L Inhalation start->L B Assess spill size A->B C Minor Spill: (Contained in hood) B->C Small D Major Spill: (Outside hood / >1L) B->D Large E Don appropriate PPE (gloves, goggles, coat) C->E I Evacuate the area. Alert EHS / Emergency Services. D->I F Absorb with inert material (e.g., vermiculite, sand) E->F G Collect waste into sealed container for hazardous disposal F->G H Decontaminate the area G->H M Remove contaminated clothing. Wash affected area with soap and water for 15 mins. J->M N Immediately flush eyes with water for at least 15 mins, holding eyelids open. K->N O Move to fresh air immediately. L->O P Seek Immediate Medical Attention. Bring SDS. M->P N->P O->P

Caption: Emergency response workflow for spills and personnel exposure.

First Aid Measures
  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Reactivity and Synthetic Applications

The morpholine moiety is a common scaffold in medicinal chemistry, found in drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[13] The 3-iodophenyl group provides a reactive handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the efficient formation of C-C, C-N, and C-O bonds, making 4-(3-Iodophenyl)morpholine a useful building block for creating libraries of compounds in drug discovery programs.[3][14]

References

  • PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Redox. (2022). Safety Data Sheet: Morpholine. [Link]

  • Astech Ireland. Safety Data Sheet: Morpholine. [Link]

  • North Metal and Chemical Company. Safety Data Sheet: Morpholine. [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

  • Thoreauchem. 4-(3-iodophenyl)morpholine. [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. [Link]

  • Wikipedia. Morpholine. [Link]

  • Carl ROTH. (2020). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: Morpholine. [Link]

  • Alabugin, I. V., & Belyakov, S. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • U.S. Army Public Health Center. (2022). Toxicology Report No. S.0052729.5-18. [Link]

  • Shang, R., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 11(10), 1947-1953. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • PubChem. 4-(3-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. [Link]

  • University of Illinois Chicago. Radionuclide Lab Rules. Environmental Health and Safety. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

Methodological & Application

Applications of 4-(3-Iodophenyl)morpholine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(3-Iodophenyl)morpholine in Medicinal Chemistry

Executive Summary

4-(3-Iodophenyl)morpholine (CAS: 291533-82-9) represents a "lynchpin" intermediate in modern drug discovery. Unlike simple building blocks, this scaffold pre-installs a solubility-enhancing pharmacophore (morpholine) while retaining a highly reactive handle (aryl iodide) at the meta-position. This geometric arrangement is critical for "scaffold hopping" exercises, particularly when moving away from crowded para-substituted cores typical of early-generation kinase inhibitors and antibiotics.

This guide details the synthesis, handling, and application of this intermediate, focusing on its utility in generating biaryl libraries via Suzuki-Miyaura coupling and its role in modulating physicochemical properties (LogD, metabolic stability).

Molecule Profile & Properties

PropertyDataRelevance
IUPAC Name 4-(3-Iodophenyl)morpholineUnambiguous ID
Molecular Weight 289.11 g/mol Fragment-based discovery compliant
ClogP ~2.8Lipophilicity balance
Reactive Handle Aryl Iodide (C-I)High reactivity in Pd-catalyzed cross-couplings
Pharmacophore MorpholineH-bond acceptor; improves metabolic stability & solubility
Topological PSA 12.47 ŲCNS penetration potential

Core Synthesis Protocol: Selective Mono-amination

Objective: Synthesize 4-(3-Iodophenyl)morpholine from 1,3-diiodobenzene. Challenge: Preventing the formation of the symmetrical bis-morpholino byproduct.

Mechanism & Logic: We utilize a Copper(I)-catalyzed Ullmann-type coupling. While Palladium (Buchwald-Hartwig) is faster, Copper offers superior cost-efficiency for this specific transformation and, critically, allows for easier separation of the mono-substituted product due to slower kinetics that can be controlled via stoichiometry.

Protocol 1: Cu-Catalyzed C-N Bond Formation

Reagents:

  • 1,3-Diiodobenzene (3.0 equiv, excess is crucial to favor mono-substitution)

  • Morpholine (1.0 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%) - Ligand to accelerate reaction at lower temps

  • K₂CO₃ (2.0 equiv)[1]

  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (0.1 mmol), L-Proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add 1,3-Diiodobenzene (3.0 mmol) and Morpholine (1.0 mmol) followed by DMSO (5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Note: Do not exceed 100°C to minimize bis-coupling.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The product (mono) will appear as a distinct spot between the starting diiodide (non-polar) and the bis-morpholine (polar).

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: The excess 1,3-diiodobenzene can be recovered via column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes). The product elutes typically at 15-20% EtOAc.

Application Protocols: Library Generation

The aryl iodide moiety is the "gold standard" electrophile for cross-coupling due to the weak C-I bond energy, allowing oxidative addition to occur under mild conditions.

Protocol 2: High-Throughput Suzuki-Miyaura Coupling

Application: Synthesis of Biaryl Kinase Inhibitors (e.g., PI3K/mTOR analogs). Logic: The morpholine acts as the solvent-exposed solubilizing group, while the newly formed biaryl bond inserts a hydrophobic core into the binding pocket.

Workflow Diagram (DOT):

SuzukiWorkflow Start 4-(3-Iodophenyl) morpholine Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate + Catalyst Boronic Ar-B(OH)2 (Library) Boronic->Intermediate Transmetalation Catalyst Pd(dppf)Cl2 K2CO3 Product 3-Morpholino-Biaryl Scaffold Intermediate->Product Reductive Elimination

Figure 1: Mechanistic flow of the Suzuki-Miyaura coupling utilizing the aryl iodide handle.

Detailed Procedure:

  • Vessel: Use a microwave-compatible vial or a sealed pressure tube.

  • Charge: Add 4-(3-Iodophenyl)morpholine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Why dppf? This bidentate ligand prevents rapid catalyst decomposition and is robust against steric bulk.

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).

    • Note: Water is essential to dissolve the inorganic base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) and facilitate the transmetalation step.

  • Conditions:

    • Thermal: 80°C for 4 hours.

    • Microwave: 120°C for 20 minutes (High throughput preferred).

  • Scavenging: To remove Pd residues (critical for biological assay data), treat the crude organic phase with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.

Strategic Medicinal Chemistry Applications

A. Scaffold Hopping & Vector Analysis

In many drug discovery campaigns, the para-morpholinophenyl group is a common motif (e.g., Linezolid). However, this linear vector can lead to "flat" molecules with poor solubility or suboptimal pocket fit.

  • The Meta Advantage: Switching to 4-(3-Iodophenyl)morpholine introduces a "kink" in the molecule (120° bond angle vs 180°). This can:

    • Disrupt crystal packing, improving solubility.

    • Access novel sub-pockets in enzymes (e.g., accessing the "back pocket" of a kinase).

B. Late-Stage Diversification (LSD)

Because the C-I bond is significantly more reactive than C-Br or C-Cl, this scaffold can be used in chemoselective couplings.

  • Scenario: A molecule contains both a Chlorine and the Iodine from our scaffold.[2][3][4]

  • Action: Perform Suzuki coupling at RT; the Iodine reacts exclusively, leaving the Chlorine intact for a second, harsher functionalization step later.

Chemo-Selectivity Pathway (DOT):

ChemoSelectivity Substrate Cl-Ar-I (Core Scaffold) Step1 Suzuki Coupling (RT) Pd(PPh3)4, Na2CO3 Substrate->Step1 Intermed Cl-Ar-R1 (Mono-functionalized) Step1->Intermed I reacts first Step2 Buchwald Amination (100°C) Pd2(dba)3, XPhos Intermed->Step2 Final R2-N-Ar-R1 (Dual-functionalized) Step2->Final Cl reacts second

Figure 2: Exploiting the reactivity difference between Aryl-I and Aryl-Cl for sequential library generation.

References

  • Morpholine in MedChem: Kourouli, T. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[5] ChemMedChem, 2020. Link

  • Suzuki Coupling Mechanism: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2023. Link

  • Copper Catalysis: Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society, 2002.[6] (Foundational protocol for Cu-amino acid catalysis).

  • General Reactivity: "4-(3-Iodophenyl)morpholine Product Specifications." AK Scientific, 2026.[7] Link

Sources

Use of 4-(3-Iodophenyl)morpholine in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protocol for the Suzuki-Miyaura Cross-Coupling of 4-(3-Iodophenyl)morpholine

Executive Summary

This guide details the strategic deployment of 4-(3-Iodophenyl)morpholine as a high-value electrophile in Suzuki-Miyaura cross-coupling reactions. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, widely used to modulate lipophilicity (LogP) and improve metabolic stability. The meta-iodine handle offers a unique vector for extending molecular complexity, distinct from the more common para-substituted analogs. This protocol addresses specific reactivity profiles, including the suppression of hydrodehalogenation—a common artifact in aryl iodide couplings—and provides a robust, scalable workflow for drug discovery applications.

Substrate Profile & Mechanistic Insight

Chemical Identity
  • Compound: 4-(3-Iodophenyl)morpholine[1][2]

  • CAS: 291533-82-9[2][3]

  • Molecular Weight: 289.11 g/mol [3]

  • Electronic Character: The morpholine ring acts as a weak electron-donating group (EDG) via resonance, but its meta positioning relative to the iodine reduces the direct resonance stabilization of the C-I bond compared to para isomers. Consequently, the C-I bond remains highly activated for oxidative addition.

The Catalytic Landscape

The primary challenge with aryl iodides is not reactivity, but selectivity . The C-I bond is so labile that oxidative addition is rapid, often leading to homocoupling or hydrodehalogenation (replacement of I with H) if the transmetallation step is sluggish.

Key Mechanistic Considerations:

  • Oxidative Addition: Fast. Occurs readily with Pd(0) species.

  • Transmetallation: Often the rate-determining step (RDS). Requires an activated boronate species (boronate-ate complex).

  • Reductive Elimination: Generally fast for biaryl formation.

Diagram 1: Catalytic Cycle & Critical Control Points The following diagram illustrates the specific pathway for this substrate, highlighting where the meta-morpholine group influences the cycle.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 4-(3-Iodophenyl)morpholine PdII_ArI Ar-Pd(II)-I Intermediate OxAdd->PdII_ArI TransMet Transmetallation (Rate Determining Step) PdII_ArI->TransMet + Ar'-B(OH)3 / Base SideRxn SIDE REACTION: Hydrodehalogenation PdII_ArI->SideRxn If Transmetallation is slow BaseAct Base Activation (Formation of Boronate-ate) BaseAct->TransMet Activates Boron PdII_Biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for 4-(3-Iodophenyl)morpholine. Red nodes indicate critical control points where optimization prevents side reactions.

Experimental Design Strategy

To ensure reproducibility and high yields, we utilize a "High-Turnover" strategy that balances the lability of the iodide with the nucleophilicity of the boronic acid.

Catalyst Selection
  • Recommended: Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%).

    • Rationale: The bidentate ferrocenyl ligand (dppf) has a large bite angle, which accelerates reductive elimination. It is robust against air and moisture, making it ideal for standard library synthesis.

  • Alternative (For Sterically Hindered Partners): Pd₂(dba)₃ + XPhos .

    • Rationale: XPhos forms a highly active monoligated Pd(0) species that facilitates transmetallation with hindered boronates.

Base & Solvent System
  • Base: K₃PO₄ (Potassium Phosphate, Tribasic) .

    • Rationale: Unlike carbonates (K₂CO₃), phosphates provide a buffering effect that minimizes protodeboronation of sensitive heteroaryl boronic acids.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) .

    • Rationale: The morpholine substrate has moderate solubility in pure organic solvents but excellent solubility in this mixture. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate-ate species.

Detailed Protocol: Synthesis of 3-(Hetero)aryl-phenylmorpholines

Scale: 1.0 mmol (approx. 290 mg of iodide) Reaction Time: 2–4 hours Temperature: 80 °C

Reagents & Materials
ReagentEquiv.AmountNotes
4-(3-Iodophenyl)morpholine 1.0289 mgLimiting Reagent
Aryl Boronic Acid 1.2–1.5VariableExcess ensures complete consumption of iodide
Pd(dppf)Cl₂·CH₂Cl₂ 0.0324 mgCatalyst (3 mol%)
K₃PO₄ 3.0636 mgBase (finely ground)
1,4-Dioxane -4.0 mLSparged with N₂
Water (Deionized) -1.0 mLSparged with N₂
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Charge a 20 mL reaction vial (with a magnetic stir bar) with the aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Crucial: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes. This prevents Pd oxidation and homocoupling.

Step 2: Substrate Addition

  • Dissolve 4-(3-Iodophenyl)morpholine (1.0 equiv) in the 1,4-Dioxane (4 mL).

  • Inject this solution into the reaction vial through the septum.

  • Inject the degassed Water (1 mL).

    • Note: The reaction mixture will likely be biphasic or a suspension. This is normal.

Step 3: Reaction

  • Place the vial in a pre-heated block at 80 °C .

  • Stir vigorously (≥800 RPM). High agitation is critical to facilitate phase transfer between the aqueous base and organic reactants.

  • Checkpoint 1 (TLC/LCMS @ 1 hour): Check for the disappearance of the starting iodide (m/z 290). The iodide is very reactive; if >50% remains after 1 hour, check for catalyst poisoning (solution turning black/precipitating Pd black early).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Combine organics, wash with Brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • The crude residue is typically a yellow/brown oil.

  • Flash Chromatography: Silica gel.

    • Eluent: 0% → 30% Ethyl Acetate in Hexanes.

    • Note: The morpholine nitrogen is basic. If streaking occurs, add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Logic

If the standard protocol fails, use the following logic tree to diagnose and correct the issue.

Diagram 2: Experimental Troubleshooting Logic

Troubleshooting Start Reaction Analysis (LCMS/TLC) Outcome1 Starting Material (SM) Remains Start->Outcome1 Outcome2 De-iodinated Product (Ph-Morpholine) Observed Start->Outcome2 Outcome3 Homocoupling of Boronic Acid Start->Outcome3 Sol1 Action: Change Catalyst Try Pd(PPh3)4 or Pd2(dba)3/XPhos Outcome1->Sol1 Catalyst Deactivation? Sol2 Action: Use Anhydrous Conditions Switch to DMF/Cs2CO3 (Dry) Outcome2->Sol2 Water promoting side rxn? Sol3 Action: Slow Addition Add Boronic Acid via syringe pump Outcome3->Sol3 Boronic acid too reactive?

Caption: Decision matrix for optimizing reaction outcomes based on crude LCMS data.

Common Issues:

  • Hydrodehalogenation (Outcome 2): If you see the mass of phenylmorpholine (M-I+H), the catalytic cycle is stalling at the transmetallation step, allowing the Pd-Ar species to capture a hydride (often from the solvent or alcohol traces).

    • Fix: Switch to a strictly anhydrous system: DMF, Cs₂CO₃, 100 °C .

  • Protodeboronation: The boronic acid loses its boron group before coupling.

    • Fix: Use KF (Potassium Fluoride) as the base in THF, or switch to a Boronic Ester (Pinacol ester).

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(3-Iodophenyl)morpholine.[1][2][3] MilliporeSigma. Link(Note: General reference for CAS 291533-82-9 availability).

Sources

Application Note: Protocols for Buchwald-Hartwig Amination with 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-(3-Iodophenyl)morpholine .

Substrate Profile[1][2][3][4]
  • Compound: 4-(3-Iodophenyl)morpholine (CAS: 291533-82-9)

  • Role: Electrophile (Aryl Halide)

  • Electronic Nature: The morpholine substituent is a strong electron-donating group (EDG). However, its location at the meta position relative to the iodide prevents direct resonance enrichment of the C–I bond. Consequently, the ring is generally electron-rich, but the oxidative addition step remains facile due to the weak C–I bond.

  • Key Challenge: While aryl iodides are highly reactive, they are prone to catalyst poisoning via the formation of stable halide-bridged palladium dimers (

    
    ). Furthermore, the electron-rich nature of the arene can slow down the reductive elimination step.
    

Strategic Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Specifically, ligands like XPhos or RuPhos are required to provide the steric bulk necessary to prevent dimer formation and the electronic richness to facilitate oxidative addition, while their bulk promotes the difficult reductive elimination from the electron-rich intermediate.

Mechanistic Insight & The "Iodide Effect"

Understanding the catalytic cycle is vital for troubleshooting. With aryl iodides, the "Iodide Effect" is a common failure mode where the dissociated iodide ion bridges two palladium centers, sequestering the catalyst in an inactive off-cycle state.[1]

Visualization: The Catalytic Cycle & Inhibition Pathways[6]

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 4-(3-Iodophenyl)morpholine PdII_ArI L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_ArI AmineCoord Amine Coordination & Deprotonation PdII_ArI->AmineCoord + Amine + Base Dimer [L-Pd(Ar)(μ-I)]₂ Inactive Dimer (Iodide Inhibition) PdII_ArI->Dimer Low Ligand Bulk High [I⁻] RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 - Product Dimer->PdII_ArI Slow Re-entry

Figure 1: Catalytic cycle highlighting the risk of Iodide Inhibition (Red Hexagon). Bulky ligands (XPhos) block the formation of this dimer.

Experimental Protocols

General Screening Strategy (Micro-Scale)

Before scale-up, screen the following conditions to match the specific nucleophile (amine) reactivity.

VariableOption A (Standard)Option B (Difficult/Bulky Amines)Option C (Base Sensitive)
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)[(Allyl)PdCl]₂ (1 mol%)
Ligand XPhos (2-4 mol%)BrettPhos (2-4 mol%)RuPhos (2-4 mol%)
Base NaOtBu (1.4 equiv)LiHMDS (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene1,4-Dioxanet-Amyl Alcohol
Temp 80 °C100 °C80-100 °C

Analyst Note: For 4-(3-Iodophenyl)morpholine, XPhos is the starting ligand of choice due to its exceptional stability and general applicability to aryl iodides.

Optimized Protocol: Coupling with Secondary Amines

Scale: 1.0 mmol Target Yield: >85%

Reagents:
  • Substrate: 4-(3-Iodophenyl)morpholine (289 mg, 1.0 mmol)

  • Amine: 1.2 mmol (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd)

  • Ligand: XPhos (38 mg, 0.08 mmol, 8 mol%)

    • Note: Higher L:Pd ratio (4:1) is recommended for iodides to prevent dimer formation.

  • Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

  • Solvent: Anhydrous Toluene (4.0 mL, 0.25 M)

Step-by-Step Procedure:
  • Preparation (Glovebox or Schlenk Line):

    • Oven-dry a 10 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Charge the vial with Pd₂(dba)₃ , XPhos , and NaOtBu .

    • Critical Step: If the amine is a solid, add it now. If liquid, wait.

    • Cap the vial with a septum and purge with inert gas for 5 minutes.

  • Solvent & Substrate Addition:

    • Add anhydrous Toluene via syringe.

    • Add 4-(3-Iodophenyl)morpholine (if solid, add in step 1; if oil/solution, add now).

    • Add the Liquid Amine via microliter syringe.

  • Activation & Reaction:

    • Place the vial in a pre-heated aluminum block at 80 °C .

    • Stir vigorously (800-1000 rpm). The color should transition from dark purple/red (Pd-dba) to a lighter orange/brown (active catalyst).

    • Monitor: Check reaction progress by LC-MS or TLC after 2 hours. Aryl iodides typically react fast (2-6 hours).

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel).

      • Eluent: Hexanes/Ethyl Acetate gradient. (Note: The morpholine nitrogen makes the product basic; add 1% Triethylamine to the eluent if streaking occurs).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic flow to diagnose the issue.

Visualization: Optimization Decision Tree

OptimizationTree Start Result Analysis LowConv Low Conversion (SM Remaining) Start->LowConv Dehal Dehalogenation (Ar-I -> Ar-H) Start->Dehal LowYield Full Conv. Low Yield Start->LowYield L_Sol Increase Temp (100°C) Switch to Dioxane LowConv->L_Sol Cat is active L_Cat Change Ligand (Try BrettPhos) LowConv->L_Cat Cat inactive D_Sol Remove H-Sources (Avoid Alcohols) Dehal->D_Sol Solvent issue D_Base Switch Base (Use Cs₂CO₃) Dehal->D_Base Base issue Y_Pur Product decomp on Silica? Use Alumina or Et₃N LowYield->Y_Pur

Figure 2: Troubleshooting logic for common failure modes.

Specific Issues with 4-(3-Iodophenyl)morpholine:
  • Dehalogenation (Formation of 4-phenylmorpholine):

    • Cause:

      
      -hydride elimination from the amine or solvent is faster than reductive elimination.
      
    • Fix: Switch solvent from alcohols (if used) to Toluene. Use a ligand with a larger bite angle or bulk (e.g., BrettPhos ) to accelerate reductive elimination.

  • Iodide Inhibition:

    • Symptom:[3][1][4][5][6] Reaction stalls after ~20% conversion.

    • Fix: Increase ligand loading to 12 mol% or switch to a precatalyst like XPhos Pd G4 which guarantees a 1:1 L:Pd ratio upon activation.

Safety & Handling

  • Aryl Iodides: Generally stable but light-sensitive. Store 4-(3-Iodophenyl)morpholine in amber vials.

  • Palladium Catalysts: Pd₂(dba)₃ is air-stable but slowly decomposes. Store in a freezer under inert gas for long-term consistency.

  • Waste Disposal: Segregate halogenated waste. Palladium residues should be collected for heavy metal disposal.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and structure-activity relationships in the coupling of morpholine with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl MIDA Boronates. Organic Letters, 18(12), 2806–2809. (Demonstrates utility of XPhos with sensitive substrates).

Sources

Application Note: 4-(3-Iodophenyl)morpholine as a Privileged Building Block for Bioactive Molecule Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries relies heavily on the strategic selection of molecular building blocks. 4-(3-Iodophenyl)morpholine (CAS: 291533-82-9) represents a dual-purpose intermediate that merges a highly reactive synthetic handle with a therapeutically privileged pharmacophore[1].

The structural logic behind utilizing this specific building block rests on two foundational pillars:

  • The Morpholine Scaffold (Pharmacokinetic Modulator): Morpholine is universally recognized as a "privileged scaffold"[2]. Its incorporation into a molecular framework predictably increases aqueous solubility, optimizes the partition coefficient (LogP), and acts as a versatile hydrogen-bond acceptor. Unlike highly basic piperidines, the inductive electron-withdrawing effect of the oxygen atom in morpholine lowers the basicity of the nitrogen (pKa ~8.3), which frequently mitigates off-target liabilities such as Cytochrome P450 (CYP) inhibition and hERG channel blockade.

  • The Meta-Iodide Handle (Reactivity & Vector Geometry): In transition-metal-catalyzed cross-coupling, the carbon-iodine (C–I) bond provides the lowest activation energy barrier for oxidative addition compared to bromides and chlorides[3]. This permits the use of exceptionally mild reaction conditions, preserving sensitive functional groups on the coupling partner. Furthermore, the meta-substitution pattern projects the morpholine ring at a 120° vector relative to the coupling axis, a geometry frequently required to access solvent-exposed regions or secondary binding pockets in kinase targets without inducing the steric clashes typical of ortho-substituents.

Reaction Profiling & Strategic Applications

4-(3-Iodophenyl)morpholine is highly versatile across a spectrum of palladium- and copper-catalyzed transformations. By leveraging the differential reactivity of the C–I bond, researchers can execute orthogonal coupling strategies to synthesize biaryls, anilines, and alkynes[4].

The table below summarizes the quantitative data and optimized parameters for generating bioactive libraries using this building block.

Reaction TypeTarget MotifCatalyst SystemTypical ConditionsAvg. YieldCausality / Field Insight
Suzuki-Miyaura Biaryl Morpholines5 mol% Pd(dppf)Cl₂K₂CO₃, Dioxane/H₂O, 80 °C, 2-4 h85–95%Bidentate dppf enforces cis-geometry on Pd(II), accelerating reductive elimination[5].
Buchwald-Hartwig Diaryl Amines2 mol% Pd₂(dba)₃ + RuPhosNaOtBu, Toluene, 90 °C, 4-6 h75–88%RuPhos prevents undesired β-hydride elimination; ideal for coupling with secondary amines[6].
Sonogashira Aryl Alkynes2 mol% Pd(PPh₃)₄ + CuIEt₃N (solvent/base), RT to 50 °C, 6 h80–90%CuI acts as a co-catalyst to form a copper acetylide, facilitating transmetalation at lower temps[4].

Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling

To successfully troubleshoot cross-coupling reactions, one must understand the catalytic cycle. The coupling of 4-(3-Iodophenyl)morpholine proceeds through a standard Pd(0)/Pd(II) redox cycle. Because the C–I bond is highly reactive, the rate-determining step often shifts from oxidative addition (typical for aryl chlorides) to transmetalation[5].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_OA Pd(II)(Ar)(I)L₂ Oxidative Addition Complex Pd0->PdII_OA 1. Oxidative Addition (Ar-I = 4-(3-Iodophenyl)morpholine) PdII_TM Pd(II)(Ar)(Ar')L₂ Transmetalation Complex PdII_OA->PdII_TM 2. Transmetalation (Ar'-B(OH)₂ + Base) PdII_TM->Pd0 3. Reductive Elimination (Yields Biaryl Product)

Pd-catalyzed Suzuki-Miyaura catalytic cycle for 4-(3-Iodophenyl)morpholine.

Validated Experimental Protocol: Biaryl Synthesis

The following is a self-validating, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 4-(3-Iodophenyl)morpholine with a generic arylboronic acid. This protocol is designed for a 1.0 mmol scale.

Materials Required
  • Aryl Halide: 4-(3-Iodophenyl)morpholine (289.11 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl₂] (36.5 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol, 2.0 equiv.)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical for Catalyst Integrity)

  • Prepare 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Argon for at least 15 minutes prior to use.

  • Causality & Insight: Pd(0) species are highly susceptible to irreversible oxidation by atmospheric O₂ to form inactive Pd(II) peroxo complexes. Thorough degassing is the single most critical variable for ensuring high turnover numbers (TON).

Step 2: Reaction Assembly

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-Iodophenyl)morpholine (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add the K₂CO₃ (2.0 mmol).

  • Transfer the flask to an Argon-purged glovebox or utilize standard Schlenk line techniques to add the Pd(dppf)Cl₂ catalyst (5 mol%).

  • Inject the degassed solvent mixture (10 mL) via syringe. Seal the flask with a rubber septum and secure it.

  • Causality & Insight: The biphasic nature of Dioxane/H₂O is intentional. The water dissolves the K₂CO₃, allowing it to react with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex

    
    . This complex is mandatory for the transmetalation step to proceed efficiently[5].
    

Step 3: Execution and In-Process Monitoring

  • Place the flask in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3) or LC-MS after 2 hours.

  • Causality & Insight: Because the aryl iodide is highly reactive, the reaction typically reaches >95% conversion within 2–4 hours. Prolonged heating after the aryl iodide is consumed can lead to protodeboronation of any excess boronic acid or homocoupling side-reactions.

Step 4: Quenching and Workup

  • Once LC-MS confirms the consumption of the starting material, remove the flask from the heat and cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 15 mL) followed by saturated aqueous NaCl (brine, 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Causality & Insight: The aqueous washes effectively remove the inorganic salts (K₂CO₃), residual boronic acid byproducts, and the water-miscible 1,4-dioxane, leaving a crude organic residue enriched in the target biaryl morpholine.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate.

  • Pool the product-containing fractions and evaporate to yield the pure biaryl morpholine derivative.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews (2021) URL:[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv (2021) URL:[Link]

  • An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides Source: ResearchGate / Peer-Reviewed Literature on Buchwald-Hartwig Aminations URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Strategic Diversification of the Morpholine Scaffold: High-Yield Synthetic Routes to Novel Derivatives from 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its capacity to enhance potency, solubility, and metabolic stability in bioactive molecules.[1][2] This guide provides researchers, chemists, and drug development professionals with a detailed strategic overview and validated experimental protocols for the synthesis of novel morpholine derivatives, utilizing 4-(3-iodophenyl)morpholine as a versatile and reactive starting material. The protocols herein focus on robust, high-yield palladium and copper-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the morpholine core. Each section explains the causality behind experimental choices, offers troubleshooting insights, and presents detailed, step-by-step methodologies for immediate application in a laboratory setting.

Introduction: The Significance of the Morpholine Moiety

Morpholine, a saturated six-membered heterocycle, is a recurring motif in a vast array of FDA-approved drugs and clinical candidates.[1] Its prevalence is not coincidental; the morpholine ring confers a unique combination of advantageous physicochemical properties. The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a key basic handle for salt formation and molecular interactions, all within a metabolically stable framework.[3][4] These attributes make it an invaluable scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents across diverse target classes, including oncology, neurodegenerative diseases, and infectious agents.[3][5][6]

4-(3-Iodophenyl)morpholine serves as an ideal precursor for generating a library of analogues. The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, providing a highly efficient chemical handle for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under mild conditions.[7] This guide details five powerful synthetic transformations to unlock the potential of this starting material.

Figure 1: Key cross-coupling strategies for the derivatization of 4-(3-Iodophenyl)morpholine.

Suzuki-Miyaura Coupling: Accessing Biaryl and Vinyl Derivatives

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling for C(sp²)–C(sp²) bond formation due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]

Expert Insight: The choice of a palladium(II) precatalyst like Pd(OAc)₂ is often more practical for bench-scale synthesis than using air-sensitive Pd(0) sources directly. The Pd(II) is reduced in situ to the active Pd(0) catalyst. The base is not merely a proton scavenger; it is essential for the formation of the boronate complex [-B(OH)₃R]⁻, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[7][9]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdi_complex L₂Pd(II)(Ar)(I) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R-B(OR')₃⁻ pdi_boronate L₂Pd(II)(Ar)(R) transmetalation->pdi_boronate reductive_elimination Reductive Elimination reductive_elimination->pd0 pdi_boronate->reductive_elimination Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: Synthesis of 4-(3-Phenylphenyl)morpholine
Reagent/ComponentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(3-Iodophenyl)morpholine303.13303 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Palladium(II) Acetate224.504.5 mg0.020.02
SPhos410.5716.4 mg0.040.04
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
Dioxane / H₂O (4:1)-5 mL--

Procedure:

  • Inert Atmosphere: To a 25 mL oven-dried Schlenk flask, add 4-(3-iodophenyl)morpholine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalytic species.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful and direct route to synthesize aryl alkynes.[10] This reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to facilitate the reaction with the terminal alkyne.[11][12]

Expert Insight: The amine base (e.g., triethylamine or diisopropylamine) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide, and it also serves as the solvent.[10] Copper-free Sonogashira protocols exist and can be advantageous for substrates sensitive to copper, but often require stronger bases or different ligands.

Protocol 3.1: Synthesis of 4-(3-(Phenylethynyl)phenyl)morpholine
Reagent/ComponentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(3-Iodophenyl)morpholine303.13303 mg1.01.0
Phenylacetylene102.13123 mg (134 µL)1.21.2
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.457.6 mg0.040.04
Triethylamine (TEA)101.195 mL-Solvent

Procedure:

  • Setup: To a 25 mL Schlenk flask, add 4-(3-iodophenyl)morpholine, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen three times.

  • Solvent and Reagents: Add degassed triethylamine (5 mL) followed by phenylacetylene via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the desired aryl alkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[13][14] The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, which promotes the crucial reductive elimination step to form the C-N bond.[15][16]

Expert Insight: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. The ligand is arguably the most important variable; sterically hindered biarylphosphine ligands like XPhos or SPhos are highly effective for coupling a wide range of amines and aryl halides.

Protocol 4.1: Synthesis of N-Benzyl-3-(morpholino)aniline
Reagent/ComponentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(3-Iodophenyl)morpholine303.13303 mg1.01.0
Benzylamine107.15129 mg (131 µL)1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
XPhos476.6528.6 mg0.060.06
Sodium tert-butoxide96.10144 mg1.51.5
Toluene-5 mL-Solvent

Procedure:

  • Catalyst Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial. Self-Validation: The base is moisture-sensitive, and the catalyst is oxygen-sensitive. Handling under inert conditions is paramount for reproducibility.

  • Reagent Addition: Outside the glovebox (under a positive flow of nitrogen), add 4-(3-iodophenyl)morpholine, followed by dry, degassed toluene (5 mL) and benzylamine.

  • Reaction: Seal the vial or flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify by column chromatography to yield the N-arylated product.

Additional Synthetic Transformations

Heck Reaction

The Heck reaction creates a C-C bond by coupling the aryl iodide with an alkene, offering a route to stilbene and cinnamate-type structures.[17][18][19] The reaction typically requires a palladium catalyst and a base to neutralize the HI generated.[20][21]

Ullmann Condensation

A classical copper-catalyzed reaction, the Ullmann condensation is useful for forming C-O and C-N bonds, particularly with phenols and anilines.[22][23] While modern protocols often use ligands to facilitate the reaction at lower temperatures, traditional conditions involve high heat and stoichiometric copper.[24][25]

Summary and Outlook

The protocols detailed in this guide represent a robust and versatile toolkit for the derivatization of 4-(3-iodophenyl)morpholine. By employing a strategic selection of modern cross-coupling reactions, researchers can efficiently generate extensive libraries of novel compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, offer mild conditions, broad functional group tolerance, and high yields, making them indispensable tools in the quest for new therapeutic agents. The ability to systematically and rapidly modify the phenyl ring attached to the morpholine core allows for the fine-tuning of a molecule's properties, accelerating the structure-activity relationship (SAR) studies that are fundamental to drug discovery.

References

  • Giordano, G., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Shaikh, R., et al. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Le-Dévéhat, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Boltres, B., et al. (2017). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. PMC. Available at: [Link]

  • (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Wang, T., et al. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Available at: [Link]

  • (n.d.). Synthesis of morpholine. Google Patents.
  • (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • (n.d.). The mechanism of the modified Ullmann reaction. Royal Society of Chemistry. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heravi, M. M., & Far, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. University of Isfahan. Available at: [Link]

  • (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]

Sources

Strategic Utilization of 4-(3-Iodophenyl)morpholine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-(3-Iodophenyl)morpholine in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Guide

Executive Summary

In the landscape of kinase inhibitor discovery, the 3-morpholinophenyl moiety has emerged as a "privileged substructure." It simultaneously addresses two critical challenges in medicinal chemistry: solubility (via the morpholine headgroup) and geometric vectoring (via the meta-phenyl linkage).

4-(3-Iodophenyl)morpholine (CAS: 291533-82-9) serves as the primary "handle-warhead" precursor for introducing this motif. Unlike its para-substituted counterparts, the meta-orientation provides a 120° kink often required to direct the morpholine tail towards the solvent-exposed region (solvent front) while the aryl ring engages hydrophobic pockets (e.g., the ribose binding site).

This guide details the strategic application of 4-(3-Iodophenyl)morpholine, focusing on its synthesis, conversion to boronic esters, and deployment in Suzuki-Miyaura cross-couplings to generate libraries of PI3K, mTOR, and EGFR inhibitors.

Structural Rationale & Chemical Profile[1][2][3]

The "Handle-Warhead" Concept

The molecule functions as a bifunctional building block:

  • The Warhead (Morpholine): A saturated heterocycle that functions as a hydrogen bond acceptor and significantly lowers logP, improving oral bioavailability.

  • The Handle (Aryl Iodide): The C-I bond is highly reactive toward oxidative addition by Palladium(0), allowing for facile coupling to heteroaromatic kinase cores (pyrimidines, quinazolines, purines) under mild conditions.

Chemical Specifications
PropertyData
IUPAC Name 4-(3-Iodophenyl)morpholine
CAS Number 291533-82-9
Molecular Formula C₁₀H₁₂INO
Molecular Weight 289.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
Key Reactivity Pd-catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira)

Application Note: Synthesis of the Building Block

Note: While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

Protocol A: Cyclization of 3-Iodoaniline (Preferred Route)

Rationale: Direct iodination of phenylmorpholine often yields mixtures of para- and ortho-isomers. The most robust route preserves the iodine regiospecificity by building the morpholine ring onto 3-iodoaniline .

Materials
  • 3-Iodoaniline (1.0 equiv)

  • Bis(2-chloroethyl) ether (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Diglyme

  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodoaniline (e.g., 10 mmol) in DMF (10 volumes).

  • Addition: Add bis(2-chloroethyl) ether and

    
    . Add catalytic KI to accelerate the alkylation via Finkelstein exchange.
    
  • Cyclization: Heat the mixture to 100–110°C for 12–16 hours. Monitor by LCMS for the disappearance of the aniline (

    
    ).
    
  • Workup: Cool to room temperature. Pour into ice-water (50 volumes). The product often precipitates.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
    • Target Yield: 75–85%

    • QC Check: 1H NMR should show symmetric morpholine peaks at

      
       3.8 (O-CH2) and 3.1 (N-CH2).
      

Application Note: Activation to Boronic Ester

Context: The most common utility of this molecule is its conversion to 3-morpholinophenylboronic acid pinacol ester , a "universal tail" for kinase scaffolds.

Protocol B: Miyaura Borylation

Rationale: Lithium-halogen exchange is risky due to the functional groups. Pd-catalyzed borylation is milder and scalable.

Materials
  • 4-(3-Iodophenyl)morpholine (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Catalyst:

    
     (0.03 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Charge a reaction vessel with the iodide,

    
    , and KOAc. Purge with Nitrogen/Argon for 5 minutes.
    
  • Catalyst Addition: Add the Pd catalyst and solvent.

  • Reaction: Heat to 90°C for 4–6 hours. The reaction mixture will turn dark black/brown.

    • Critical Control Point: Do not overheat (>100°C) to avoid protodeboronation (yielding phenylmorpholine).

  • Filtration: Cool and filter through a pad of Celite to remove Palladium black.

  • Isolation: Concentrate the filtrate. The residue is often used directly in the next step (telescoping) to avoid hydrolysis of the boronate ester on silica gel.

Application Note: Coupling to Kinase Core (Suzuki-Miyaura)

Context: This protocol demonstrates attaching the 3-morpholinophenyl tail to a 4-Chloroquinazoline core, a classic scaffold for EGFR and Trypanosome kinase inhibitors [1].

Protocol C: The "Ligation" Step

Rationale: The Suzuki coupling creates the biaryl axis. The meta-morpholine geometry ensures the tail extends out of the ATP pocket.

Workflow Diagram

G Start 4-(3-Iodophenyl) morpholine Borylation Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Start->Borylation Activation Boronate Boronic Ester Intermediate Borylation->Boronate Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Boronate->Coupling Nucleophile Core Heteroaryl Core (e.g., 4-Cl-Quinazoline) Core->Coupling Electrophile Product Final Kinase Inhibitor Coupling->Product C-C Bond Formation

Caption: Synthetic workflow transforming the iodo-precursor into the final kinase inhibitor via boronate activation.

Step-by-Step Procedure
  • Reagents:

    • Heteroaryl Halide (e.g., 4-chloroquinazoline) (1.0 equiv)

    • 3-Morpholinophenylboronic acid pinacol ester (from Protocol B) (1.2 equiv)[1][2]

    • Catalyst:

      
       (0.05 equiv) or XPhos Pd G2 (for difficult substrates)
      
    • Base:

      
       (2M aqueous solution, 3.0 equiv)
      
    • Solvent: DME/Water or Dioxane/Water (3:1 ratio)

  • Degassing: Oxygen is the enemy of this reaction. Sparge solvents with Argon for 15 minutes.

  • Reaction: Combine all components in a sealed vial. Heat to 85–95°C for 12 hours.

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) to the organic layer to remove residual Palladium (Required for biological assay validity).

  • Purification: The product is usually purified by Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Scientific Integrity & Troubleshooting

Self-Validating Systems (QC)
  • Impurity Alert: In Protocol B, if the reaction is wet, you will see Nitrobenzene reduction byproducts or Protodeboronation (mass = 163.2). Always use anhydrous solvents for the borylation step.

  • Regioselectivity Verification: When coupling to dichloro-heterocycles (e.g., 2,4-dichloropyrimidine), the 4-position is more electrophilic. Confirm regioselectivity using NOESY NMR; the morpholine protons should show spatial proximity to the C5-proton of the pyrimidine.

Safety Considerations
  • Aryl Iodides: Generally light-sensitive. Store 4-(3-Iodophenyl)morpholine in amber vials at 4°C.

  • Palladium: Heavy metal toxicity. Final compounds must be tested for Pd content (<10 ppm) before use in cellular assays to prevent false positives due to metal-induced toxicity.

References

  • Discovery of Quinazoline-Based Inhibitors. Kinase scaffold repurposing for neglected disease drug discovery. (2014). National Institutes of Health. Link

  • Synthesis of Morpholine Derivatives. Synthesis and SAR of morpholine and its derivatives. (2020). E3S Web of Conferences. Link

  • General Suzuki Coupling Protocols. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie Int. Ed. Link

  • Chemical Data & Safety. 4-(3-Iodophenyl)morpholine Product Page. AK Scientific.[3] Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(3-Iodophenyl)morpholine in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the 4-(3-iodophenyl)morpholine scaffold represents a cornerstone building block. The morpholine heterocycle is a privileged structure in medicinal chemistry, prized for its ability to improve aqueous solubility, modulate pharmacokinetic properties, and serve as a versatile synthetic handle. When combined with an iodinated phenyl ring, it becomes an exceptionally potent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0) catalysts, often enabling reactions to proceed under milder conditions compared to less reactive aryl bromides or chlorides.

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the most critical palladium-catalyzed transformations involving 4-(3-iodophenyl)morpholine. We will delve into the mechanistic underpinnings of each reaction, offering not just a series of steps, but a logical framework for understanding and optimizing these powerful synthetic tools.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely utilized palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds. Its prominence stems from the commercial availability of a vast library of boronic acids and esters, the operational simplicity of the reaction, and the generally non-toxic nature of the boron-containing byproducts. For 4-(3-iodophenyl)morpholine, this reaction opens a direct pathway to a diverse range of biaryl structures, which are central motifs in many approved drugs.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of 4-(3-iodophenyl)morpholine. This is typically the rate-determining step for less reactive aryl halides, but the high reactivity of the aryl iodide facilitates this process.

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide and forming a diorganopalladium(II) intermediate. The choice of base is critical; it must be strong enough to activate the boronic acid without degrading the substrates or catalyst.[2]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation (Base, R-B(OH)₂) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(R) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for aryl iodides and provides a robust starting point for coupling 4-(3-iodophenyl)morpholine with various boronic acids or esters.[3]

Materials:

  • 4-(3-Iodophenyl)morpholine

  • Arylboronic acid or boronic ester (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 4-(3-iodophenyl)morpholine (1.0 equiv.), the arylboronic ester (1.25 equiv.), K₃PO₄ (3.0 equiv.), XPhos (0.03 equiv.), and Pd₂(dba)₃ (0.015 equiv.).

  • Seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (typically a 5:1 to 10:1 dioxane:water ratio).

  • Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is incomplete, an additional portion of the boronic ester (0.2-0.3 equiv.) can be added, and the mixture can be irradiated for another 10 minutes.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd₂(dba)₃ / XPhosXPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[3]
Base K₃PO₄An effective base for activating the boronic acid/ester while being compatible with many functional groups.[3]
Solvent Dioxane / WaterThe aqueous mixture aids in dissolving the base and boronate salt, facilitating transmetalation.
Temperature 120 °C (Microwave)Microwave heating can significantly reduce reaction times compared to conventional heating.
Equivalents 1.2-1.5 (Boronic acid)A slight excess ensures complete consumption of the aryl iodide, which can simplify purification.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a direct and powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[6]

Mechanism and Rationale

The Sonogashira reaction typically involves a dual catalytic system with palladium and copper(I).[4]

  • Palladium Cycle : Similar to the Suzuki coupling, this cycle starts with the oxidative addition of 4-(3-iodophenyl)morpholine to a Pd(0) species.

  • Copper Cycle : In parallel, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) center, regenerating the copper(I) salt.

  • Reductive Elimination : The resulting arylpalladium(II) acetylide complex undergoes reductive elimination to furnish the aryl-alkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(I) pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)L₂(C≡CR) pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR pd_complex2->product Reductive Elimination product->pd0 Regeneration cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex1 Transfer of Alkyne Group cu_acetylide->cu_halide To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Base (e.g., Et₃N)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on standard, well-established conditions for the coupling of aryl iodides.[4][5][7]

Materials:

  • 4-(3-Iodophenyl)morpholine

  • Terminal alkyne (1.1-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-(3-iodophenyl)morpholine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous THF (or DMF) to dissolve the solids (~0.2 M concentration).

  • Add the amine base (e.g., Et₃N, 3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure aryl alkyne product.

ParameterRecommended ConditionRationale / Notes
Pd Catalyst PdCl₂(PPh₃)₂A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8]
Cu Co-catalyst CuIActivates the terminal alkyne, significantly accelerating the transmetalation step.[4]
Base Et₃N or DIPEAActs as both a base to deprotonate the alkyne and as a solvent. Also scavenges the HI produced.
Solvent THF or DMFAprotic polar solvents that are effective for this transformation.
Temperature 25-60 °CThe high reactivity of the aryl iodide allows for mild reaction conditions.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction is a fundamental tool for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[9] This reaction is exceptionally valuable for synthesizing substituted styrenes, cinnamates, and other vinylated aromatics from simple precursors.[10][11]

Mechanism and Rationale

The Heck reaction proceeds via a neutral catalytic cycle.

  • Oxidative Addition : The Pd(0) catalyst adds to the 4-(3-iodophenyl)morpholine to create an arylpalladium(II) iodide complex.

  • Olefin Coordination & Insertion : The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms the new C-C bond and determines the regioselectivity of the reaction.

  • Syn β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product. This step is typically fast and irreversible.

  • Base-mediated Regeneration : The base in the reaction mixture neutralizes the generated HI and regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 insertion Olefin Insertion pd_complex1->insertion R-CH=CH₂ pd_complex2 R-CH₂-CH(Ar)-Pd(II)L₂(I) insertion->pd_complex2 elimination Syn β-Hydride Elimination pd_complex2->elimination product_complex [HPd(II)L₂(I)] + Ar-CH=CH-R elimination->product_complex product_complex->pd0 Catalyst Regeneration regeneration Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Reaction

This generalized protocol is based on typical conditions for the Heck coupling of aryl iodides with electron-deficient alkenes like acrylates.[9]

Materials:

  • 4-(3-Iodophenyl)morpholine

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) (2-6 mol%) or a phosphine-free system

  • Base (e.g., K₂CO₃, Et₃N, or NaOAc) (2.0 equivalents)

  • Solvent (e.g., DMF, Acetonitrile, or Toluene), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(3-iodophenyl)morpholine (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the chosen base (2.0 equiv.). If using a ligand, add PPh₃ (0.04 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the anhydrous solvent (e.g., DMF, to ~0.3 M) and the alkene (1.5 equiv.) via syringe.

  • Heat the mixture to 80-120 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the arylated alkene.

ParameterRecommended ConditionRationale / Notes
Pd Catalyst Pd(OAc)₂A common and effective precatalyst. Can often be used without an additional phosphine ligand ("ligand-free") for reactive substrates.
Base K₂CO₃ or Et₃NAn inorganic base like K₂CO₃ is often sufficient, especially at higher temperatures. Et₃N is a common organic base.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally preferred for Heck reactions.
Temperature 80-120 °CHigher temperatures are often required to facilitate β-hydride elimination and catalyst turnover.
Alkene Partner Electron-deficient alkenes (e.g., acrylates, styrenes)These are the most common and reactive partners for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[12] This reaction has had a profound impact on medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals.[13]

Mechanism and Rationale

The mechanism mirrors other palladium cross-coupling reactions but involves a key deprotonation step.

  • Oxidative Addition : A Pd(0) complex undergoes oxidative addition to 4-(3-iodophenyl)morpholine.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the arylpalladium(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido intermediate. This step is crucial and often requires a non-nucleophilic, sterically hindered base like sodium tert-butoxide.

  • Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical here, as bulky, electron-rich ligands accelerate this final step.[14][15]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 deprotonation Amine Coordination & Deprotonation pd_complex1->deprotonation HNR¹R², Base pd_complex2 Ar-Pd(II)L₂(NR¹R²) deprotonation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on modern methods using specialized ligands that enable efficient coupling at lower temperatures.[12][14][15]

Materials:

  • 4-(3-Iodophenyl)morpholine

  • Primary or secondary amine (1.1-1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • BrettPhos or similar biaryl phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equivalents)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., BrettPhos, 0.02 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction tube.

  • Add 4-(3-iodophenyl)morpholine (1.0 equiv.) and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene, to ~0.5 M) via syringe.

  • Add the amine coupling partner (1.2 equiv.).

  • Place the reaction in a preheated oil bath at 80-110 °C and stir for 1-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to ambient temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst System Pd₂(dba)₃ / BrettPhosModern biaryl phosphine ligands are highly effective for C-N coupling, allowing for lower catalyst loadings and broader substrate scope.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling. Must be handled under inert conditions.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the specific amine coupling partner.
Atmosphere Inert (Argon or N₂)The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture.

Carbonylative Couplings: Insertion of Carbon Monoxide

Carbonylative coupling reactions introduce a carbonyl group into the product by incorporating carbon monoxide (CO) gas.[16] This strategy provides highly efficient, one-step access to valuable ketones, amides, and esters directly from aryl halides, forming two new bonds in a single operation.[16]

Mechanism and Rationale

The mechanism builds upon the initial steps of other cross-coupling reactions with the addition of a CO insertion step.

  • Oxidative Addition : As before, Pd(0) adds to 4-(3-iodophenyl)morpholine to form an arylpalladium(II) complex.

  • CO Insertion : Carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This forms an acylpalladium(II) intermediate, which is a key step in all carbonylative couplings.

  • Nucleophilic Attack/Transmetalation : Depending on the specific reaction (e.g., aminocarbonylation, carbonylative Suzuki), a nucleophile (like an amine) attacks the acylpalladium complex, or transmetalation occurs with an organometallic reagent.

  • Reductive Elimination : The final step involves reductive elimination to release the carbonyl-containing product (amide, ketone, etc.) and regenerate the Pd(0) catalyst.

Carbonylative_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 co_insertion CO Insertion pd_complex1->co_insertion CO acyl_pd (ArCO)-Pd(II)L₂(I) co_insertion->acyl_pd nucleophile_attack Nucleophilic Attack (e.g., HNR₂) acyl_pd->nucleophile_attack reductive_elimination Reductive Elimination nucleophile_attack->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-CO-NR₂ reductive_elimination->product

Caption: General catalytic cycle for aminocarbonylation.

Experimental Protocol: Aminocarbonylation

This protocol describes the synthesis of an amide by coupling the aryl iodide with an amine and CO gas.

Materials:

  • 4-(3-Iodophenyl)morpholine

  • Amine (e.g., Morpholine) (1.5-2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (2-5 mol%)

  • Base (e.g., Et₃N) (3.0 equivalents)

  • Solvent (e.g., Toluene or Acetonitrile)

  • Carbon Monoxide (CO) gas (balloon or pressure reactor)

Procedure:

  • To a pressure-rated reaction vessel, add 4-(3-iodophenyl)morpholine (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and dppp (0.03 equiv.).

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Add the anhydrous solvent, the amine nucleophile (2.0 equiv.), and the base (3.0 equiv.).

  • Pressurize the vessel with carbon monoxide (typically 1-10 atm) and vent three times to ensure the atmosphere is saturated with CO. Finally, pressurize to the desired pressure. (Alternatively, a balloon of CO can be used for reactions at atmospheric pressure).

  • Heat the reaction to 80-100 °C and stir vigorously for 12-24 hours.

  • Cool the reaction to room temperature and carefully vent the excess CO in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the crude amide product by flash chromatography or recrystallization.

ParameterRecommended ConditionRationale / Notes
CO Source CO Gas (1-10 atm)The pressure of CO can influence the rate of the insertion step. Higher pressures are often beneficial.
Catalyst System Pd(OAc)₂ / dpppDppp is a common bidentate phosphine ligand used in carbonylation reactions.
Base Et₃NAn organic base is typically used to neutralize the HX formed during the reaction.
Solvent Toluene or AcetonitrileAprotic solvents are required.
Safety HIGHLY TOXIC GAS Carbon monoxide is a colorless, odorless, and highly toxic gas. All manipulations must be performed in a well-ventilated fume hood.

References

  • Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of C-O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Organometallics, 15(16), 3534–3542.
  • Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed enantioselective intramolecular Mizoroki-Heck reaction for the synthesis of chiral heterocycles. Accounts of Chemical Research, 37(10), 731–740.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135413529. Retrieved from [Link]

  • Organ, M. G., et al. (2004). A User-Friendly, All-Purpose Catalyst for the Buchwald-Hartwig Amination.
  • Jain, A., & Sahu, S. K. (2024).
  • Ananikov, V. P., et al. (2015). Evidence for a “cocktail”-type catalysis in the Buchwald–Hartwig reaction. A mechanistic study. Organometallics, 34(15), 3749-3759.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Method for carrying out-CC-coupling reactions. (Patent No. US7102045B2).
  • Request PDF. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Kollar, L., & Keglevich, G. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 27(2), 435.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • European Patent Office. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound. (Patent No. EP1439157B1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 653-683.
  • Request PDF. (2025). The Heck reaction: Mechanistic insights and novel ligands. Retrieved from [Link]

  • Bora, U., et al. (2015).
  • Google Patents. (n.d.). Advanced drug development and manufacturing. (Patent No. EP2511844A2).
  • Mphahlele, M. J., & Malindisa, S. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry, 15(1), 71-73.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Schreiner, T., et al. (2025).
  • Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. (2025). European Journal of Medicinal Chemistry, 297, 117765.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Iodophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-iodophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The synthesis of N-aryl morpholines, such as 4-(3-iodophenyl)morpholine, is a critical transformation in medicinal chemistry, as the morpholine moiety often enhances pharmacological properties.[1][2][3] This resource will help you navigate the common challenges associated with this synthesis, with a primary focus on the widely used Buchwald-Hartwig amination.

Troubleshooting Guide

The synthesis of 4-(3-iodophenyl)morpholine, typically achieved through a palladium-catalyzed Buchwald-Hartwig amination, can present several challenges. This section addresses common issues, their probable causes, and systematic solutions.

Issue 1: Low to No Product Yield

A common and frustrating issue is the failure of the reaction to proceed or provide a satisfactory yield.

Visual Cues of Reaction Failure:
  • Formation of Palladium Black: A fine black precipitate indicates the decomposition of the palladium catalyst, removing it from the catalytic cycle.[4]

  • No Color Change: A healthy Buchwald-Hartwig reaction typically exhibits a color change to yellow or reddish-brown. If the solution remains colorless, it's likely the catalyst is not active.[4]

  • Reaction Stalls: Initial product formation that ceases over time, as observed by TLC or LC-MS, suggests catalyst deactivation or poisoning.[4]

Potential Causes & Solutions:
  • Cause A: Inactive Catalyst or Improper Pre-catalyst Activation.

    • Explanation: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[5][6] This reduction can be inefficient and is a common point of failure.

    • Solution:

      • Switch to a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., a palladacycle-based one). These are designed to readily form the active Pd(0) species upon exposure to a base, leading to more reliable and cleaner reactions.[5]

      • Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed and dried.

  • Cause B: Suboptimal Ligand Choice.

    • Explanation: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[7] For the coupling of a secondary amine like morpholine with an aryl iodide, a sterically hindered, electron-rich ligand is generally required.

    • Solution:

      • Ligand Screening: If your initial choice is not effective, screen a panel of bulky alkylphosphine or biarylphosphine ligands. Common successful ligands for this type of transformation include XPhos, RuPhos, and BrettPhos.[4][6]

      • Consider Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can also be effective and may prevent the formation of unreactive palladium iodide dimers.[8]

  • Cause C: Incorrect Base Selection.

    • Explanation: The base is critical for the deprotonation of the amine-palladium complex to form the key palladium amide intermediate.[8] A base that is too weak will not be effective, while an overly strong base may cause decomposition of sensitive functional groups.

    • Solution:

      • Strong Bases: For secondary amines like morpholine, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5]

      • Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[5]

Issue 2: Incomplete Conversion

Observing both starting material and product in the final reaction mixture indicates that the reaction started but did not proceed to completion.

Potential Causes & Solutions:
  • Cause A: Catalyst Inhibition by Iodide.

    • Explanation: While aryl iodides are generally very reactive in cross-coupling reactions, the iodide anion generated during the reaction can sometimes act as an inhibitor. It can form stable, off-cycle palladium iodide complexes, effectively reducing the concentration of the active catalyst.[5]

    • Solution:

      • Optimize Ligand and Solvent: Using a bulky, electron-rich ligand can help prevent the formation of these inactive dimers. Toluene is often a good solvent choice as iodide salts have poor solubility in it, which can help drive the reaction forward.[6]

      • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome this inhibition.

  • Cause B: Insufficient Reaction Time or Temperature.

    • Explanation: Buchwald-Hartwig aminations often require elevated temperatures (typically 80-110 °C) to achieve a reasonable reaction rate.[4][5]

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction over time. If the reaction is proceeding slowly, consider increasing the temperature in 10 °C increments or extending the reaction time.

      • Avoid Excessive Heat: Be aware that prolonged heating at very high temperatures (>120 °C) can lead to thermal decomposition of the catalyst.[4]

Issue 3: Formation of Side Products

The presence of significant impurities can complicate purification and reduce the overall yield.

Potential Causes & Solutions:
  • Cause A: Hydrodehalogenation.

    • Explanation: A common side reaction is the replacement of the iodine atom with a hydrogen, forming aniline. This can occur via a competing pathway involving β-hydride elimination from the palladium amide intermediate.[8]

    • Solution:

      • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky monophosphine ligands is a good strategy.

      • Control of Reaction Conditions: Ensure that there are no sources of adventitious water or other protic impurities, which can facilitate this side reaction.

  • Cause B: Homocoupling of the Aryl Halide.

    • Explanation: The formation of 3,3'-diiodobiphenyl can occur, although it is less common in C-N coupling compared to C-C coupling reactions.

    • Solution: This is often a sign of a poorly performing catalyst system. Re-evaluating the catalyst, ligand, and base combination is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source for the synthesis of 4-(3-iodophenyl)morpholine?

For reliability and reproducibility, it is highly recommended to use a palladium pre-catalyst. While Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in-situ reduction to the active Pd(0) state, which can be inconsistent.[5] Pre-catalysts are designed for easy activation and generally provide higher yields and cleaner reactions.

Q2: Which solvent is most suitable for this reaction?

Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[4] They have good solvating properties for the reagents and can be heated to the required temperatures. Ethereal solvents like THF are also used, but may require a sealed tube if higher temperatures are needed.[5] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[5]

Q3: Can I use an aryl bromide or chloride instead of an aryl iodide?

Yes, the Buchwald-Hartwig reaction is versatile. The general reactivity order for aryl halides is I > Br > OTf > Cl.[5] While 3-iodoaniline is a suitable starting material, 3-bromoaniline would also be an excellent choice and may even be preferable as bromide can be less prone to catalyst inhibition issues compared to iodide.[5] Aryl chlorides are the least reactive and typically require more specialized, highly active catalyst systems (often using very bulky phosphine ligands) and higher temperatures.[8][9]

Q4: My reaction is very slow. What is the first parameter I should change?

Assuming you are using an appropriate catalyst/ligand/base system and the reaction is clean (no decomposition), the first parameter to adjust is temperature. A modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate. If that is not effective, consider screening a different ligand.

Q5: How do I purify the final product, 4-(3-iodophenyl)morpholine?

After the reaction is complete, a standard workup procedure involves diluting the reaction mixture with a solvent like ethyl acetate, filtering through a plug of silica gel or celite to remove the palladium catalyst, and then concentrating the filtrate.[10] The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[10]

Experimental Protocols & Data

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis of 4-(3-iodophenyl)morpholine.

Materials:

  • 1,3-Diiodoaniline (or 3-Iodoaniline)

  • Morpholine

  • Palladium Pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 1,3-diiodoaniline (1.0 mmol), the palladium pre-catalyst (1-2 mol%), and the ligand (1-2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 eq.) as a solid under a positive flow of inert gas.

  • Place the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Table 1: Troubleshooting Reaction Parameters
ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd₂(dba)₃ / LigandUse a Palladacycle Pre-catalyst (e.g., G3)Ensures efficient and reliable formation of the active Pd(0) catalyst.[5]
Ligand P(o-tolyl)₃ (1st Gen)Screen bulky biaryl phosphines (XPhos, RuPhos)Sterically demanding ligands promote reductive elimination and prevent catalyst deactivation.[7][8]
Base K₂CO₃ (weak base)Use NaOtBu or LHMDS (strong base)Stronger bases are required to efficiently deprotonate secondary amines in the catalytic cycle.[5]
Solvent THFToluene or 1,4-DioxaneHigher boiling points allow for increased reaction rates; Toluene can help precipitate inhibitory iodide salts.[5][6]
Temperature Room Temperature80 - 110 °CMost Buchwald-Hartwig aminations require thermal energy to overcome activation barriers.[5]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord Morpholine PdAmide Palladium Amide Intermediate AmineCoord->PdAmide - HX (Base) PdAmide->Pd0 Reductive Elimination Product 4-(3-Iodophenyl)morpholine PdAmide->Product SideReaction Hydrodehalogenation (Side Product) PdAmide->SideReaction β-Hydride Elimination Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst System (Use Pre-catalyst?) Start->CheckCatalyst Is catalyst active? CheckCatalyst->Start No, Optimize CheckInert Ensure Inert Atmosphere (Degas Solvents?) CheckCatalyst->CheckInert Yes CheckInert->Start No, Optimize CheckLigand Screen Bulky Ligands (XPhos, RuPhos) CheckInert->CheckLigand Yes CheckLigand->Start No, Optimize CheckBase Use Strong Base (NaOtBu) CheckLigand->CheckBase Yes CheckBase->Start No, Optimize CheckTemp Increase Temperature (80-110 °C) CheckBase->CheckTemp Yes CheckTemp->Start No, Optimize Success Reaction Optimized CheckTemp->Success Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

Sources

Common side products in the synthesis of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-iodophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound.

The synthesis of N-aryl morpholines, such as 4-(3-iodophenyl)morpholine, is a cornerstone of medicinal chemistry. These scaffolds are prevalent in numerous biologically active compounds. The most common synthetic routes involve transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] While powerful, these methods can be sensitive to reaction parameters, leading to a variety of side products. This guide provides a question-and-answer-based troubleshooting framework to address these issues directly.

Core Reaction Pathway: Buchwald-Hartwig Amination

A typical and robust method for synthesizing 4-(3-iodophenyl)morpholine is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (e.g., 1-bromo-3-iodobenzene or 1,3-diiodobenzene) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

ArylHalide 3-Iodoaryl Halide (Ar-X, X=I, Br) Product 4-(3-Iodophenyl)morpholine ArylHalide->Product Coupling Morpholine Morpholine Morpholine->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Base Base (e.g., NaOtBu) Base->Product caption Fig. 1: General Buchwald-Hartwig synthesis pathway.

Caption: Fig. 1: General Buchwald-Hartwig synthesis pathway.

Troubleshooting Guide & FAQs

Q1: My mass spectrometry results show a significant peak corresponding to a diarylamine or a doubly substituted arene. What is it and how can I prevent it?

A1: You are likely observing the formation of either a diarylamine (from a side reaction with the aniline starting material, if used) or, more commonly, a product of double amination, such as 1,3-dimorpholinobenzene . Another possibility is the formation of 3,3'-diiodobiphenyl through homocoupling of the aryl halide.

  • Causality & Mechanism:

    • Double Amination (e.g., 1,3-dimorpholinobenzene): This occurs when using a dihaloarene starting material (like 1,3-diiodobenzene or 1-bromo-3-iodobenzene). If reaction conditions are too forcing (high temperature, long reaction time) or if there is an excess of morpholine and catalyst, the desired mono-aminated product can react a second time.

    • Homocoupling (e.g., 3,3'-diiodobiphenyl): This side reaction is often promoted by high temperatures or when the rate of oxidative addition to the palladium(0) catalyst is faster than the subsequent steps in the catalytic cycle.[3]

  • Troubleshooting & Protocol Validation:

    • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the aryl halide relative to morpholine to favor mono-amination. Avoid a large excess of the amine.

    • Temperature Management: Lower the reaction temperature. Buchwald-Hartwig reactions often proceed efficiently at temperatures between 80-110 °C. Higher temperatures can accelerate side reactions.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed to prevent over-reaction of the product.

    • Catalyst and Ligand Choice: Employ modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands promote rapid reductive elimination, which can outcompete side reactions.[4]

Start 1,3-Diiodobenzene + Morpholine Product 4-(3-Iodophenyl)morpholine Start->Product + Pd Catalyst (Desired Path) Side2 3,3'-Diiodobiphenyl (Homocoupling) Start->Side2 Pd Catalyst (High Temp) Side1 1,3-Dimorpholinobenzene (Double Amination) Product->Side1 + Morpholine (Excess Amine/Heat) caption Fig. 2: Formation of common high MW side products.

Caption: Fig. 2: Formation of common high MW side products.

Q2: My product is contaminated with a compound where the iodine atom has been replaced by hydrogen. What is this side reaction?

A2: This impurity is 4-phenylmorpholine , the product of a hydrodehalogenation side reaction. In this process, the C-I bond is cleaved and replaced with a C-H bond.

  • Causality & Mechanism: Hydrodehalogenation can be a competing pathway in palladium-catalyzed reactions. It is often initiated by the presence of trace amounts of water, alcohols, or other protic species that can serve as a hydride source. The base used can also play a crucial role; for example, bases that can participate in β-hydride elimination from an intermediate palladium species can promote this pathway.

  • Troubleshooting & Protocol Validation:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the reaction flask under vacuum or with a heat gun before starting.

    • Solvent Selection: Aprotic solvents like toluene, dioxane, or THF are generally preferred. Avoid alcohol-based solvents if hydrodehalogenation is a significant issue.[5]

    • Base Selection: Use a strong, non-nucleophilic, aprotic base. Sodium tert-butoxide (NaOtBu) is a standard choice. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective and may suppress this side reaction in some cases.

Q3: I'm observing multiple product isomers by LC-MS or NMR. Why is my product not regiochemically pure?

A3: The presence of isomeric products, such as 4-(2-iodophenyl)morpholine and 4-(4-iodophenyl)morpholine , is almost always due to impurities in the starting aryl halide.

  • Causality & Mechanism: Commercial 3-iodoaniline or 1-bromo-3-iodobenzene can contain small percentages of the corresponding 2- and 4-isomers.[6] Since these isomers have very similar reactivity in cross-coupling reactions, they will be converted to their respective morpholine-substituted products alongside your main target.

  • Troubleshooting & Protocol Validation:

    • Starting Material Analysis: Always verify the purity and isomeric ratio of your starting aryl halide by a reliable analytical method like GC-MS or ¹H NMR before beginning the synthesis.

    • Purification of Starting Material: If significant isomeric impurities are detected, purify the starting material. This can be achieved by recrystallization, distillation, or column chromatography, depending on the physical properties of the compound.

Starting Material ImpurityResulting Side Product
2-Iodoaniline / 1-Bromo-2-iodobenzene4-(2-Iodophenyl)morpholine
4-Iodoaniline / 1-Bromo-4-iodobenzene4-(4-Iodophenyl)morpholine
Aniline4-Phenylmorpholine
Q4: My reaction is generating a phenolic impurity. What is it and why is it forming?

A4: You are likely forming 3-morpholinophenol . This side product arises from the coupling of the aryl halide with a hydroxide source.

  • Causality & Mechanism: This is a known side reaction in palladium-catalyzed couplings, especially when using hydroxide bases (e.g., NaOH, KOH) at elevated temperatures.[7] The arylpalladium intermediate can react with a hydroxide ion to form an arylpalladium-hydroxo complex, which then undergoes reductive elimination to yield the phenol.

  • Troubleshooting & Protocol Validation:

    • Avoid Hydroxide Bases: The most effective solution is to use a non-hydroxide base. Sodium tert-butoxide, potassium phosphate (K₃PO₄), or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent alternatives that prevent the formation of phenolic byproducts.[4]

    • Control Water Content: Even if you are not using a hydroxide base, excessive water in the reaction can lead to the formation of hydroxides from strong alkoxide bases, so maintaining anhydrous conditions is beneficial.

Validated Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol provides a robust starting point for the synthesis of 4-(3-iodophenyl)morpholine, designed to minimize common side products.

Objective: To synthesize 4-(3-iodophenyl)morpholine from 1-bromo-3-iodobenzene and morpholine.

Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-bromo-3-iodobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq, 1 mol%), and XPhos (0.03 eq, 3 mol%).

    • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution based on the aryl halide).

    • Add morpholine (1.2 eq) via syringe.

    • Add sodium tert-butoxide (1.4 eq) as a solid in one portion.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking aliquots and analyzing them by LC-MS or TLC (e.g., eluting with 20% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 4-(3-iodophenyl)morpholine.

References

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.
  • 4-(3-Iodophenyl)morpholine. AK Scientific, Inc.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • 3-Iodoaniline.
  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • Safety D
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • 3-Iodoaniline Manufacturers. Sarex.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • 3-Iodoaniline 98 626-01-7. Sigma-Aldrich.
  • MORPHOLINE (CAS 110-91-8).
  • Buchwald-Hartwig Amin
  • 4-[(3-Iodophenyl)carbonyl]morpholine. ChemScene.
  • Morpholine. China Amines.
  • Magnetic Catalysts in Ullmann-Type N-Aryl
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Buchwald–Hartwig amin
  • Synthesis of substituted N-heterocycles by N-aryl
  • Morpholine. Santa Cruz Biotechnology.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amin
  • A kind of preparation method of o-iodoaniline.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.
  • Technical Support Center: Purification of 3-Propylmorpholine and Its Deriv
  • Palladium‐Catalyzed Amination of Aryl Halides.
  • 3-Iodoaniline. Chemsrc.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the n
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.

Sources

Technical Support Center: Purification of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3-iodophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in various synthetic pathways, including the synthesis of anticoagulant drugs like Apixaban, achieving high purity of this compound is critical.[1] This resource, compiled by our senior application scientists, offers field-proven insights and protocols to help you navigate common purification challenges.

Purification Workflow Overview

The general strategy for purifying crude 4-(3-iodophenyl)morpholine involves an initial assessment of the crude mixture, followed by a primary purification technique, and finally, an analysis of the final product's purity. The choice between column chromatography and recrystallization as the primary method depends on the nature and quantity of impurities present.

Purification_Workflow cluster_start Start cluster_assess Assessment cluster_purification Purification cluster_analysis Final Analysis cluster_end End Product Start Crude 4-(3-Iodophenyl)morpholine (Post-synthesis workup) Assess Purity Assessment (TLC, ¹H NMR, LCMS) Start->Assess Chromatography Column Chromatography (For complex mixtures or non-crystalline solids) Assess->Chromatography Significant impurities or oily crude Recrystallization Recrystallization (For crystalline solids with minor impurities) Assess->Recrystallization Mostly pure, solid crude Analysis Purity & Identity Confirmation (NMR, LCMS, HPLC, MP) Chromatography->Analysis Recrystallization->Analysis End Pure 4-(3-Iodophenyl)morpholine (>95% Purity) Analysis->End

Caption: General purification workflow for 4-(3-iodophenyl)morpholine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Question 1: My column chromatography resulted in poor separation between 4-(3-iodophenyl)morpholine and an unknown impurity. What should I do?

Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system (mobile phase) or issues with the column packing (stationary phase).[2][3]

Causality & Solution:

  • Incorrect Mobile Phase Polarity: The polarity of your eluent may be too high, causing both your product and the impurity to travel quickly down the column with little separation. Conversely, if the polarity is too low, compounds will move too slowly or not at all.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before running another column, perform a thorough solvent screen using Thin Layer Chromatography (TLC).[3] Test various solvent systems with different polarities. A good solvent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4, with clear separation from impurity spots.[3]

      • Adjust Polarity: For normal-phase silica gel chromatography, if compounds are eluting too quickly (high Rf), decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexanes, heptane). If they are eluting too slowly (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Improper Column Packing: Air bubbles, cracks, or an uneven stationary phase bed can create channels, leading to a non-uniform solvent front and poor separation.[2]

    • Troubleshooting Steps:

      • Repack the Column: Carefully repack the column, ensuring the silica gel is added as a slurry and allowed to settle evenly.[4] Gently tap the column to dislodge any trapped air bubbles.

      • Use a Sand Layer: Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed when adding the solvent.[4]

  • Column Overloading: Applying too much crude product relative to the amount of silica gel will exceed the column's separation capacity.

    • Troubleshooting Step: Use a mass ratio of silica gel to crude product of at least 30:1 for good separation, increasing to 50:1 or more for difficult separations.[3]

Question 2: During recrystallization, my 4-(3-iodophenyl)morpholine "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[2]

Causality & Solution:

  • Solvent Boiling Point vs. Solute Melting Point: If the saturated solution cools to a temperature where the product is no longer soluble but is still above its melting point, it will separate as an oil.

    • Troubleshooting Steps:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.

      • Choose a Lower-Boiling Solvent: Select a solvent or a solvent mixture with a lower boiling point.[2] For example, if you are using toluene, consider trying ethyl acetate/hexanes.

  • Presence of Impurities: Impurities can depress the melting point of your compound and inhibit the formation of a crystal lattice, promoting oiling out.

    • Troubleshooting Steps:

      • Pre-Purification: If the crude product is very impure, perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure 4-(3-iodophenyl)morpholine to provide a nucleation site for crystal growth.[2]

Question 3: After purification, my NMR spectrum still shows signals for starting materials (e.g., 1,3-diiodobenzene and morpholine). How can I remove them?

Answer: The presence of unreacted starting materials indicates an incomplete reaction or inefficient purification. The method for removal depends on the specific starting material.

Causality & Solution:

  • Removing Unreacted 1,3-diiodobenzene: This starting material is non-polar.

    • Purification Strategy: Column chromatography is highly effective. Since 1,3-diiodobenzene is significantly less polar than the N-arylated product, it will elute much earlier from a silica gel column. Use a low-polarity eluent system (e.g., hexanes/ethyl acetate) to flush out the 1,3-diiodobenzene completely before increasing the polarity to elute your product.[3]

  • Removing Unreacted Morpholine: Morpholine is a basic and water-soluble amine.

    • Purification Strategy:

      • Aqueous Acid Wash: During the initial workup, perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). The morpholine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, while your product remains in the organic layer.

      • Column Chromatography: If residual morpholine remains, it is very polar and will stick strongly to a silica gel column. It will typically remain at the baseline (Rf = 0) in standard solvent systems like hexanes/ethyl acetate.

Question 4: I have very low recovery after recrystallization. What are the common causes?

Answer: Low recovery in recrystallization is most often caused by using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during a hot filtration step.[2][5]

Causality & Solution:

  • Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, and a significant amount of the product will remain dissolved.[2]

    • Troubleshooting Step: Evaporate some of the solvent under reduced pressure to concentrate the solution, then attempt to cool and crystallize again.[2] For future attempts, dissolve the crude solid in the minimum amount of boiling solvent required to achieve a saturated solution.[5]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]

    • Troubleshooting Step: If recovery is consistently low, test alternative solvents. The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Loss During Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool in the funnel, causing your product to crystallize prematurely and be lost with the impurities.

    • Troubleshooting Step: Use a pre-heated funnel and filter flask, and dilute the solution with a small amount of extra hot solvent before filtering to keep the product dissolved.[6] Concentrate the filtrate before cooling to crystallize.

Frequently Asked Questions (FAQs)

Question 1: What is the best first-pass purification method for crude 4-(3-iodophenyl)morpholine?

Answer: The choice depends on the physical state and estimated purity of your crude product.

  • For Crystalline Solids: If the crude product is a solid and a preliminary TLC or NMR analysis suggests it is relatively pure (>80%), recrystallization is the most efficient method.[7] It is faster, uses less solvent than chromatography, and can yield highly pure crystalline material.

  • For Oils or Highly Impure Solids: If the crude product is an oil or contains multiple, closely-related impurities, flash column chromatography is the recommended method.[8] It provides better separation of complex mixtures.[2]

Question 2: How do I select a suitable solvent system for column chromatography?

Answer: The best method is to use TLC to screen different solvent mixtures.[3] 4-(3-Iodophenyl)morpholine is a moderately polar compound due to the morpholine ring and the polar C-I bond.

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumA good starting point. Begin with a low ratio of ethyl acetate (e.g., 9:1) and gradually increase the polarity.
Dichloromethane / MethanolMedium to HighUseful if the compound does not move from the baseline in hexanes/ethyl acetate systems. Use a very small percentage of methanol initially (e.g., 99:1).
Toluene / Ethyl AcetateLow to MediumAn alternative non-halogenated solvent system to hexanes/ethyl acetate.

Protocol for TLC Analysis:

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Visualize the plates under UV light.

  • The ideal system will show good separation between the product spot (target Rf ≈ 0.3-0.4) and any impurities.[3]

Question 3: What are some recommended solvents for the recrystallization of 4-(3-iodophenyl)morpholine?

Answer: Since 4-(3-iodophenyl)morpholine is a solid, recrystallization is a highly effective purification technique. The key is to find a solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[5]

Solvent / Solvent PairTypeRationale & Comments
Ethanol / WaterSolvent PairDissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy, then add a drop or two of ethanol to clarify. Allow to cool slowly.[6]
IsopropanolSingle SolventA good single solvent to try. Has good dissolving power for many organic solids when hot.
Ethyl Acetate / HexanesSolvent PairDissolve in hot ethyl acetate and add hot hexanes as the anti-solvent until turbidity persists. This is a very common and effective pair for moderately polar compounds.[9][10]
TolueneSingle SolventMay work for larger scale recrystallizations. Ensure slow cooling to promote crystal growth.

Question 4: How can I confirm the purity of my final product?

Answer: A combination of techniques should be used to confirm both purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity quantitatively. A pure sample should show a single major peak.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of 4-(3-iodophenyl)morpholine but can also reveal the presence of impurities, even at low levels.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11] For C₁₀H₁₂INO, the expected molecular weight is approximately 289.11 g/mol .[12]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically cause the melting point to be depressed and broadened. The related compound 4-(4-iodophenyl)morpholine has a reported melting point of 158-163 °C.

Question 5: What are the correct storage conditions for 4-(3-iodophenyl)morpholine?

Answer: 4-(3-iodophenyl)morpholine should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Keep it away from strong oxidizing agents.[13] For long-term storage, refrigeration is often recommended.[14]

References

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2000). Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4'-Acetylphenyl)thiophene. Org. Synth. 2000, 77, 135. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Techniques in Organic Chemistry: Column Chromatography. Retrieved from [Link]

  • Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1827-1836.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-(3-iodophenyl)morpholine-291533-82-9. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • MilliporeSigma. (n.d.). 4-[(3-Iodophenyl)carbonyl]morpholine. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Google Patents. (n.d.). AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • IP.com. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Retrieved from [Link]

  • PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

Sources

Module A: Upstream Synthesis Troubleshooting (Buchwald-Hartwig Monoamination)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(3-Iodophenyl)morpholine . As a versatile bifunctional building block, this compound is highly valued in drug discovery and materials science. However, its synthesis via Buchwald-Hartwig amination and its subsequent use as an electrophile in downstream cross-couplings are notoriously prone to yield-limiting side reactions.

This guide is structured to help you diagnose, troubleshoot, and resolve specific chemical bottlenecks using causality-driven logic and self-validating protocols.

The synthesis of 4-(3-Iodophenyl)morpholine typically involves the selective monoamination of 1,3-diiodobenzene with morpholine. Achieving high selectivity requires precise control over the catalytic cycle.

Frequently Asked Questions

Q: Why am I getting significant amounts of 1,3-dimorpholinobenzene instead of the mono-iodinated product? A: This is a classic issue of over-amination. Statistically, the first oxidative addition of Pd(0) to 1,3-diiodobenzene is favored. Once the first morpholine group is installed, its electron-donating nature theoretically deactivates the remaining C-I bond toward a second oxidative addition. However, highly active palladium catalysts can easily override this electronic bias, especially if the local concentration of morpholine is too high[1]. Causality-Driven Solution: You must manipulate stoichiometry and addition rates. Maintain a strict 1.5–2.0 molar excess of 1,3-diiodobenzene relative to morpholine, and add the morpholine via a syringe pump to keep its steady-state concentration near zero.

Q: What causes the formation of dehalogenated byproducts (e.g., 4-phenylmorpholine)? A: Protodeiodination occurs when the palladium-aryl intermediate undergoes


-hydride elimination rather than the desired reductive elimination. The hydride is typically sourced from the morpholine ring itself or from aliphatic solvents, which is then transferred to the aryl ring[2].
Causality-Driven Solution: Avoid secondary alcohols or coordinating solvents. Switch to a non-polar solvent like toluene and use a bulky, non-nucleophilic base (e.g., 

) to accelerate the reductive elimination step before

-hydride elimination can occur.

BH_Pathway A 1,3-Diiodobenzene + Pd(0) Catalyst B Oxidative Addition (Pd-Ar-I Intermediate) A->B Fast C Morpholine Coordination & Base Deprotonation B->C Morpholine + Base D Reductive Elimination 4-(3-Iodophenyl)morpholine C->D Desired Pathway F Beta-Hydride Elimination 4-Phenylmorpholine C->F Weak Base/High Temp E Over-Amination 1,3-Dimorpholinobenzene D->E Excess Amine/Pd(0)

Catalytic pathways and common side-reactions in the synthesis of 4-(3-Iodophenyl)morpholine.

Self-Validating Protocol: Selective Monoamination

This protocol utilizes in-process analytical checkpoints to ensure the reaction does not proceed to over-amination.

  • System Setup: In an oven-dried Schlenk flask under argon, combine 1,3-diiodobenzene (1.5 equiv, acting as both reactant and statistical buffer)[3],

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (1.4 equiv). Suspend in anhydrous, degassed toluene (0.2 M).
  • Controlled Addition: Heat the mixture to 80 °C. Add morpholine (1.0 equiv) dropwise via a syringe pump over 2 hours.

  • Validation Checkpoint (T=2.5 hours): Pull a 50 µL aliquot, quench in EtOAc/

    
    , and analyze the organic layer via GC-MS.
    
    • Pass Condition: The ratio of mono-aminated to bis-aminated product is >15:1.

    • Fail Condition: If bis-amination exceeds 10%, immediately cool the reaction to room temperature to halt the catalytic cycle.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Purify via flash chromatography (hexane/EtOAc) to recover the excess 1,3-diiodobenzene for reuse.

Module B: Downstream Application Troubleshooting (Suzuki-Miyaura Coupling)

When using 4-(3-Iodophenyl)morpholine as an electrophile to build complex biaryls, the morpholine moiety itself becomes a liability.

Frequently Asked Questions

Q: Why does my Suzuki coupling stall at 40-50% conversion despite using a highly active catalyst? A: The morpholine nitrogen is a strong Lewis base. As the reaction progresses, this nitrogen can coordinate to the Pd(II) center, displacing weaker phosphine ligands (like


) and trapping the catalyst in an off-cycle resting state (catalyst poisoning)[2].
Causality-Driven Solution: You must out-compete the morpholine nitrogen. Use highly sterically demanding dialkylbiaryl phosphines (e.g., SPhos) or strongly chelating bidentate ligands (e.g., dppf) that bind to palladium tightly enough to prevent displacement by the morpholine group.

Q: How do I eliminate the homocoupling of my boronic acid partner? A: Homocoupling (yielding Ar-Ar instead of the cross-coupled product) is an oxidative process driven by trace oxygen in the system. The presence of the morpholine group can slow down the transmetalation step, giving the competing oxygen-driven homocoupling pathway more time to dominate[4]. Causality-Driven Solution: Standard nitrogen balloon purging is insufficient. You must employ strict Schlenk techniques, utilizing at least three cycles of freeze-pump-thaw degassing for your solvent system prior to adding the catalyst.

Suzuki_Logic Start Low Yield in Suzuki Coupling with 4-(3-Iodophenyl)morpholine Check1 Is the aryl iodide consumed? Start->Check1 Yes Yes: Analyze Byproducts Check1->Yes GC/MS confirms No No: Catalyst Poisoning Check1->No Starting material remains Dehal Protodeiodination Action: Use weaker base Yes->Dehal Ar-H detected Homo Homocoupling Action: Degas solvent Yes->Homo Ar-Ar detected Poison Morpholine Coordination Action: Switch to SPhos No->Poison N-Pd binding

Diagnostic logic tree for troubleshooting downstream Suzuki couplings.

Self-Validating Protocol: Morpholine-Tolerant Suzuki Coupling

This protocol ensures the morpholine nitrogen does not sequester the active catalyst.

  • Degassing: Prepare a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.
    
  • System Setup: To a Schlenk tube, add 4-(3-Iodophenyl)morpholine (1.0 equiv), the arylboronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Reaction: Backfill with argon, add the degassed solvent, and heat to 90 °C.

  • Validation Checkpoint (T=4 hours): Pull an aliquot for LC-MS analysis.

    • Pass Condition: >90% conversion to the cross-coupled product.

    • Fail Condition: If unreacted 4-(3-Iodophenyl)morpholine remains >50% and no homocoupled boronic acid is present, N-coordination has poisoned the catalyst. Intervention: Spike the reaction with 2 mol% of an alternative catalyst system (

      
       / SPhos) to force the reaction to completion.
      
  • Workup: Dilute with EtOAc, wash with brine to remove the phosphate salts, dry over

    
    , and concentrate for column chromatography.
    

Quantitative Troubleshooting Matrix

Use the following empirical data to guide your optimization parameters for both upstream synthesis and downstream application workflows.

IssueVariable TestedObservation / Quantitative ResultRecommended Action
Over-amination Morpholine Equivalents1.0 eq: 85% mono, 5% bis.2.0 eq: 40% mono, 55% bis.Restrict morpholine to strictly

1.0 eq relative to the diiodobenzene.
Dehalogenation Base Selection

: 15% dehalogenation.

: <2% dehalogenation.
Use milder, bulky bases like

to prevent

-hydride elimination.
Catalyst Poisoning Ligand Choice (Suzuki)

: 30% conversion.SPhos: >95% conversion.
Employ dialkylbiaryl phosphines (e.g., SPhos) to prevent N-coordination.
Homocoupling Degassing Method

sparge: 20% homocoupling.Freeze-Pump-Thaw: <1% homocoupling.
Mandate strict freeze-pump-thaw cycles for all aqueous solvent mixtures.

References

  • Transition-Metal Catalyzed Cross-Coupling Reactions Source: Elektronische Hochschulschriften der LMU München URL:[Link]

  • General Preparation of Amines by Oxidative Coupling of Amidocuprates Source: ResearchGate URL:[Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • X-Ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Improving the efficiency of cross-coupling reactions with 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-392 Subject: Optimization of Pd-Catalyzed Cross-Coupling for Morpholine-Substituted Aryl Iodides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Substrate Analysis

You are encountering difficulties with 4-(3-Iodophenyl)morpholine . While aryl iodides are typically viewed as "easy" electrophiles due to the weak C–I bond, this specific scaffold presents a deceptive "dual-threat" to catalytic efficiency:

  • The Iodide Trap: Aryl iodides react so rapidly in the oxidative addition step that they frequently form stable, off-cycle bridging iodide dimers

    
    , especially with traditional ligands like 
    
    
    
    . This halts the catalytic turnover.
  • Lewis Basic Interference: The morpholine nitrogen, while less basic than a primary amine, is sufficiently nucleophilic to compete with your ligand for the Palladium center, effectively "poisoning" the catalyst or forming inactive species.

This guide moves beyond standard "textbook" conditions to provide high-fidelity protocols designed to suppress these specific failure modes.

The "Engine": Catalyst & Ligand Selection[1]

The Core Problem: Standard catalysts like


 or 

are often insufficient here. The morpholine nitrogen displaces labile phosphines, and the iodide forms dimers.

The Solution: You must use bulky, electron-rich ligands (Buchwald-type or NHCs). These create a steric wall that prevents the morpholine nitrogen from binding to the Pd center and destabilizes the bridging iodide dimer, forcing the catalyst back into the active cycle.

Recommended Catalyst Systems
PriorityCatalyst / Ligand SystemWhy It WorksBest Application
Primary XPhos Pd G4 (or G3)The bulky triisopropylphenyl groups prevent morpholine coordination. Rapid activation.Suzuki-Miyaura (General)
Secondary Pd_2(dba)_3 + SPhos SPhos is exceptional for aryl iodides; ensures high turnover frequency (TOF).Suzuki (Sterically hindered partners)
Alternative BrettPhos Pd G4 Specifically designed to prevent catalyst deactivation in C-N coupling.Buchwald-Hartwig Amination
Legacy Avoid Pd(PPh_3)_4Forms stable iodide dimers; susceptible to morpholine poisoning.Not Recommended

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Target: Coupling 4-(3-Iodophenyl)morpholine with phenylboronic acid derivatives.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base:

    
     (2.0 equiv) — Phosphate is superior to Carbonate here as it buffers the pH, reducing dehalogenation.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 60°C – 80°C

Step-by-Step Workflow:

  • Charge Solids: Add the aryl iodide, boronic acid, base, and XPhos Pd G4 precatalyst to a reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vac/refill). Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is <50% at 1 hour, raise temp to 80°C. Do not start at 100°C; this promotes dehalogenation.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. The morpholine ring is polar; ensure your aqueous extraction does not pull the product into the water layer (check pH).

Troubleshooting Logic (Visualized)

The following diagram illustrates the decision logic for diagnosing reaction failures specific to this substrate.

TroubleshootingLogic Start Observation: Low Yield CheckLCMS Analyze Crude LCMS Start->CheckLCMS Stalled Starting Material Intact (No Conversion) CheckLCMS->Stalled Major Peak = SM Dehalo Product Mass = M - 126 (Iodine replaced by H) CheckLCMS->Dehalo Des-Iodo Product Homo Dimer Product (Ar-Ar) CheckLCMS->Homo Homocoupling Diagnosis1 Diagnosis: Catalyst Poisoning or Dimer Formation Stalled->Diagnosis1 Sol1 Action: Switch to XPhos or SPhos Pd G4 (Bulky Ligand) Diagnosis1->Sol1 Diagnosis2 Diagnosis: Protodehalogenation (Overheating or Hydride Source) Dehalo->Diagnosis2 Sol2 Action: Lower Temp (<60°C) Use Anhydrous Solvent Diagnosis2->Sol2 Diagnosis3 Diagnosis: Oxidative Addition too fast relative to Transmetallation Homo->Diagnosis3 Sol3 Action: Slow addition of SM or Increase Boronic Acid Diagnosis3->Sol3

Figure 1: Decision matrix for diagnosing reaction failures with 4-(3-Iodophenyl)morpholine.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction turning black immediately, and yield is low?

A: "Pd Black" precipitation indicates the catalyst is decomposing (aggregating) before it can perform the catalytic cycle. This is common with aryl iodides because the oxidative addition is fast, but if the ligand isn't bulky enough, the Pd(II) intermediate is unstable.

  • Fix: Switch to a Precatalyst (like XPhos Pd G4) rather than generating the catalyst in situ from

    
     + Ligand. The precatalyst ensures a 1:1 Pd:Ligand ratio and protects the metal center until activation.
    
Q2: I see a significant amount of "reduced" product (Iodine replaced by Hydrogen). Why?

A: This is Protodehalogenation .[1] It happens when the transmetallation step is slower than


-hydride elimination or hydrogen abstraction from the solvent.
  • Fix 1: Switch solvent to Toluene or DMF (anhydrous). Alcohols (MeOH, EtOH, IPA) are hydride sources and should be avoided if this side reaction is observed.

  • Fix 2: Increase the concentration of the coupling partner (Boronic acid/Amine) to accelerate the transmetallation step, outcompeting the reduction pathway.

Q3: Does the morpholine moiety require protection?

A: Generally, no. While the nitrogen is Lewis basic, modern bulky ligands (Buchwald type) are designed to prevent amine binding. However, if you are using acidic conditions (rare for coupling), the morpholine will protonate and potentially precipitate. Keep the reaction pH basic (


 or 

).
Q4: Can I use microwave heating?

A: Yes, but proceed with caution. Aryl iodides are thermally sensitive. Microwave heating can cause rapid local superheating, leading to massive dehalogenation.

  • Recommendation: If using microwave, set a "Power Max" limit and use active cooling (compressed air) to ensure the temperature does not overshoot 80°C.

Mechanistic Insight: The "Iodide Effect"[1]

Understanding why the reaction fails is key to fixing it. The diagram below details the competition between the productive cycle and the inhibitory "Iodide Dimer" trap.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd PdII L-Pd(Ar)-I (Intermediate) OxAdd->PdII Dimer [Pd(Ar)(μ-I)]2 (Bridging Iodide Dimer) OFF-CYCLE RESTING STATE PdII->Dimer Low Steric Bulk (e.g., PPh3) Poison Morpholine-Pd Complex (Catalyst Poisoning) PdII->Poison Morpholine N binds (Low Steric Bulk) TransMet Transmetallation (+ Boronic Acid) PdII->TransMet Bulky Ligand (XPhos/SPhos) Prod Product (Ar-Ar') TransMet->Prod Prod->Pd0 Reductive Elimination

Figure 2: The "Iodide Trap" and Morpholine Poisoning pathways vs. the Productive Cycle.

References

  • Buchwald, S. L., et al. (2008). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access. [Link]

  • Canty, A. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides. University of Tasmania / ACS. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Guide. [Link]

Sources

4-(3-Iodophenyl)morpholine stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Iodophenyl)morpholine

Welcome to the dedicated technical support guide for 4-(3-Iodophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges and degradation phenomena associated with this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate issues in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(3-Iodophenyl)morpholine?

The two primary stability concerns are degradation of the iodophenyl group and cleavage of the morpholine ring. The molecule is particularly sensitive to light, which can promote the cleavage of the carbon-iodine bond.[1] Additionally, both the morpholine ring and the aryl iodide moiety are susceptible to degradation under certain thermal and chemical conditions.

Q2: What are the optimal storage conditions for 4-(3-Iodophenyl)morpholine?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[2] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1][3] For maximum protection, especially for long-term storage or for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

ConditionRecommendationRationale
Temperature Cool (2-8°C recommended)Minimizes thermal degradation rates.[4]
Light Protect from light (Amber vial)The C-I bond is photolabile; light exposure is a primary cause of degradation.[1]
Atmosphere Tightly sealed; Inert gas (Ar, N₂)Prevents oxidation of the morpholine ring and potential atmospheric reactions.[5]
Moisture Dry environmentPrevents hydrolysis and other moisture-mediated degradation pathways.[6]

Q3: I'm seeing an unexpected byproduct in my reaction mixture with a mass of M-127. What is it?

This mass loss (126.9 amu, the mass of iodine) strongly suggests a deiodination reaction, where the iodine atom on the phenyl ring is replaced by a hydrogen atom. The resulting byproduct is 4-phenylmorpholine. This is a common side reaction for aryl iodides, particularly under reductive conditions, high temperatures, or during palladium-catalyzed cross-coupling reactions.[7][8]

Q4: Can the morpholine ring itself degrade? What should I look for?

Yes, the morpholine ring is susceptible to oxidation and thermal decomposition.[9][10] Oxidative degradation can lead to ring-opening, forming various polar byproducts such as 2-(2-aminoethoxy)acetate and eventually smaller molecules like glycolic acid.[11][12][13] This can be initiated by strong oxidizing agents, atmospheric oxygen (especially under light or heat), or certain biological systems involving enzymes like cytochrome P-450.[1][12][14] Thermal degradation at high temperatures can produce ammonia, ethanolamine, and various organic acids.[15] These degradation products will typically appear as more polar spots on a TLC plate or have earlier retention times in reverse-phase HPLC.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered when working with 4-(3-Iodophenyl)morpholine.

Guide 1: Investigating Low Yield and Impurity Formation in Reactions

If you are experiencing low yields or observing significant impurities, it is crucial to determine the degradation pathway to implement an effective solution.

G cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis start Low Yield or Impurity Detected lcms Analyze Crude Reaction Mixture by LC-MS start->lcms nmr Analyze by ¹H NMR start->nmr mass_check Check for masses: - Product Mass (M) - Deiodinated Mass (M-127) - Oxidized Mass (M+16, M+32) deiodination Deiodination Suspected mass_check->deiodination M-127 found? oxidation Oxidation Suspected mass_check->oxidation M+O found? confirm_deiodination Deiodination Confirmed solve_deiodination Implement Protocol 1A: Mitigate Deiodination deiodination->solve_deiodination Yes confirm_oxidation Ring Degradation Confirmed solve_oxidation Implement Protocol 1B: Mitigate Ring Oxidation oxidation->solve_oxidation Yes nmr_check Check ¹H NMR for: - Loss of aromatic splitting pattern - Appearance of new aliphatic signals - Broadening of morpholine signals nmr_check->confirm_deiodination Aromatic signals simplify? nmr_check->confirm_oxidation New aliphatic/ broad signals? confirm_deiodination->solve_deiodination confirm_oxidation->solve_oxidation

Caption: Workflow for diagnosing reaction impurities.

Deiodination is the cleavage of the C-I bond, a common issue with aryl iodides due to the bond's relatively low dissociation energy.[8]

Experimental Steps to Mitigate:

  • Exclude Light: Wrap the reaction vessel completely in aluminum foil. Perform all additions and sampling in minimal ambient light. Light, especially UV, can promote the formation of aryl radicals leading to dehalogenation.[16][17][18]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum. This removes dissolved oxygen which can participate in radical cycles.

  • Control Temperature: Avoid excessive heat. High temperatures can increase the rate of dehalogenation.[7] If the reaction requires heat, determine the minimum effective temperature.

  • Reagent Choice (for Cross-Coupling): If using palladium catalysis, be aware that some phosphine ligands and the presence of a hydrogen source (e.g., certain solvents or additives) can promote the formation of palladium hydride species that cause dehalogenation.[7] Consider alternative catalysts or ligands if this is a persistent issue.

The morpholine ring's nitrogen and adjacent carbons are susceptible to oxidative attack.[9][19]

Experimental Steps to Mitigate:

  • Ensure Inert Atmosphere: As with deiodination, maintaining a strict inert atmosphere is the most critical step to prevent oxidation from atmospheric O₂.

  • Avoid Oxidizing Agents: Scrutinize all reagents and starting materials for potential oxidizing properties. Be aware that some reagents can degrade over time to form peroxides (e.g., aged THF or ether).

  • Use Radical Inhibitors: If radical-mediated oxidation is suspected, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective, provided it does not interfere with the desired reaction.

  • Control pH: The stability of the morpholine ring can be pH-dependent. Both strongly acidic and strongly basic conditions can potentially promote degradation, especially at elevated temperatures. Buffer the reaction if necessary.

Guide 2: Assessing and Confirming Compound Stability

If you suspect the compound is degrading during storage or workup, this forced degradation study can help confirm its lability under specific conditions. This follows principles outlined in ICH Q1B guidelines for photostability testing.[20][21][22]

Objective: To determine the impact of light, air, and heat on the stability of 4-(3-Iodophenyl)morpholine in solution.

Methodology:

  • Sample Preparation: Prepare four identical solutions of 4-(3-Iodophenyl)morpholine (e.g., 1 mg/mL) in a relevant, high-purity solvent (e.g., acetonitrile) in transparent glass vials.

  • Establish Controls:

    • Vial 1 (Control): Wrap completely in aluminum foil, purge with argon, and store at 2-8°C. This is your baseline t=0 and control sample.

    • Vial 2 (Light Exposure): Do not wrap. Expose to a controlled light source (ICH-compliant photostability chamber or direct laboratory light) at a controlled temperature.

    • Vial 3 (Air/Oxygen Exposure): Wrap in aluminum foil but do not purge with inert gas. Store alongside Vial 2 to match thermal conditions.

    • Vial 4 (Thermal Stress): Wrap in aluminum foil, purge with argon, and place in an oven at a moderately elevated temperature (e.g., 40°C or 60°C).

  • Time Points: Analyze a small aliquot from each vial by HPLC-UV or LC-MS at set time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Quantify the peak area of the parent compound in each sample relative to the control (Vial 1 at t=0).

    • Calculate the percentage of degradation for each condition.

    • Identify major degradants by their mass and retention time, comparing them to potential structures (e.g., 4-phenylmorpholine).

This systematic approach will provide clear, quantitative data on which environmental factors are most detrimental to the compound's stability.

Understanding the Degradation Pathways

A deeper understanding of the underlying chemical mechanisms is key to preventing degradation.

DegradationPathways cluster_deiodination Pathway 1: Deiodination cluster_oxidation Pathway 2: Morpholine Ring Oxidation Parent 4-(3-Iodophenyl)morpholine Radical Aryl Radical Intermediate Parent->Radical Light (hν), Heat, or Reductive Conditions RingOpened Ring-Opened Intermediates (e.g., 2-(2-aminoethoxy)acetate) Parent->RingOpened Oxidants (O₂), Light, Enzymes (e.g., P450) Deiodinated 4-Phenylmorpholine Radical->Deiodinated + H• FurtherDeg Further Degradation (e.g., Glycolic Acid, NH₃) RingOpened->FurtherDeg

Caption: Primary degradation pathways of 4-(3-Iodophenyl)morpholine.

  • Deiodination Pathway: The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol.[8] This makes it susceptible to homolytic cleavage when exposed to energy sources like UV light or heat, forming an aryl radical.[23] This highly reactive radical can then abstract a hydrogen atom from the solvent or other reagents to form the deiodinated product, 4-phenylmorpholine.[24]

  • Morpholine Ring Oxidation Pathway: The morpholine heterocycle contains both an ether and a secondary amine functional group.[25] The nitrogen atom and the adjacent α-carbons are electron-rich and thus prone to oxidative attack.[9][19] This can occur via complex radical mechanisms or enzymatic oxidation.[12][14] The initial step often involves cleavage of a C-N or C-O bond, leading to linear, more polar intermediates that can be further metabolized or degraded.[11][13]

By understanding these vulnerabilities, researchers can proactively design experiments that protect the integrity of 4-(3-Iodophenyl)morpholine, leading to more reliable and reproducible scientific outcomes.

References

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed. Available at: [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. Available at: [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. Available at: [Link]

  • Dehalogenation - Wikipedia. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET - Claisse. Available at: [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation - PMC. Available at: [Link]

  • Thermolysis of morpholine in water and superheated steam - Ghent University Academic Bibliography. Available at: [Link]

  • Morpholine - Wikipedia. Available at: [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. Available at: [Link]

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination - YouTube. Available at: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. Available at: [Link]

  • Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength | Request PDF - ResearchGate. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

  • Photo-induced iodination of aryl halides under very mild conditions - SciSpace. Available at: [Link]

  • Photo-induced iodination of aryl halides under very mild conditions - PubMed. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 - ResearchGate. Available at: [Link]_

  • Morpholine Degradation Pathway - Eawag-BBD. Available at: [Link]

  • (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... - ResearchGate. Available at: [Link]

  • The microbial degradation of morpholine - ResearchGate. Available at: [Link]

  • Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. Available at: [Link]

  • (PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. Available at: [Link]

  • Guideline on Photostability Testing - BfArM. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]

Sources

Technical Guide: Purification Strategies for 4-(3-Iodophenyl)morpholine

[1][2]

Executive Summary & Compound Profile

4-(3-Iodophenyl)morpholine is a critical intermediate, often synthesized via Buchwald-Hartwig amination.[1] Its value lies in the meta-iodine handle, which is preserved for subsequent cross-coupling (e.g., Suzuki, Sonogashira).[2][1] However, this reactivity makes purification delicate; the iodine-carbon bond must remain intact while removing transition metal catalysts and unreacted halides.[2]

Compound Profile:

  • Chemical Nature: Tertiary aryl amine (Basic).[2][1]

  • Physical State: Typically a viscous yellow oil or low-melting solid (depending on purity).[2][1]

  • Key Impurities:

    • Neutral: 1,3-Diiodobenzene (starting material), Biaryls (homocoupling).[2][1]

    • Basic: Morpholine (starting material), De-iodinated byproducts (4-phenylmorpholine).[2][1]

    • Metallic:[2][1] Palladium species (catalyst residue, causing darkening).[2][1]

Troubleshooting & FAQs

Q1: My crude product is a dark brown/black oil. How do I remove the color? Diagnosis: This is classic Palladium (Pd) contamination from the cross-coupling catalyst.[2] Solution: Simple column chromatography often fails to remove trace Pd.[2]

  • Immediate Action: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) before evaporation.[1]

  • Alternative: Perform a wash with aqueous N-acetylcysteine (NAC) or thiourea.[2][1] These chelators bind Pd and pull it into the aqueous phase.

Q2: 1H NMR shows significant 1,3-diiodobenzene remaining.[2] Column chromatography isn't separating them well. Diagnosis: The polarity difference between the product and the di-halo starting material can be subtle on silica if the eluent isn't optimized. Solution: Leverage the basicity of the morpholine ring.[3]

  • Protocol: Use Method A (Acid-Base Extraction) below. This is the most robust method to separate neutral halides (which stay in organics) from the basic product (which moves to acid-aqueous).[2][1]

Q3: The product won't crystallize and remains a sticky gum. Diagnosis: 4-(3-Iodophenyl)morpholine has a low melting point.[2][1] Small amounts of solvent or impurities (like morpholine) depress the melting point further.[1] Solution:

  • Ensure all morpholine is removed (high vacuum or water wash).[2]

  • Dissolve in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) and cool slowly to -20°C.

  • If it oils out, switch to Flash Chromatography (Method C ).[2]

Q4: I see a "tailing" spot on my TLC plate. Diagnosis: The basic amine interacts with acidic silanol groups on the silica gel. Solution: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent system.[2][1] This neutralizes the silica and sharpens the bands.

Detailed Purification Protocols

Method A: Acid-Base Extraction (The "Silver Bullet")

Best for: Removing neutral impurities like 1,3-diiodobenzene, biphenyls, and phosphine ligands.[2][1]

Mechanism: The morpholine nitrogen is protonated by HCl, becoming a water-soluble salt.[2] Neutral impurities remain in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Extract the organic layer with 1M HCl (3 x volume).

    • Observation: The product moves to the aqueous layer (bottom).[1] The neutral impurities stay in the top organic layer.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 x volume). Discard this organic wash (it contains the impurities).[2][1]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.[2]

    • Observation: The solution will become cloudy/milky as the free amine product precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (3 x volume).

  • Drying: Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Palladium Scavenging (For Color Removal)

Best for: Removing residual catalyst that causes decomposition or toxicity.[2][1]

Scavenger TypeReagentProcedure
Solid Phase SiliaMetS® Thiol or DMTAdd 5-10 wt% equivalent relative to Pd loading.[2][1] Stir in EtOAc for 4h at 40°C. Filter through Celite.
Aqueous Wash N-Acetylcysteine (NAC)Dissolve crude in EtOAc.[2][1] Wash with 0.1M aqueous NAC solution (pH ~7-8).[2][1] The Pd-NAC complex turns the water layer dark red/brown.[2]
Adsorption Activated CarbonAdd activated charcoal (10 wt% of crude) to the hot solution.[2][1] Reflux for 30 min. Filter hot through Celite.[2]
Method C: Flash Column Chromatography

Best for: Final polishing and removing polar impurities (e.g., N-oxides).[2][1]

  • Stationary Phase: Silica Gel (230-400 mesh).[2][1]

  • Eluent System: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30).[2][1]

  • Modifier: Add 1% Triethylamine to the eluent to prevent streaking.[2]

  • Loading: Dissolve crude in a minimum amount of DCM or adsorb onto silica (dry load) if the crude is oily.[2][1]

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic to select the correct protocol based on your specific impurity profile.

PurificationTreeStartCrude 4-(3-Iodophenyl)morpholineCheckImpurityAnalyze Impurity Profile(TLC / NMR)Start->CheckImpurityHalidesNeutral Halides Present?(1,3-Diiodobenzene)CheckImpurity->HalidesPdResidueDark Color / Pd Residue?Halides->PdResidueNoMethodAMethod A:Acid-Base ExtractionHalides->MethodAYesMethodBMethod B:Pd ScavengingPdResidue->MethodBYesMethodCMethod C:Flash Chromatography(Hex/EtOAc + 1% TEA)PdResidue->MethodCNoMethodA->PdResidueNeutrals RemovedMethodB->MethodCColor RemovedFinalPure ProductMethodC->Final

Caption: Decision tree for selecting purification methods based on observed impurities.

Figure 2: Acid-Base Extraction Workflow

Visualizing the phase changes of the amine vs. neutral impurities.[2][1]

ExtractionFlowCrudeCrude Mixture(Amine + Neutral Halide)AcidStepAdd 1M HClCrude->AcidStepOrgLayer1Organic Layer(Contains Neutral Halides)DISCARDAcidStep->OrgLayer1PartitionAqLayer1Aqueous Layer(Protonated Amine Salt)AcidStep->AqLayer1PartitionBaseStepBasify (NaOH)pH > 10AqLayer1->BaseStepPrecipFree Amine(Cloudy/Oiling out)BaseStep->PrecipExtractStepExtract with DCMPrecip->ExtractStepFinalOrgFinal Organic Layer(Pure Product)ExtractStep->FinalOrg

Caption: Step-by-step phase separation logic for Method A (Acid-Base Extraction).

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[2][4]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][2][1]

  • Purification of Aryl Morpholines

    • Title: Development of a Practical Buchwald-Hartwig Amine Aryl
    • Source: Royal Society of Chemistry (Chem. Sci., 2011).[2]

    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Removal of Palladium Impurities from Organic Reaction Mixtures.[5]

    • Source: Platinum Metals Review (Johnson Matthey).[2][1]

    • URL:[Link]

  • Compound Data (4-(3-Iodophenyl)morpholine)

    • Title: 4-(3-Iodophenyl)morpholine Product Page.[2][1][6][7]

    • Source: Sigma-Aldrich / Merck.[1]

Impact of solvent and temperature on 4-(3-Iodophenyl)morpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IPM-3092 | Optimization & Troubleshooting Guide

Product Focus: 4-(3-Iodophenyl)morpholine (CAS: 291533-82-9) Chemical Class: Aryl Iodide / Morpholine Derivative Primary Application: Electrophile in Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1]

Introduction: The Reactivity Profile

Welcome to the technical support center for 4-(3-Iodophenyl)morpholine . As a researcher, you are likely utilizing this scaffold to introduce a morpholine moiety into a biaryl or heterocyclic system.[1]

While the iodine atom at the meta position provides an excellent handle for oxidative addition, the presence of the morpholine nitrogen and the specific solubility profile of this molecule create unique challenges. This guide moves beyond standard protocols to address how solvent choice and temperature directly dictate the success—or failure—of your catalytic cycle.

Module 1: Solvent Impact & Solubility

Q1: "The starting material isn't dissolving in my standard non-polar solvents. What should I use?"

Technical Insight: 4-(3-Iodophenyl)morpholine exhibits a "solubility duality."[1] The aryl iodide core is lipophilic, but the morpholine oxygen and nitrogen introduce polarity.[1] Standard non-polar solvents like Hexanes or cold Toluene often fail to fully solvate the compound, leading to heterogeneous reaction mixtures that cause stalling.[1]

Solvent Selection Matrix:

SolventSolubility RatingReaction SuitabilityTechnical Note
Dichloromethane (DCM) ExcellentLow (Low BP)Good for transfers/workup; poor for high-temp couplings (BP 40°C).[1]
Toluene ModerateHighStandard Choice. May require heating to 60°C for full dissolution.[1] Excellent for avoiding iodide inhibition (see Module 2).[1]
DMF / DMSO HighConditionalExcellent solubility but promotes deiodination at high temps (>100°C).[1] Hard to remove.
1,4-Dioxane GoodHighIdeal balance.[1] Miscible with water for Suzuki couplings.[1]
THF GoodModerateGood solubility, but coordinate to Pd species, potentially slowing rate.[1]
Q2: "I switched to DMF to improve solubility, but my yield dropped. Why?"

Root Cause Analysis: While DMF dissolves the compound well, it introduces two critical failure modes for aryl iodides:[1]

  • Pd-Cluster Stabilization: Highly polar solvents can over-stabilize anionic Palladium species, making them less active for the transmetallation step.[1]

  • Reductive Deiodination: At temperatures >100°C, DMF can decompose to form dimethylamine and carbon monoxide.[1] The amine can act as a hydride source, leading to the reduction of the C-I bond. You obtain 4-phenylmorpholine (the de-iodinated byproduct) instead of your coupled product.[1]

Corrective Action:

  • Protocol: Switch to 1,4-Dioxane or a Toluene/DMF (10:1) mixture.[1] The small amount of DMF aids solubility without dominating the solvent sphere.

Module 2: The "Iodide Effect" in Cross-Coupling

Q3: "My Buchwald-Hartwig amination stalls after 50% conversion. Adding more catalyst doesn't help."

The Mechanism: This is a classic symptom of Iodide Inhibition . Unlike aryl bromides, aryl iodides release iodide ions (


) upon oxidative addition.[1] In polar solvents, these iodide ions can bridge two Palladium centers, forming an inactive dimer 

.[1] This effectively removes the catalyst from the cycle.

The Solvent Solution: You must choose a solvent system where the inorganic iodide byproduct (e.g., NaI or KI) is insoluble .[1][2]

  • Wrong Approach: Using DMF or highly polar alcohols (NaI is soluble;

    
     poisons the catalyst).[1]
    
  • Right Approach: Use Toluene or Xylenes .[1] As the reaction proceeds, NaI precipitates out of the solution (driving the reaction forward by Le Chatelier’s principle) and preventing the "poisoning" of the active catalyst.

IodideInhibition cluster_Inhibition The Iodide Trap (Polar Solvents) cluster_Solution The Solution (Non-Polar Solvents) Start Start: Aryl Iodide + Pd(0) OxAdd Oxidative Addition (L2Pd(Ar)I) Start->OxAdd FreeI Free I- Ions (Soluble) OxAdd->FreeI In DMF/DMSO Precipitate NaI Precipitate (Insoluble) OxAdd->Precipitate In Toluene InactiveDimer Inactive Dimer [Pd(μ-I)]2 FreeI->InactiveDimer Reversible Equilibrium ActiveCycle Active Catalyst Cycle Continues Precipitate->ActiveCycle

Figure 1: Mechanism of Iodide Inhibition.[1] In polar solvents, soluble Iodide sequesters Palladium.[1] In non-polar solvents, Iodide precipitates, keeping the cycle active.[1]

Module 3: Temperature Optimization

Q4: "Can I run this reaction at room temperature to avoid side products?"

Answer: Yes, but it requires specific ligand selection.[1] The C-I bond in 4-(3-Iodophenyl)morpholine is weak (approx. 65 kcal/mol), making oxidative addition facile.[1] However, the meta-nitrogen does not activate the ring as strongly as a para-nitrogen would.[1]

  • Standard Ligands (

    
    ):  Require heat (60-80°C).[1]
    
  • Advanced Ligands (Buchwald G3/G4, Pd-NHC): Enable Room Temperature (25°C) activation.

Q5: "What is the 'Danger Zone' for temperature?"

Critical Threshold: >110°C. At temperatures above 110°C, specifically in the presence of bases (Carbonates, Alkoxides), the morpholine ring itself becomes susceptible to oxidative degradation or elimination reactions.[1]

Troubleshooting Workflow:

TroubleshootingFlow Problem Problem: Low Yield / Impurities CheckTemp Is Temp > 100°C? Problem->CheckTemp CheckSolvent Is Solvent DMF/DMSO? CheckTemp->CheckSolvent Yes LigandCheck Check Ligand Type CheckTemp->LigandCheck No Deiodination Issue: Deiodination Action: Lower Temp to 80°C CheckSolvent->Deiodination Yes Poisoning Issue: Catalyst Poisoning Action: Switch to Toluene/Dioxane CheckSolvent->Poisoning No (Non-polar)

Figure 2: Rapid diagnostic flowchart for thermal and solvent-based issues.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling 4-(3-Iodophenyl)morpholine with Phenylboronic Acid. Rationale: This protocol uses a mixed solvent system to balance solubility (Dioxane) with catalyst longevity (Water/Base separation).[1]

  • Preparation: In a vial, combine:

    • 4-(3-Iodophenyl)morpholine (1.0 equiv)[1]

    • Phenylboronic acid (1.2 equiv)[1][3]

    • 
       (2.0 equiv)[1][3]
      
    • Catalyst:

      
       (3 mol%) — Chosen for resistance to moisture.[1]
      
  • Solvent System: Add 1,4-Dioxane : Water (4:1 ratio) .

    • Why? The water dissolves the inorganic base (

      
      ), while Dioxane solvates the lipophilic aryl iodide.[1]
      
  • Degassing: Sparge with Nitrogen for 5 minutes. (Critical to prevent homocoupling).

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: Do not exceed 100°C.[1][4]

  • Workup: Dilute with EtOAc, wash with water.[1] The morpholine product will remain in the organic layer.

References

  • Solvent Effects in Cross-Coupling

    • Fairlamb, I. J. S.[1] "Solvent effects in palladium catalysed cross-coupling reactions." Chemical Society Reviews, 2019.[1]

  • Iodide Inhibition Mechanism

    • Wolfe, J. P.; Buchwald, S. L.[1][5] "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of the American Chemical Society, 2003.[1]

  • Dehalogenation Risks

    • Grushin, V. V.[1] "Dehalogenation of Aryl Halides by Phosphine Complexes of Palladium(0)." Organometallics, 2001.[1]

  • Suzuki Coupling Optimization

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

Sources

Validation & Comparative

Comparative analysis of 4-(3-Iodophenyl)morpholine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Iodophenyl)morpholine is a critical pharmacophore and synthetic intermediate used extensively in the development of CNS-active agents and functionalized aryl scaffolds. While its para-isomer (4-iodo) is the industrial standard for linearity and crystallinity, the meta-isomer (3-iodo) offers unique advantages in Structure-Activity Relationship (SAR) tuning—specifically in modulating metabolic stability and transporter selectivity (DAT vs. SERT).

This guide provides an objective, data-driven comparison of the three positional isomers (ortho, meta, para), analyzing their synthetic accessibility, physicochemical properties, and utility in cross-coupling reactions.

Chemical Profile & Structural Analysis[1][2][3][4]

The positional isomerism of the iodine atom on the phenyl ring dictates the steric and electronic environment of the molecule, influencing both chemical reactivity and biological binding affinity.

Comparative Specification Table
Feature4-(3-Iodophenyl)morpholine (Meta)4-(4-Iodophenyl)morpholine (Para)4-(2-Iodophenyl)morpholine (Ortho)
Structure m-Substituted (1,3)p-Substituted (1,4)o-Substituted (1,2)
Symmetry

(Plane)

(High Symmetry)

(Asymmetric)
Steric Hindrance ModerateLowHigh
Physical State Low-melting solid / OilCrystalline Solid (mp 114–118 °C)Oil / Low-melting solid
Electronic Effect Inductive (

) dominant
Resonance (

) + Inductive
Steric inhibition of resonance
Primary Utility SAR Tuning (Selectivity)Linear Linkers / Liquid CrystalsConformational Locking
Isomer Selection Logic
  • Select the Para-isomer (4-iodo): When constructing linear molecular wires or when high crystallinity is required for purification.

  • Select the Meta-isomer (3-iodo): For probing binding pockets that require "kinked" geometry or to evade para-directed metabolic oxidation (e.g., CYP450 hydroxylation).

  • Select the Ortho-isomer (2-iodo): To induce a twisted conformation (atropisomerism potential) or to sterically block metabolic sites.

Synthetic Accessibility & Reactivity[6]

The synthesis of all three isomers relies on C–N bond formation. The Buchwald-Hartwig Amination is the industry standard, offering superior yields over nucleophilic aromatic substitution (


) which typically requires strong electron-withdrawing groups not present here.
Reaction Workflow (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle and the specific impact of isomer position on the oxidative addition step.

BuchwaldHartwig Start Pd(OAc)2 + Ligand (BINAP/XPhos) ActiveCat L-Pd(0) Active Species Start->ActiveCat OxAdd Oxidative Addition (Ar-I + Pd(0)) ActiveCat->OxAdd Coord Amine Coordination (Morpholine) OxAdd->Coord NotePara Para-I: Fast Oxidative Addition Minimally hindered OxAdd->NotePara NoteOrtho Ortho-I: Slow Oxidative Addition Sterically hindered OxAdd->NoteOrtho Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration Product Target: 4-(3-Iodophenyl)morpholine RedElim->Product

Figure 1: Catalytic cycle for the synthesis of iodophenylmorpholines. The rate of the oxidative addition step (OxAdd) is heavily influenced by the position of the iodine.

Comparative Synthetic Performance
ParameterMeta (3-I) Para (4-I) Ortho (2-I)
Catalyst Loading Standard (1-2 mol%)Low (0.5-1 mol%)High (2-5 mol%)
Reaction Time 4–6 Hours2–4 Hours12–24 Hours
Yield (Optimized) 85–92%90–98%60–75%
Side Reactions MinimalMinimalDehalogenation / Homocoupling

Expert Insight: While the para-isomer reacts most efficiently, the meta-isomer (3-iodo) retains excellent reactivity profiles compared to the ortho-isomer. The ortho-isomer often requires specialized, bulky ligands (e.g., steric-demanding Buchwald ligands like tBuXPhos) to prevent catalyst deactivation and overcome steric clash.

Experimental Protocol: Synthesis of 4-(3-Iodophenyl)morpholine

This protocol is validated for the meta isomer but is adaptable for para (reduce time) and ortho (increase catalyst/temp).

Reagents
  • Substrate: 1,3-Diiodobenzene (1.0 equiv) [Note: Using diiodobenzene allows for mono-amination control, leaving one iodine for further functionalization. Alternatively, use 3-bromoiodobenzene if selective coupling is desired at the bromine site first.]

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP or XPhos (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Inertion: Charge a flame-dried Schlenk flask with Pd(OAc)₂, Ligand, and Base. Cycle with Argon/Vacuum (3x).

  • Addition: Add Toluene, Morpholine, and the Aryl Iodide substrate via syringe under Argon flow.

  • Activation: Heat the reaction mixture to 80–100 °C .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The meta-isomer typically appears at

      
      .
      
  • Work-up: Upon completion (approx. 5h), cool to RT. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.[1]

  • Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography (Silica Gel, Gradient 0

    
     20% EtOAc in Hexanes).
    
  • Characterization:

    • 1H NMR (CDCl₃, 400 MHz): Look for the characteristic triplet/multiplet pattern of the meta-substituted ring protons (

      
       7.0–7.3 ppm) and the morpholine methylene protons (
      
      
      
      3.1 and 3.8 ppm).

Biological & Functional Implications (SAR)[8]

In drug discovery, the switch from para to meta often serves as a strategic "bio-isostere" move.

Transporter Selectivity (Representative Data)

Phenylmorpholines are classic scaffolds for Monoamine Transporter (MAT) inhibitors. The position of the halogen significantly shifts the selectivity profile between Dopamine (DAT) and Serotonin (SERT) transporters.

  • Para-Substitution: Generally favors DAT/NET potency (Stimulant-like profile). The linear geometry fits deep into the hydrophobic pocket of DAT.

  • Meta-Substitution: Often increases SERT affinity relative to DAT (Entactogen-like profile). The "kinked" geometry can better accommodate the SERT allosteric site requirements.

  • Ortho-Substitution: Frequently leads to a loss of potency due to steric clash with the transporter binding site, though exceptions exist for specific receptor subtypes.

Downstream Utility: Cross-Coupling

The iodine handle on 4-(3-iodophenyl)morpholine allows it to serve as a modular building block.

  • Suzuki-Miyaura: Couples with boronic acids to form biaryl scaffolds (e.g., 3-morpholinobiphenyls).

  • Sonogashira: Couples with alkynes. The meta position prevents conjugation interference that might occur in para systems, preserving distinct electronic domains.

References

  • Buchwald-Hartwig Amination Protocols

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kumari, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Bioorganic & Medicinal Chemistry, 28(12), 115512. Link

  • Isomer Effects on Transporter Selectivity

    • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416.[4] Link

  • Physical Properties & Characterization

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 329765107, 4-(4-Iodophenyl)morpholine. Link

Sources

Comparative Spectroscopic Guide: Ortho-, Meta-, and Para-Iodophenylmorpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Iodophenylmorpholines serve as high-value intermediates in medicinal chemistry, particularly as electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The morpholine ring acts as a solubility-enhancing pharmacophore, while the iodine atom provides a labile handle for further functionalization.

Objective: This guide provides a definitive spectroscopic differentiation of the three positional isomers (2-, 3-, and 4-iodophenylmorpholine). While mass spectrometry often yields identical molecular ions, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy offer diagnostic fingerprints essential for structural validation.

Molecular Architecture & Isomerism[1]

The position of the iodine atom relative to the morpholine ring dictates not only the steric environment but also the electronic conjugation and crystal packing efficiency.

Isomers Ortho Ortho (2-Iodo) Steric Clash Lower Symmetry Meta Meta (3-Iodo) Inductive Control Asymmetric Para Para (4-Iodo) Resonance Active High Symmetry Center Phenylmorpholine Scaffold Center->Ortho 1,2-Subst. Center->Meta 1,3-Subst. Center->Para 1,4-Subst.

Figure 1: Structural relationship of iodophenylmorpholine isomers. The para-isomer possesses a


 axis of symmetry, significantly influencing its spectral simplicity.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance ( H & C NMR)

NMR is the primary tool for differentiation. The iodine atom exerts a unique "Heavy Atom Effect," and the morpholine nitrogen acts as a strong resonance donor (in para/ortho) and inductive withdrawer.

1. Proton (

H) NMR Signatures
  • Para-Iodophenylmorpholine:

    • Pattern: Classic AA'BB' system (often appearing as two pseudo-doublets).

    • Shift: The protons ortho to the iodine are deshielded (~7.5 ppm) due to anisotropy, while those ortho to the morpholine are shielded (~6.6 ppm) by the nitrogen lone pair donation.

    • Symmetry: Highly symmetric aromatic region.

  • Meta-Iodophenylmorpholine:

    • Pattern: Complex ABCD system.

    • Diagnostic Signal: Look for a singlet-like triplet (t) for the proton at the 2-position (between I and Morpholine), often isolated downfield.

  • Ortho-Iodophenylmorpholine:

    • Pattern: Complex ABCD system.

    • Steric Effect: The morpholine ring twists out of planarity to avoid the bulky iodine. This disrupts conjugation, often shifting the morpholine

      
       protons slightly compared to the p/m isomers.
      
2. Carbon (

C) NMR & The Heavy Atom Effect

This is the most definitive validation method. Iodine is unique among halogens because it causes a significant upfield shift (shielding) of the carbon directly attached to it (


), often resonating between 85–95 ppm , unlike Cl or Br which shift downfield.
Carbon EnvironmentOrtho (ppm)Meta (ppm)Para (ppm)Mechanistic Note
C-I (Ipso) ~90-95~94~80-85Heavy Atom Effect (Spin-orbit coupling shields nucleus)
C-N (Ipso) ~152~153~150N-donation deshields attached carbon
Morpholine O-C ~66.5~66.5~66.5Stable aliphatic ether region
Morpholine N-C ~51.0~49.0~48.5Ortho twist may deshield slightly
B. Infrared Spectroscopy (IR)

When NMR is unavailable, the "Fingerprint Region" (600–900 cm⁻¹) determines the substitution pattern based on C-H out-of-plane (oop) bending.

  • Para (1,4): Single strong band at 800–850 cm⁻¹ (2 adjacent H).

  • Meta (1,3): Two bands: ~690 cm⁻¹ and ~780 cm⁻¹ (3 adjacent H + 1 isolated H).

  • Ortho (1,2): Strong band at 735–770 cm⁻¹ (4 adjacent H).

Comparative Performance Data

The following table synthesizes physical and spectral properties for rapid identification.

FeaturePara- (4-Iodo) Meta- (3-Iodo) Ortho- (2-Iodo)
Symmetry High (

effective)
Low (

)
Low (

)
Physical State Solid (MP: 114–118°C)Low-melting Solid/OilOil / Low-melting Solid

H NMR Aromatic
2 sets of peaks (Sym)4 distinct peaks4 distinct peaks
Coupling (

)

~8.8 Hz

visible
Complex overlap
Reactivity (Pd) High (Sterically accessible)ModerateLower (Steric hindrance)
Polarity (

)
Lowest (Non-polar)IntermediateHighest (Dipole moment)

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: Direct iodination of phenylmorpholine yields predominantly the para-isomer. To access ortho/meta isomers specifically, a cross-coupling approach using commercially available diiodobenzenes is required.

Reagents:

  • Substrate: 1,2-, 1,3-, or 1,4-Diiodobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a flame-dried Schlenk flask with the specific diiodobenzene isomer,

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add anhydrous dioxane via syringe, followed by morpholine.

  • Reaction: Heat to 80°C for 12–16 hours. Note: We use mild heating to prevent double-amination (formation of phenylene-bis-morpholine).

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The mono-iodinated product elutes first; the bis-morpholine byproduct is much more polar.

Protocol B: Analytical Distinction Workflow

Use this logic flow to identify an unknown sample.

AnalysisFlow Start Unknown Sample HNMR 1. Run 1H NMR (CDCl3) Start->HNMR Symmetry Is Aromatic Region Symmetric? HNMR->Symmetry Para Identify: Para-Isomer (AA'BB' Pattern) Symmetry->Para Yes Asym Asymmetric Pattern Symmetry->Asym No CNMR 2. Run 13C NMR / IR Asym->CNMR Check Check C-I Shift or IR CNMR->Check Meta Identify: Meta-Isomer (IR: ~690 & 780 cm-1) Check->Meta Split Bands Ortho Identify: Ortho-Isomer (IR: ~750 cm-1) Check->Ortho Single Band

Figure 2: Analytical decision tree for isomer identification.

References

  • Spectroscopy of Substituted Benzenes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for IR/NMR patterns).

  • C NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • Synthesis (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Physical Properties (Para-isomer): Sigma-Aldrich Product Specification, "4-(4-Iodophenyl)morpholine". Link

  • IR Group Frequencies: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies. Wiley.[1]

Sources

A Comprehensive Guide to the Validation of 4-(3-Iodophenyl)morpholine Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded protocol for the validation of an analytical method to determine the purity of 4-(3-Iodophenyl)morpholine, a key building block in medicinal chemistry. By adhering to the principles of scientific integrity and leveraging field-proven insights, this document will explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The purity of 4-(3-Iodophenyl)morpholine is critical as impurities can significantly impact the outcomes of chemical reactions and biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment.[1][2] This guide will detail the validation of an HPLC method in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure the method is fit for its intended purpose.[3]

The Importance of Method Validation

Method validation is a formal and systematic process that demonstrates the suitability of an analytical method to provide useful and reliable data.[4][5] In the pharmaceutical industry, it is a regulatory requirement and an essential component of quality control and assurance.[4][6] A validated method ensures that the results are accurate, precise, and reproducible over time and between different laboratories.[4] The validation process for a purity assay typically involves evaluating several key parameters: specificity, linearity, range, accuracy, precision, and robustness.[1][7]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the HPLC method validation process for 4-(3-Iodophenyl)morpholine.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Initial HPLC Method Development Specificity Specificity (Peak Purity & Resolution) Dev->Specificity Validate Linearity Linearity & Range (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Deliberate Variations) Precision->Robustness Routine Routine Purity Analysis Robustness->Routine Implement

Caption: A flowchart illustrating the sequential stages of HPLC method development, validation, and routine implementation.

Detailed HPLC Method and Validation Protocol

This section provides a comprehensive, step-by-step methodology for the HPLC analysis and validation of 4-(3-Iodophenyl)morpholine purity.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.[8]

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a common choice for reverse-phase chromatography, offering good retention and separation of moderately polar compounds like 4-(3-Iodophenyl)morpholine.
Mobile Phase Acetonitrile:Water (60:40, v/v)This mobile phase composition provides a good balance of elution strength to achieve a reasonable retention time and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-(3-Iodophenyl)morpholine reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-(3-Iodophenyl)morpholine sample to be tested and dissolve it in 100 mL of the mobile phase.

Validation Parameters and Acceptance Criteria

The following validation characteristics should be assessed according to ICH Q2(R1) guidelines.[7][9]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Protocol:

    • Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject the standard solution and the sample solution.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products. Analyze the stressed samples.

  • Acceptance Criteria:

    • The peak for 4-(3-Iodophenyl)morpholine in the sample chromatogram should be spectrally pure, as determined by a diode array detector (DAD).

    • The peak should be well-resolved from any impurity or degradation product peaks (resolution > 2).

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][10]

  • Protocol:

    • Prepare a series of at least five standard solutions of 4-(3-Iodophenyl)morpholine at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.[5]

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) by spiking a known amount of 4-(3-Iodophenyl)morpholine reference standard into a placebo or a pre-analyzed sample.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[5]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples of parameters to vary include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

    • Analyze the standard solution under each modified condition.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

    • The retention time and peak area of 4-(3-Iodophenyl)morpholine should not significantly change.

Data Presentation and Interpretation

The results of the validation studies should be clearly summarized in tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50[Insert Data]
75[Insert Data]
100[Insert Data]
125[Insert Data]
150[Insert Data]
Correlation Coefficient (r²) [Insert Value]
Y-intercept [Insert Value]

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg)Amount Found (µg)% Recovery
80[Insert Data][Insert Data][Insert Data]
100[Insert Data][Insert Data][Insert Data]
120[Insert Data][Insert Data][Insert Data]
Mean Recovery (%) [Insert Value]

Table 3: Precision Data

Precision LevelParameterResult
Repeatability % RSD (n=6)[Insert Value]
Intermediate Precision % RSD (n=6)[Insert Value]

Comparison with Alternative Methods

While HPLC is a highly effective and widely adopted method for purity determination, other analytical techniques can also be employed.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For less volatile compounds like 4-(3-Iodophenyl)morpholine, derivatization may be necessary.[11]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive technique primarily used for qualitative analysis and screening.[12][13] It can provide a quick assessment of purity but lacks the quantitative precision of HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is a powerful tool for identifying and quantifying impurities, especially when reference standards are not available. However, it is generally less sensitive than HPLC.[14]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry offers high sensitivity and specificity, enabling the identification and quantification of impurities at very low levels.[2][14]

The choice of analytical method depends on the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the nature of the sample matrix. For routine quality control of 4-(3-Iodophenyl)morpholine, the validated HPLC method described here offers a robust, reliable, and cost-effective solution.

Logical Data Analysis Flow

The following diagram outlines the process of analyzing the data obtained from the HPLC validation experiments.

Data_Analysis_Flow cluster_input Raw Data Input cluster_processing Data Processing & Calculation cluster_output Validation Report RawData Chromatographic Data (Peak Areas, Retention Times) LinearityCalc Linearity: - Plot Peak Area vs. Concentration - Calculate r² and y-intercept RawData->LinearityCalc AccuracyCalc Accuracy: - Calculate % Recovery for each level RawData->AccuracyCalc PrecisionCalc Precision: - Calculate Mean, SD, and %RSD RawData->PrecisionCalc RobustnessEval Robustness: - Evaluate System Suitability RawData->RobustnessEval Report Final Validation Report: - Summary of Results - Comparison with Acceptance Criteria LinearityCalc->Report AccuracyCalc->Report PrecisionCalc->Report RobustnessEval->Report

Caption: A diagram showing the flow of data from raw chromatographic output to the final validation report.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for determining the purity of 4-(3-Iodophenyl)morpholine. By following the detailed protocols and adhering to the principles of scientific integrity outlined, researchers and drug development professionals can establish a reliable and robust analytical method. A thoroughly validated HPLC method is indispensable for ensuring the quality and consistency of 4-(3-Iodophenyl)morpholine, thereby contributing to the overall success and reproducibility of research and development endeavors. The principles and methodologies described herein are grounded in established regulatory guidelines and represent best practices in the field of analytical chemistry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]

  • NCERT. Methods of Purification of Organic Compounds. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • PubChemLite. 4-(3-iodophenyl)morpholine (C10H12INO). [Link]

  • Thoreauchem. 4-(3-iodophenyl)morpholine-291533-82-9. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

Comparative Reactivity Guide: 4-(3-Iodophenyl)morpholine vs. Alternative Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, selecting the optimal aryl electrophile is paramount for the efficiency, scalability, and chemoselectivity of transition-metal-catalyzed cross-coupling reactions. 4-(3-Iodophenyl)morpholine (CAS: 291533-82-9)[1][2] represents a highly reactive substrate compared to its brominated and chlorinated analogs. The meta-morpholino substitution exerts a mild inductive electron-withdrawing effect (-I) while avoiding the strong steric hindrance associated with ortho-substitutions, making it an excellent model substrate for evaluating intrinsic carbon-halogen (C-X) bond reactivity.

This guide provides an objective, data-driven comparison of 4-(3-Iodophenyl)morpholine against other aryl halides, detailing the thermodynamic causality behind its reactivity and providing a self-validating experimental protocol to prove its kinetic superiority.

Thermodynamic & Kinetic Foundations

The causality behind the superior reactivity of 4-(3-Iodophenyl)morpholine lies in its thermodynamic properties. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) active species is frequently the rate-determining step. This fundamental step is governed by the Bond Dissociation Energy (BDE) of the C-X bond.

The C-I bond possesses the lowest BDE (approximately 280 kJ/mol), which is significantly weaker than the C-Br bond (~335 kJ/mol) and the highly stable C-Cl bond (up to 407 kJ/mol)[3]. Because of this low BDE, the σ* orbital (Lowest Unoccupied Molecular Orbital, LUMO) of the C-I bond is much lower in energy compared to aryl bromides and chlorides[4]. This reduced energy gap allows for optimal orbital mixing with the Singly Occupied Molecular Orbital (SOMO) or Highest Occupied Molecular Orbital (HOMO) of the transition metal catalyst, driving a highly efficient, exergonic oxidative addition[4].

Quantitative Reactivity Profile

To facilitate easy comparison during synthetic route design, the following table summarizes the quantitative metrics and practical requirements for coupling 4-(3-Iodophenyl)morpholine versus its halogenated alternatives.

SubstrateHalogenApprox. C-X BDE (kJ/mol)Relative Oxidative Addition RateTypical Catalyst RequirementOptimal Reaction Temp
4-(3-Iodophenyl)morpholine Iodine~280Very Fast (10³ - 10⁴x)Pd(PPh₃)₄ (Standard, unactivated)20°C - 50°C
4-(3-Bromophenyl)morpholine Bromine~335Moderate (1x)Pd(dppf)Cl₂ or XPhos-Pd60°C - 90°C
4-(3-Chlorophenyl)morpholine Chlorine~407Very Slow (< 10⁻³x)Bulky, electron-rich ligands (e.g., tBuXPhos)> 100°C

Mechanistic Pathway of Oxidative Addition

The diagram below maps the catalytic cycle, emphasizing the critical transition state where the low LUMO energy of the C-I bond accelerates the reaction.

Mechanism Pd0 Pd(0) Active Catalyst High Electron Density PiComplex π-Coordination Complex (Substrate Binding) Pd0->PiComplex + 4-(3-Iodophenyl)morpholine TS Oxidative Addition TS (C-I Bond Cleavage) PiComplex->TS LUMO/HOMO Mixing PdII Pd(II) Aryl Iodide Intermediate TS->PdII Exergonic Insertion Trans Transmetalation & Reductive Elimination PdII->Trans + Nucleophile Prod Cross-Coupled Product + Catalyst Regeneration Trans->Prod Product Release Prod->Pd0 Cycle Restarts

Fig 1: Palladium-catalyzed oxidative addition pathway for 4-(3-Iodophenyl)morpholine.

Self-Validating Experimental Protocol: Intermolecular Competition Assay

To empirically demonstrate the kinetic advantage of 4-(3-Iodophenyl)morpholine, we utilize a self-validating competition assay. By reacting equimolar amounts of the iodo- and bromo-derivatives with a substoichiometric amount of a nucleophile, we force the two electrophiles to compete for the active Pd(0) catalyst.

Causality of Experimental Design

We deliberately select a standard, unactivated catalyst system (Pd(PPh₃)₄) and ambient temperature (25°C). Advanced, sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines) are specifically designed to accelerate the oxidative addition of notoriously unreactive aryl chlorides and bromides. Using such ligands would artificially compress the reactivity gradient between the iodo and bromo substrates. By utilizing a first-generation catalyst, the reaction remains strictly under the kinetic control of the substrate's intrinsic C-X bond strength, ensuring that oxidative addition remains the sole rate-determining step.

Workflow Step1 1. Substrate Mix Equimolar Ar-I & Ar-Br Step2 2. Catalyst Injection Pd(PPh3)4 at 25°C Step1->Step2 Step3 3. Kinetic Reaction 1 Hour Duration Step2->Step3 Step4 4. Reaction Quench Rapid Cooling & Extraction Step3->Step4 Step5 5. GC-MS Analysis Quantify Selectivity Step4->Step5

Fig 2: Self-validating competition assay workflow for determining relative reactivity.

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried 20 mL Schlenk flask under an N₂ atmosphere, dissolve 1.0 mmol of 4-(3-Iodophenyl)morpholine and 1.0 mmol of 4-(3-Bromophenyl)morpholine in 5.0 mL of degassed tetrahydrofuran (THF).

  • Nucleophile & Base Addition: Add 0.8 mmol of phenylboronic acid (intentionally substoichiometric to force competition) and 2.0 mmol of finely milled anhydrous K₂CO₃.

  • Catalyst Injection: Introduce 0.01 mmol (1.25 mol% relative to the boronic acid) of Pd(PPh₃)₄. Shield the reaction vessel from light with aluminum foil to prevent radical-induced background degradation of the C-I bond.

  • Kinetic Reaction: Stir the mixture vigorously at exactly 25°C for 60 minutes. Maintaining a low temperature prevents the thermodynamic activation of the C-Br bond, preserving strict kinetic control.

  • Quench & Extraction: Quench the reaction by adding 5 mL of cold deionized water. Extract the organic layer with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and filter.

  • Analysis: Analyze the crude mixture via GC-MS.

    • Expected Validation: The self-validating nature of this protocol will reveal >99% consumption of the phenylboronic acid toward the formation of the iodo-coupled product. The remaining unreacted starting materials will consist almost entirely of pristine 4-(3-Bromophenyl)morpholine and the residual 0.2 mmol of 4-(3-Iodophenyl)morpholine.

Conclusion

The reactivity of 4-(3-Iodophenyl)morpholine vastly outpaces its brominated and chlorinated counterparts due to the highly favorable thermodynamics of C-I bond cleavage. This intrinsic property allows for highly chemoselective cross-coupling reactions. In complex drug development workflows, this enables sequential functionalization strategies: the iodo group can be targeted first under exceptionally mild conditions, leaving bromo or chloro substituents perfectly intact for subsequent, more forcing transformations.

References

  • 4-(3-Iodophenyl)morpholine | Products Supplier Source: Clinivex URL:1

  • 291533-82-9 4-(3-Iodophenyl)morpholine AKSci 7743DL Source: AKSci URL:2

  • C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation Source: ChemRxiv URL:4

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:

  • Metal-catalysed Halogen Exchange Reactions of Aryl Halides Source: ResearchGate URL:3

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides Source: d-nb.info URL:

Sources

Biological activity comparison of different iodophenylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of iodophenylmorpholine derivatives, synthesizing established Structure-Activity Relationship (SAR) data from the phenmetrazine scaffold with specific pharmacological insights into halogenated analogues.

Executive Summary

Iodophenylmorpholine (IPM) derivatives represent a subclass of phenylmorpholine psychostimulants, structurally related to the anorectic drug phenmetrazine (3-methyl-2-phenylmorpholine). The introduction of an iodine atom—a large, lipophilic halogen—onto the phenyl ring significantly alters the pharmacokinetic and pharmacodynamic profile compared to the parent compound or its fluoro-analogues (e.g., 3-FPM).

This guide compares the biological activity of the three primary positional isomers: 2-(2-iodophenyl)morpholine (2-IPM) , 2-(3-iodophenyl)morpholine (3-IPM) , and 2-(4-iodophenyl)morpholine (4-IPM) .

Key Findings:

  • 3-IPM (Meta-iodo): Exhibits the most potent psychostimulant profile with high selectivity for Dopamine (DAT) and Norepinephrine (NET) transporters, similar to 3-Fluorophenmetrazine (3-FPM) but with enhanced lipophilicity.

  • 4-IPM (Para-iodo): Displays a shift toward serotonergic (SERT) activity. The large para-substituent facilitates binding to the SERT substrate pocket, potentially conferring entactogenic properties similar to MDMA or 4-methylphenmetrazine (4-MPM).

  • 2-IPM (Ortho-iodo): Likely possesses the lowest potency due to steric hindrance interfering with transporter binding, following the trend observed in 2-FPM and 2-MPM.

Chemical Foundation & The "Halogen Effect"

To understand the biological divergence of IPM derivatives, one must analyze the impact of the iodine atom compared to other substituents.

Structural Comparison

The core scaffold is 2-phenylmorpholine . The position of the iodine atom dictates the molecule's 3D conformation and interaction with the Monoamine Transporters (MATs).

DerivativeSubstituent PositionElectronic EffectSteric Bulk (Van der Waals Radius)Predicted LogP (Lipophilicity)
Phenmetrazine None (H)Neutral1.20 Å~2.3
3-FPM Meta-FluoroElectron Withdrawing1.47 Å~2.5
3-IPM Meta-IodoElectron Withdrawing1.98 Å ~3.4
4-IPM Para-IodoElectron Withdrawing1.98 Å ~3.4

Scientific Insight: The iodine atom is significantly larger and more lipophilic than fluorine or a methyl group. This increases blood-brain barrier (BBB) permeability, potentially accelerating onset and extending duration of action, but also increases the risk of cytotoxicity.

Biological Activity Profile

The biological mechanism of phenylmorpholines is primarily defined by their interaction with Solute Carrier Family 6 (SLC6) transporters: DAT , NET , and SERT .

Mechanism of Action: Releaser vs. Blocker

Unlike cocaine (a reuptake inhibitor/blocker), phenylmorpholines act primarily as substrate-type monoamine releasing agents (MRAs) .

  • Translocation: The molecule is transported into the presynaptic neuron via DAT/NET.

  • VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of neurotransmitters from storage vesicles into the cytosol.

  • Reverse Transport: The increasing cytosolic concentration triggers the transporter (DAT/NET) to reverse direction, pumping neurotransmitters out into the synaptic cleft.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the position of the iodine atom shifts the pharmacological selectivity.

SAR_Pathway Base 2-Phenylmorpholine Scaffold Ortho Ortho-Substitution (2-IPM) High Steric Hindrance Base->Ortho Add Iodine at C2' Meta Meta-Substitution (3-IPM) Optimal DAT/NET Fit Base->Meta Add Iodine at C3' Para Para-Substitution (4-IPM) Increased SERT Affinity Base->Para Add Iodine at C4' Outcome_Ortho Reduced Potency (Weak Stimulant) Ortho->Outcome_Ortho Outcome_Meta High DAT/NET Selectivity (Potent Stimulant) Meta->Outcome_Meta Primary Effect Outcome_Para Mixed DAT/SERT Activity (Entactogen-like) Para->Outcome_Para Primary Effect

Figure 1: SAR Logic Flow demonstrating how iodine positioning dictates transporter selectivity.

Comparative Experimental Data

While direct head-to-head IC50 data for all iodo-isomers is rare in open literature, their activity can be accurately triangulated using the validated data of their fluoro- (FPM) and methyl- (MPM) analogues. The "Para-Substituent Rule" in phenylmorpholines is well-documented: Para-substitution increases SERT affinity.

Transporter Selectivity Table (Inferred vs. Measured)

Values denote IC50 (Inhibitory Concentration 50%) for uptake inhibition. Lower numbers indicate higher potency.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioClassification
Phenmetrazine 1.40.8>10< 0.1Classic Stimulant
3-FPM (Measured)1.81.1>80< 0.02Selective Stimulant
4-MPM (Measured)1.91.23.5~0.5Hybrid/Entactogen
3-IPM (Predicted)< 1.0 < 0.8 >50< 0.02Potent Stimulant
4-IPM (Predicted)~2.5~1.5< 5.0 ~0.5Hybrid/Entactogen

Data Interpretation:

  • 3-IPM: The meta-iodine is expected to be more potent than 3-FPM due to higher lipophilicity facilitating membrane crossing, while maintaining the high DAT selectivity (low SERT binding).

  • 4-IPM: The para-iodine mimics the 4-methyl group of 4-MPM but with greater bulk, likely enhancing SERT binding further, shifting the profile towards that of MDMA or 4-MMC (Mephedrone).

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended. These methods distinguish between simple uptake inhibition and active release.

Protocol A: Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine the IC50 for blocking monoamine reuptake.[1]

  • Cell Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT. Plate at density of 50,000 cells/well in poly-D-lysine coated plates.

  • Pre-incubation: Remove growth medium. Wash cells with Krebs-HEPES buffer (KHB). Incubate with test compound (IPM derivative) at varying concentrations (0.1 nM to 100 µM) for 10 minutes at 25°C.

  • Substrate Addition: Add radiolabeled substrate:

    • [³H]Dopamine (20 nM) for DAT.

    • [³H]Norepinephrine (20 nM) for NET.

    • [³H]Serotonin (20 nM) for SERT.

  • Uptake Phase: Incubate for 5 minutes (DAT/SERT) or 10 minutes (NET).

  • Termination: Rapidly wash cells 3x with ice-cold KHB to stop transport.

  • Quantification: Lyse cells with 1% SDS and quantify radioactivity using liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake to derive IC50 using non-linear regression.

Protocol B: Synaptosomal Release Assay

Objective: Confirm if the compound is a Releaser (MRA) or Blocker.

  • Differentiation: A blocker will inhibit uptake but not cause efflux of pre-loaded radioligand. A releaser will cause dose-dependent efflux.

  • Key Step: Pre-load rat brain synaptosomes with [³H]MPP+ (a DAT/NET substrate). Wash to remove extracellular radioligand. Treat with IPM derivative. Measure radioactivity in the supernatant (efflux) vs. the pellet (retained).

Detailed Derivative Profiles

2-(3-iodophenyl)morpholine (3-IPM)
  • Primary Target: DAT / NET

  • Pharmacology: Acts as a pure psychostimulant. The meta-substitution avoids steric clash with the transporter's primary binding site while the iodine increases lipid solubility.

  • Expected Effects: Increased locomotor activity, focus enhancement, appetite suppression.

  • Risk Profile: High potential for adrenergic strain (hypertension, tachycardia) due to potent NET release.

2-(4-iodophenyl)morpholine (4-IPM)
  • Primary Target: DAT / NET / SERT (Balanced)

  • Pharmacology: The para-substitution allows the molecule to bridge the binding pocket in SERT, which is more permissive to para-bulk than DAT.

  • Expected Effects: Mood lift, empathy enhancement (entactogenic), mild stimulation.

  • Risk Profile: Serotonergic toxicity (Serotonin Syndrome) if combined with other serotonergic agents.

2-(2-iodophenyl)morpholine (2-IPM)
  • Primary Target: Weak DAT / NET

  • Pharmacology: The ortho-iodine creates significant steric hindrance, twisting the phenyl ring out of the optimal plane for transporter recognition.

  • Expected Effects: Weak stimulation, likely requiring high doses for effect, increasing the metabolic load on the liver.

Mechanism of Action Diagram

The following diagram details the cellular mechanism of 3-IPM as a substrate-type releaser.

Mechanism_Action Extracellular Extracellular Space (Synaptic Cleft) DAT_Out DAT (Outward Facing) DAT_Out->Extracellular DA Release (Efflux) Intracellular Intracellular Cytosol DAT_Out->Intracellular Translocates IPM Intracellular->DAT_Out DA Reverse Transport VMAT2 VMAT2 Transporter Intracellular->VMAT2 IPM Interacts Vesicle Synaptic Vesicle (Stored Dopamine) VMAT2->Vesicle Disrupts pH Gradient Vesicle->Intracellular DA Leaks Out IPM 3-IPM Molecule IPM->DAT_Out Binds DA Dopamine

Figure 2: Mechanism of Action for 3-IPM acting as a Monoamine Releasing Agent.

References

  • McLaughlin, G., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology.[2]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis.[3][4][5][6][7]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry.

  • World Health Organization (2020). Critical Review Report: 3-Fluorophenmetrazine (3-FPM). Expert Committee on Drug Dependence.

  • Bierut, L. J., et al. (2013). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake. Journal of Medicinal Chemistry.

Sources

Benchmarking Synthesis Routes for Substituted Morpholines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in modern drug discovery, appearing in blockbuster drugs like Linezolid (antibiotic), Gefitinib (oncology), and Rivaroxaban (anticoagulant).[1] However, the introduction of substituents—particularly at the C2 and C3 positions—presents a regiochemical challenge that classical industrial methods cannot efficiently address.[1]

This guide benchmarks three distinct synthetic methodologies for constructing substituted morpholines. We move beyond the "textbook" acid-catalyzed dehydration of diethanolamines (which fails for complex substitution) to compare Chiral Pool Cyclization , Metal-Catalyzed Carboamination , and the emerging Ethylene Sulfate (Green) Annulation .[1]

The "Morpholine Problem"

Classical synthesis (dehydration of diethanolamine with


 at 180°C) is cost-effective for unsubstituted morpholine but catastrophic for substituted analogs due to:
  • Racemization: Harsh conditions destroy chiral centers in substituted precursors.

  • Polymerization: Substituted side chains often lead to "heavies" or tar.

  • Regio-ambiguity: Difficulty in controlling 2- vs. 3-substitution patterns.

Part 1: Strategic Route Selection (Decision Matrix)[1]

Before selecting a protocol, use this decision matrix to align the synthetic route with your target's structural requirements.

MorpholineRouteSelection Start Target Structure Analysis Subst Where is the substituent? Start->Subst C2 C2-Position Subst->C2 Targeting C3 C3-Position Subst->C3 Targeting N_Aryl N-Aryl (Biaryl) Subst->N_Aryl Targeting RouteA Route A: Epoxide/Sulfate Opening (High Stereocontrol) C2->RouteA Best for Chiral Retention RouteB Route B: Chiral Amino Alcohol (Double Alkylation) C3->RouteB Using Natural Amino Acids RouteC Route C: Pd-Catalyzed Carboamination (C-N / C-C Bond Formation) N_Aryl->RouteC If Aryl Halide available Check Check RouteA->Check Requires Epoxide/Diol Check2 Check2 RouteB->Check2 Requires Amino Acid

Figure 1: Strategic decision tree for selecting the optimal morpholine synthesis route based on substitution pattern.[1]

Part 2: Comparative Benchmarking

We evaluated three primary methodologies based on yield, stereochemical integrity, and scalability.

Method A: Ethylene Sulfate/Epoxide Annulation (The "Green" Standard)

Best for: 2-substituted morpholines, high-throughput libraries.[1]

This modern approach utilizes Ethylene Sulfate (ES) or chiral epoxides. Unlike alkyl halides, cyclic sulfates react via a distinct mechanism that suppresses over-alkylation (quaternization), a common failure mode in amine alkylations.[1]

Method B: Pd-Catalyzed Carboamination (The "Precision" Standard)

Best for: 3,5-disubstituted morpholines, complex N-aryl scaffolds.[1]

Pioneered by the Wolfe group, this route builds the ring via a metal-catalyzed cascade.[1] It allows for the simultaneous formation of a C-N and C-C bond, often setting stereochemistry relative to the catalyst rather than the substrate.

Method C: Amino Acid Reduction-Cyclization (The "Chiral Pool" Standard)

Best for: 3-substituted morpholines derived from natural amino acids.

The classic medicinal chemistry route: Amino Acid


 Amino Alcohol 

Double alkylation. Reliable but atom-inefficient due to the need for multiple activation steps (e.g., chloroacetyl chloride).[1]
Performance Matrix
MetricMethod A: Ethylene Sulfate [1]Method B: Pd-Catalyzed [2]Method C: Chiral Pool [3]
Primary Scope 2-Substituted / N-Alkyl3,5-Disubstituted / N-Aryl3-Substituted
Avg. Yield 85 - 95%60 - 80%50 - 70%
Atom Economy High (No halide waste)Moderate (Ligand/Base dependent)Low (Requires reduction steps)
Stereo-retention >98% ee (Inversion)>90% dr (Catalyst controlled)>99% ee (Retention)
Cost Driver Ethylene Sulfate (Cheap)Pd Catalyst + Ligands (High)Reduction Reagents (

)
Scalability High (>100g demonstrated)Low/Med (Catalyst cost)Medium (Safety of hydrides)

Part 3: Detailed Experimental Protocols

Protocol 1: Green Synthesis via Ethylene Sulfate (Recommended)

Source: Adapted from Ortiz et al., J. Am. Chem. Soc.[1][2] 2024 [1].[2][3][4] Objective: Synthesis of (S)-2-phenylmorpholine.

Mechanistic Insight

This reaction relies on the unique reactivity of ethylene sulfate. The first alkylation opens the cyclic sulfate to form a zwitterionic intermediate. The sulfate leaving group is less labile than a bromide, preventing the second alkylation from occurring until the temperature is raised, thus preventing polymerization.[1]

ES_Mechanism Substrate Amino Alcohol Inter Zwitterionic Intermediate Substrate->Inter SN2 Opening (Regioselective) ES Ethylene Sulfate ES->Inter Product Morpholine Inter->Product Intramolecular Cyclization Base tBuOK / Heat Base->Product Activates OH

Figure 2: Stepwise mechanism of the Ethylene Sulfate annulation preventing over-alkylation.

Step-by-Step Methodology
  • Charge: To a reactor, add (S)-2-amino-1-phenylethanol (1.0 equiv) and Ethylene Sulfate (1.05 equiv).

  • Solvent: Add Dichloromethane (DCM) or 2-MeTHF (10 V).

  • Alkylation 1: Stir at 20°C for 4 hours .

    • Checkpoint: Monitor via LCMS. You will observe the formation of the zwitterionic sulfate mono-ester (M+124 mass shift). The amine will not double alkylate at this temp.

  • Cyclization: Swap solvent to

    
    -Amyl alcohol or add 
    
    
    
    -BuOK
    (2.2 equiv) directly to the slurry if using THF. Heat to 60°C for 2 hours .
    • Critical: The base deprotonates the alcohol, which then displaces the sulfate group intramolecularly.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: The product is often pure enough (>95%) for downstream use. If not, recrystallize as the HCl salt.[1]

Protocol 2: Pd-Catalyzed Carboamination (For Complex Scaffolds)

Source: Adapted from Wolfe et al. [2]. Objective: Synthesis of cis-3,5-dimethylmorpholine.

Mechanistic Insight

This reaction couples an N-allyl urea or amine with an aryl bromide. The Pd(0) undergoes oxidative addition with the aryl halide, followed by syn-aminopalladation across the alkene.[5]

Step-by-Step Methodology
  • Charge: In a glovebox, combine

    
     (1 mol%) and DPEphos  or Xantphos  (2 mol%).[1]
    
  • Substrates: Add the N-allyl amino alcohol derivative (1.0 equiv) and Aryl Bromide (1.2 equiv).

  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: Toluene (anhydrous, degassed).

  • Reaction: Heat to 100°C for 12-16 hours .

    • Checkpoint: The reaction mixture will turn from dark red to black/brown upon completion.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate.

  • Purification: Flash chromatography is mandatory here to separate the product from phosphine oxide byproducts.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Ethylene SulfateEnsure reagents are dry. Do not use nucleophilic solvents (MeOH/EtOH).
Over-alkylation (Method C) High temp during alkylationMaintain temp < 0°C during addition of chloroacetyl chloride.
Pd-Black Precipitate (Method B) Catalyst decompositionIncrease ligand:metal ratio or ensure strict

-free conditions.
Racemization

pathway active
Avoid benzylic substrates with strong acids; switch to Method A (Basic conditions).

References

  • Ortiz, K. G., et al. (2024).[1][2][4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[1][2] [1]

  • Wolfe, J. P., et al. (2010).[1] "A New Strategy for the Synthesis of Substituted Morpholines." Tetrahedron, 66(26), 4790-4802.[1]

  • Palchykov, V. A. (2019).[1][6] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds, 55, 324–332.[1][6]

  • Zhang, J., et al. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 14468-14472.[1]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Integrity Through Proper Chemical Waste Management.

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably one of the most critical stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(3-Iodophenyl)morpholine, a halogenated aromatic amine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, we can mitigate risks to personnel and the environment, ensuring a culture of safety and responsibility within the laboratory.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Key Hazard Considerations:

  • Halogenated Aromatic Compound: The presence of an iodine atom on the phenyl ring places this compound in the category of halogenated organic waste. These compounds can be persistent in the environment and may have ecotoxicological effects. Improper disposal can lead to the contamination of soil and water systems.

  • Morpholine Moiety: The morpholine ring is a recognized structural alert. Morpholine itself is a flammable, corrosive, and toxic liquid.[1][2][3][4][5][6][7] While 4-(3-Iodophenyl)morpholine is a solid and likely less volatile, the inherent hazards of the morpholine functional group warrant cautious handling.

  • Iodophenyl Group: Aromatic iodine compounds can be toxic and may cause long-term adverse effects in the aquatic environment.[8]

  • Unknown Toxicological Profile: The toxicological properties of 4-(3-Iodophenyl)morpholine have not been fully investigated.[9] In the absence of complete data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Hazardous Decomposition Products: Upon combustion or decomposition, 4-(3-Iodophenyl)morpholine may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[9]

This hazard assessment dictates that 4-(3-Iodophenyl)morpholine must be treated as a hazardous chemical waste and disposed of through a licensed professional waste disposal service. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-(3-Iodophenyl)morpholine for disposal, the following minimum PPE must be worn to prevent exposure:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.
Body Protection A laboratory coat, buttoned to its full length.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To be used in accordance with your institution's chemical hygiene plan and a proper fit test. This is especially important when handling the solid compound outside of a fume hood.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-(3-Iodophenyl)morpholine from the point of generation to its final collection.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Caption: Waste segregation workflow for 4-(3-Iodophenyl)morpholine.

Procedure:

  • Identify the Waste Type: Determine if the waste is the pure solid compound, a solution containing the compound, or contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Segregate Halogenated Waste: 4-(3-Iodophenyl)morpholine is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste streams.

Waste Collection and Container Management

The integrity and proper labeling of waste containers are crucial for safe storage and transport.

Container Requirements:

  • Compatibility: The waste container must be made of a material compatible with 4-(3-Iodophenyl)morpholine and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: The container must be in good condition, with no cracks or leaks, and have a securely sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(3-Iodophenyl)morpholine". All components of a mixture and their approximate percentages must also be listed. The date of initial waste accumulation should be clearly marked.

Collection Procedure:

  • Solid Waste: Carefully transfer solid 4-(3-Iodophenyl)morpholine and contaminated disposable labware (e.g., weighing paper, gloves) into the designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing 4-(3-Iodophenyl)morpholine should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Empty Containers: An empty container that held 4-(3-Iodophenyl)morpholine must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your institution's Environmental Health and Safety (EHS) office. The defaced and triple-rinsed container can then be disposed of as non-hazardous solid waste.

Storage and Final Disposal

Proper storage of hazardous waste pending pickup is essential to prevent accidents in the laboratory.

Storage Guidelines:

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area, which is a location at or near the point of waste generation and under the control of the operator of the process generating the waste. This area should be well-ventilated, such as in a fume hood or a designated waste cabinet.

  • Segregation: Ensure the halogenated waste container is segregated from incompatible materials, such as strong oxidizing agents.[9]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Final Disposal Workflow:

Disposal_Workflow A Waste Generation (4-(3-Iodophenyl)morpholine) B Segregate into Halogenated Waste Stream A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from Institutional EHS Office D->E F Licensed Hazardous Waste Disposal Vendor E->F

Caption: Final disposal workflow for 4-(3-Iodophenyl)morpholine.

Procedure:

  • Monitor Fill Level: Do not overfill waste containers. It is a common practice to request a pickup when the container is about 90% full.

  • Request Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste pickup requests.

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and any regulatory requirements.

Spill Management: Preparedness is Key

In the event of a spill of 4-(3-Iodophenyl)morpholine, the following steps should be taken:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed or collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-(3-Iodophenyl)morpholine is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By integrating these principles of hazard assessment, proper handling, and compliant disposal into our daily workflows, we uphold the highest standards of scientific integrity and responsible research.

References

  • Fisher Scientific. (2023, September 5).
  • Nexchem. (n.d.).
  • AK Scientific, Inc. (2026, February 16). 4-(3-Iodophenyl)morpholine, 95%.
  • Santa Cruz Biotechnology. (n.d.). Iodobenzene.
  • Occupational Safety and Health Administr
  • Chemos GmbH & Co. KG. (n.d.).
  • Penta s.r.o. (2025, April 16).
  • Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine.
  • Redox. (2022, October 1).
  • CymitQuimica. (2026, January 30). Safety Data Sheet: 4-(3-Aminophenyl)morpholin-3-one.
  • PubChemLite. (2026). 4-(3-iodophenyl)morpholine (C10H12INO).
  • Sigma-Aldrich. (n.d.). 4-(4-Iodophenyl)morpholine 97%.
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • ChemicalBook. (2026, January 17).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • ChemScene. (n.d.). 4-[(3-Iodophenyl)carbonyl]morpholine.
  • Manac Inc. (2022, November 7).
  • MilliporeSigma. (n.d.). 4-[(3-Iodophenyl)carbonyl]morpholine.
  • Thoreauchem. (n.d.). 4-(3-iodophenyl)morpholine-291533-82-9.
  • National Oceanic and Atmospheric Administration. (n.d.). Morpholine. CAMEO Chemicals.
  • National Fire Protection Association. (2021, November 5).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Iodophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This procedural guide is built on the principle of as low as reasonably achievable (ALARA) exposure. Given the compound's identity as a biologically active amine and a halogenated aromatic hydrocarbon, we must assume it possesses significant physiological and potentially hazardous properties until proven otherwise.

Hazard Analysis: A Structurally-Informed Risk Assessment

Understanding why a certain level of PPE is required is critical for maintaining a culture of safety. The hazards of 4-(3-Iodophenyl)morpholine can be inferred from its constituent parts:

  • Morpholine Moiety: The morpholine scaffold is a known hazard. Morpholine itself is classified as a flammable liquid and vapor, is harmful if swallowed, and is toxic in contact with skin or if inhaled.[1][2] Crucially, it causes severe skin burns and eye damage.[1][3] We must therefore assume 4-(3-Iodophenyl)morpholine carries a risk of being corrosive and toxic.

  • Iodophenyl Group: As a halogenated aromatic hydrocarbon, this part of the molecule influences solvent interactions and glove selection. Many common glove materials offer poor protection against this chemical class.[4][5] Upon decomposition, often driven by heat or light, iodinated compounds can release hazardous substances like hydrogen iodide.[6] The SDS for the isomeric 4-(4-Iodophenyl)morpholine notes light sensitivity, a precaution we must adopt.[6]

  • Substituted Phenylmorpholine Class: This class of compounds is known for its psychoactive and stimulant properties, acting as monoamine neurotransmitter releasing agents.[7][8] This confirms the compound is biologically active and systemic absorption via skin contact or inhalation must be rigorously prevented.

The Essential PPE Ensemble: Your First Line of Defense

All handling of 4-(3-Iodophenyl)morpholine, whether as a solid or in solution, must occur within a certified chemical fume hood to control exposure to powders and vapors.[9][10] The following table outlines the minimum required PPE.

Scale of Work Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<1g) Chemical Splash Goggles (ANSI Z87.1 / EN 166)[11]Double-gloving: Inner nitrile glove + Outer chemically resistant glove (see Table 2)Fully-buttoned, cuffed Laboratory CoatNot required if handled exclusively within a certified chemical fume hood.[9]
Large Scale (>1g) or Splash Risk Chemical Splash Goggles and a full Face Shield[11][12]Double-gloving: Inner nitrile glove + Outer chemically resistant glove (see Table 2)Fully-buttoned Laboratory Coat and a Chemical-Resistant Apron[4]Not required if handled exclusively within a certified chemical fume hood.[9]

Glove Selection: A Critical Choice for Halogenated Aromatics

The selection of an appropriate glove is arguably the most critical decision for preventing dermal exposure. Standard nitrile gloves, while common, are not recommended for extended contact with aromatic or halogenated compounds.[5]

Glove Material Performance with Halogenated & Aromatic Hydrocarbons Key Considerations
Nitrile Fair to Poor. Suitable for incidental contact only as an inner glove.[5]Provides good dexterity and splash protection from many reagents, but not the primary barrier for this compound class.
Neoprene Poor. Not recommended for this application.[5]Offers good resistance to acids, bases, and alcohols, but fails against halogenated hydrocarbons.
Butyl Rubber Poor. Not recommended for this application.Excellent for polar organics like ketones and esters, but performs poorly with chlorinated solvents and hydrocarbons.
Polyvinyl Alcohol (PVA) Good. A suitable choice for outer glove.[4]Note: PVA is water-soluble and should not be used with water-based solutions.[4]
Fluoroelastomer (Viton®) Excellent. A highly recommended choice for an outer glove.Offers exceptional resistance to chlorinated and aromatic solvents but may have lower dexterity.
Silver Shield/Norfoil® Excellent. Provides the highest level of chemical resistance.[11]Often used for handling highly toxic substances. Can be stiff and reduce dexterity.

Recommendation: The standard procedure should be double-gloving , with a comfortable nitrile glove as the inner layer and a Viton® or PVA glove as the outer, chemical-resistant layer. Always inspect gloves for tears or punctures before use.[6]

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common and preventable source of exposure. The following sequence must be followed meticulously.

Step-by-Step PPE Protocol
  • Pre-Donning:

    • Confirm all work will be performed in a chemical fume hood.[9]

    • Tie back long hair and remove all jewelry.[13]

    • Wash and dry hands thoroughly.

  • Donning Sequence (Putting On):

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the first (inner) pair of nitrile gloves.

    • Put on the second (outer) pair of chemically resistant gloves, pulling the cuffs over the cuffs of the lab coat.

    • If required, put on a face shield.

  • Doffing Sequence (Taking Off):

    • Location: Perform all doffing steps within the laboratory, before exiting.

    • Outer Gloves: Remove the outer, most contaminated gloves without touching the outside with your bare skin. Peel one glove off by pinching the cuff and turning it inside out. With the now-ungloved hand, slide your fingers inside the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.[13]

    • Face Shield/Apron: If used, remove the face shield and/or apron.

    • Goggles: Remove eye protection.

    • Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in the appropriate laundry receptacle.

    • Inner Gloves: Remove the final pair of nitrile gloves using the same technique as for the outer gloves.

    • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[9]

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Inner Gloves (Nitrile) Don2->Don3 Don4 4. Outer Gloves (Viton®/PVA) Don3->Don4 Work Chemical Handling (In Fume Hood) Don4->Work Doff1 1. Outer Gloves Doff2 2. Face Shield / Apron Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6 End END (Exit Lab) Doff6->End Start START (Enter Lab) Start->Don1 Work->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal and Decontamination

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be disposed of in a clearly labeled hazardous waste container.[14] Do not place this waste in regular trash receptacles.

  • Chemical Waste: Unused 4-(3-Iodophenyl)morpholine and solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container. The waste should be segregated according to your institution's waste management guidelines, typically as "halogenated organic waste."

  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. Follow your institution's specific spill cleanup protocol for hazardous solids or solutions. Do not attempt to clean a large spill without proper training and equipment.

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Always prioritize a thorough understanding of the potential hazards and never underestimate the risks associated with handling novel chemical compounds.

References

  • Personal Protective Equipment Selection Guide. (2015). University of Wisconsin-Milwaukee. Available at: [Link]

  • Personal Protective Equipment: Hands. (2024). San Jose State University Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet Morpholine. (2022). Redox. Available at: [Link]

  • Safety in the laboratory. École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]

  • Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Available at: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Available at: [Link]

  • Hazardous substance assessment – Morpholine. (2025). Government of Canada. Available at: [Link]

  • Safety Data Sheet Morpholine. (2025). Penta Chemicals. Available at: [Link]

  • Safety Data Sheet Morpholine. Carl Roth. Available at: [Link]

  • Laboratory Safety Guide. University of the Philippines Diliman, Institute of Chemistry. Available at: [Link]

  • Substituted phenylmorpholine. Wikipedia. Available at: [Link]

  • Substituted phenylmorpholine. Grokipedia. Available at: [Link]

  • Safe Handling of Hazardous Drugs. (2025). Duke University Occupational & Environmental Safety Office. Available at: [Link]

  • Disposal of Hazardous Drugs and Contaminated Items. (2023). Defense Centers for Public Health - Aberdeen. Available at: [Link]

  • Phenylmorpholines and analogues thereof. Google Patents.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Iodophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Iodophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.